Porothramycin B
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
110652-72-7 |
|---|---|
Molekularformel |
C19H23N3O4 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
(E)-3-[(6R)-4,6-dimethoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C19H23N3O4/c1-21(2)16(23)9-8-12-10-14-18(26-4)20-17-13(19(24)22(14)11-12)6-5-7-15(17)25-3/h5-9,11,14,18,20H,10H2,1-4H3/b9-8+/t14?,18-/m1/s1 |
InChI-Schlüssel |
XCFSBOSFMAOQAL-VOVBJCLESA-N |
SMILES |
CN(C)C(=O)C=CC1=CN2C(C1)C(NC3=C(C2=O)C=CC=C3OC)OC |
Isomerische SMILES |
CN(C)C(=O)/C=C/C1=CN2C(C1)[C@H](NC3=C(C2=O)C=CC=C3OC)OC |
Kanonische SMILES |
CN(C)C(=O)C=CC1=CN2C(C1)C(NC3=C(C2=O)C=CC=C3OC)OC |
Synonyme |
porothramycin B |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Porothramycin Biosynthetic Pathway and Gene Cluster: A Technical Guide
The following technical guide details the biosynthetic pathway and gene cluster of Porothramycin, with specific focus on the distinction between the natural product (Porothramycin A) and its methyl-ether derivative (Porothramycin B).
Executive Summary & Compound Identity
Porothramycin is a pyrrolo[1,4]benzodiazepine (PBD) antitumor antibiotic produced by Streptomyces albus subsp.[1][2][3][4][5][6] albus. It belongs to the anthramycin class of DNA-alkylating agents, which function by covalently binding to the N2 of guanine in the minor groove of DNA.
The "Porothramycin B" Distinction: Researchers must distinguish between the biological product and the isolation artifact:
-
Porothramycin A: The natural, bioactive metabolite featuring a free hydroxyl group at the C11/C11a position (carbinolamine).
-
Porothramycin B: The crystalline methyl ether form.[1] This variant is typically generated artificially during purification processes involving methanol (solvolysis).
While the gene cluster dictates the synthesis of the core scaffold (Porothramycin A), the "B" form is chemically derived post-fermentation. This guide focuses on the por gene cluster responsible for the biosynthesis of the core scaffold and its natural tailoring.
The por Biosynthetic Gene Cluster
The porothramycin (por) gene cluster is a ~39.7 kb region within the Streptomyces albus genome containing 27 open reading frames (por1–por27).[2][4][5] It shares significant homology with the anthramycin biosynthetic cluster but contains unique tailoring enzymes responsible for the distinct acrylamide side chain.
Cluster Organization
The cluster is organized into functional blocks: precursor biosynthesis (anthranilate and proline derivatives), scaffold assembly (NRPS), and post-assembly tailoring (oxidations/methylations).
Figure 1: Schematic representation of key genes in the porothramycin biosynthetic gene cluster. Colors indicate functional categories.
Functional Gene Annotation Table
| Gene | Homolog (Anthramycin) | Putative Function | Mechanism/Role |
| por17 | orf17 | Tryptophan 2,3-dioxygenase (TDO) | Initiates Kynurenine pathway (Trp → 3-HAA).[2] |
| por20 | orf21 | NRPS Module 1 | Activates anthranilate precursor. |
| por21 | orf22 | NRPS Module 2 | Activates branched proline precursor; catalyzes condensation.[5] |
| por26 | N/A (Unique) | O-Methyltransferase | Methylates 3-HAA prior to condensation (distinct from anthramycin). |
| por25 | N/A (Unique) | N-Methyltransferase | Dimethylates the acrylamide side chain on the PBD core. |
| por23 | N/A | FMN-dependent Monooxygenase | Oxidative tailoring of the proline side chain. |
| por27 | N/A | Flavin-dependent Monooxygenase | Oxidative tailoring of the proline side chain. |
| por1 | N/A | FMN Reductase | Supplies reduced FMN to Por23/Por27 monooxygenases. |
| por22 | orf25 | Transcriptional Regulator | NmrA family regulator; controls cluster expression. |
| por18 | orf19 | C-Methyltransferase | Cryptic; homologous to C8-methyltransferase but C8 is unsubstituted in Porothramycin. |
Biosynthetic Pathway Logic
The biosynthesis of Porothramycin follows a convergent logic, uniting two distinct precursor pathways via a Non-Ribosomal Peptide Synthetase (NRPS) assembly line.
Precursor 1: 3-Hydroxyanthranilic Acid (3-HAA)
Unlike tomaymycin (derived from chorismate), Porothramycin utilizes the Kynurenine Pathway :[2]
-
L-Tryptophan is oxidized by Por17 (TDO) to N-formylkynurenine.
-
Subsequent hydrolysis and oxidation steps (likely recruiting host primary metabolism enzymes) yield 3-hydroxyanthranilic acid (3-HAA) .
-
Methylation: Uniquely, Por26 is proposed to methylate the hydroxyl group of 3-HAA before it enters the NRPS assembly line, creating a methoxy-anthranilate intermediate.
Precursor 2: Branched L-Proline Derivative
This moiety provides the "western" half of the molecule and the characteristic side chain.
-
Origin: Derived from L-Tyrosine and Methionine (C1 units).
-
Transformation: Tyrosine undergoes ring cleavage and recyclization to form a 4-substituted proline scaffold.
-
Activation: The specific precursor (likely a dehydroproline derivative) is selected by the adenylation domain of Por21 .
Assembly and Tailoring
The convergence and maturation involve the following steps:
-
Condensation: The Por20/Por21 NRPS complex condenses the methoxy-anthranilate with the branched proline derivative.
-
Cyclization: Reductive release from the NRPS (likely involving a reductase domain or external enzyme) facilitates the formation of the diazepine ring (the "B" ring of PBD).
-
Late-Stage Tailoring (The por Specifics):
-
The side chain of the proline moiety undergoes oxidation by Por23 and Por27 (supported by Por1 ).
-
Por25 catalyzes the dimethylation of the amide nitrogen on the side chain, forming the characteristic acryl-N',N'-dimethylamide tail.
-
-
Final Product: This yields Porothramycin A (active, carbinolamine form).
-
Derivatization: Exposure to methanol during isolation converts Porothramycin A to Porothramycin B (methyl ether).
Figure 2: Biosynthetic pathway of Porothramycin. Note the chemical conversion of A to B.
Experimental Protocols for Characterization
Strain Cultivation and Production
To study the pathway or isolate the compound, specific conditions are required to favor the natural product over the artifact.
-
Strain: Streptomyces albus subsp.[2][5][6][7] albus (ATCC 39897).[2][4][5]
-
Medium: Use R2YE or ISP2 medium supplemented with trace elements.
-
Fermentation: 28°C, 180 rpm for 72–96 hours.
-
Extraction (Critical Step):
-
For Porothramycin A: Extract broth with ethyl acetate at neutral pH. Avoid alcohols.
-
For Porothramycin B: Extract mycelial cake with methanol . The methanol reacts with the C11-OH to form the C11-OMe ether.
-
Pathway Validation (Gene Knockout)
To validate the function of por25 (side-chain methylation) or por26 (anthranilate methylation):
-
Vector Construction: Use a temperature-sensitive suicide vector (e.g., pKC1139) containing upstream and downstream homology arms of the target gene (por25).
-
Conjugation: Transfer plasmid from E. coli ET12567/pUZ8002 to S. albus.
-
Selection: Select for thiostrepton resistance (single crossover) at permissive temp (28°C), then shift to non-permissive temp (37°C) to force integration.
-
Counter-selection: Relax selection to allow second crossover (plasmid loss). Screen for double-crossover mutants.
-
Metabolite Analysis: Analyze mutant fermentation broth via LC-MS/MS.
-
Expected Result (Δpor25): Accumulation of a des-dimethyl porothramycin analog (lacking the terminal dimethylamino group).
-
References
-
Sequence analysis of porothramycin biosynthetic gene cluster. Source: PubMed / NCBI URL:[Link]
-
Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity. Source: PubMed URL:[Link]1]
-
New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines. Source: Frontiers in Microbiology URL:[Link]
-
Biosynthetic gene cluster of porothramycin and comparison with anthramycin. Source: ResearchGate (Snippet) URL:[Link]
Sources
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- 7. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
Technical Monograph: Antimicrobial & Cytotoxic Profile of Porothramycin B
Topic: Antimicrobial Spectrum of Porothramycin B Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Porothramycin B is a potent bioactive secondary metabolite belonging to the pyrrolo[1,4]benzodiazepine (PBD) class of antitumor antibiotics (also referred to as the anthramycin group).[1] Isolated from Streptomyces albus, it represents the crystalline methyl ether derivative of the natural product, Porothramycin A.
While originally investigated for its significant antitumor properties against murine leukemia models (L1210, P388), Porothramycin B exhibits a distinct antimicrobial spectrum restricted primarily to Gram-positive bacteria and obligate anaerobes . Its clinical utility is currently limited by class-associated cardiotoxicity, yet it remains a critical molecular probe for DNA minor groove alkylation studies and a scaffold for antibody-drug conjugate (ADC) payload development.
Chemical Entity & Isolation Logic
Porothramycin exists in two interchangeable forms depending on the isolation solvent used. This distinction is critical for reproducibility in biological assays.
-
Porothramycin A: The natural free hydroxyl form (unstable carbinolamine).[1]
-
Porothramycin B: The crystalline methyl ether form (stable).[1]
Technical Insight: The formation of Porothramycin B is often an artifact of purification using methanol. The methyl ether moiety acts as a "prodrug-like" protective group that hydrolyzes back to the reactive imine/carbinolamine species in aqueous biological media, allowing DNA alkylation.
Experimental Workflow: Isolation from Streptomyces albus
The following DOT diagram illustrates the critical fractionation steps required to isolate the stable B-form.
Figure 1: Isolation workflow converting the fermentation product into the stable Porothramycin B methyl ether form.
Mechanism of Action (MoA)
Porothramycin B functions as a DNA minor groove alkylating agent . Unlike traditional intercalators (e.g., doxorubicin), PBDs form a covalent aminal bond with the exocyclic amino group of guanine.
Molecular Pathway[2]
-
Activation: In aqueous solution, the methyl ether of Porothramycin B hydrolyzes to form the electrophilic N10-C11 imine species.
-
Recognition: The molecule fits snugly into the DNA minor groove.
-
Alkylation: The electrophilic C11 position undergoes nucleophilic attack by the N2-amino group of a guanine residue.
-
Stabilization: This forms a stable adduct that blocks DNA replication and transcription, triggering apoptosis.
Sequence Specificity: PBDs typically span 3 base pairs, with a preference for Pu-G-Pu (Purine-Guanine-Purine) sequences.
Figure 2: Pharmacodynamic pathway of Porothramycin B from prodrug activation to DNA alkylation.
Antimicrobial Spectrum Analysis
Porothramycin B exhibits a "narrow-spectrum" profile typical of hydrophobic PBDs. It lacks the permeability required to traverse the outer membrane of Gram-negative bacteria effectively but is highly potent against organisms lacking this barrier.
Spectrum Summary Table
| Organism Group | Susceptibility | Key Genera/Species | Notes |
| Gram-Positive Cocci | Susceptible | Staphylococcus aureus (MSSA)Streptococcus pyogenesMicrococcus luteus | Potent activity due to unimpeded access to cell wall/membrane. |
| Anaerobes | Susceptible | Clostridium spp.Bacteroides spp.Peptostreptococcus | High activity observed; likely due to efficient uptake in anaerobic conditions. |
| Gram-Negative Aerobes | Resistant | Escherichia coliPseudomonas aeruginosaKlebsiella pneumoniae | Intrinsic resistance due to Outer Membrane (LPS) impermeability and efflux pumps. |
| Fungi | Variable/Low | Candida albicans | Generally weak antifungal activity compared to specific antifungals. |
Comparative Potency
While specific MIC values vary by strain, Porothramycin B generally exhibits MICs in the range of 0.1 – 1.0 µg/mL against sensitive Gram-positive strains, comparable to early-generation anthracyclines but distinct from standard cell-wall inhibitors like penicillin.
Antitumor Activity & Toxicity Profile
Antitumor Efficacy
Porothramycin B was originally characterized as an antitumor antibiotic.[2]
-
Murine Leukemia L1210: Significant prolongation of survival time.[1]
-
P388 Leukemia: High potency observed in intraperitoneal models.
Toxicity (The Limiting Factor)
-
Cardiotoxicity: Like other anthracycline-related compounds, Porothramycin B carries a risk of cumulative cardiotoxicity. This is hypothesized to be linked to free radical generation via quinone reduction cycling or the persistence of DNA adducts in non-dividing cardiac myocytes.
-
Cytotoxicity: It is non-selective, affecting both bacterial and mammalian cells, which necessitates its handling as a cytotoxic hazard in the laboratory.
Experimental Protocols
To validate the spectrum of Porothramycin B, the following standardized protocols are recommended.
Protocol A: MIC Determination (Broth Microdilution)
Purpose: To quantify the Minimum Inhibitory Concentration against S. aureus or Clostridium spp.
-
Preparation: Dissolve Porothramycin B crystals in a minimal volume of DMSO (stock solution). Dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to working concentrations (e.g., 64 µg/mL down to 0.06 µg/mL).
-
Inoculum: Prepare bacterial suspension to 5 x 10^5 CFU/mL.
-
Assay: Add 100 µL of inoculum to 100 µL of drug solution in a 96-well plate.
-
Incubation:
-
Readout: Determine MIC as the lowest concentration showing no visible turbidity.
Protocol B: DNA Thermal Denaturation Assay
Purpose: To confirm the mechanism of action (DNA stabilization).
-
Mix: Incubate calf thymus DNA (CT-DNA) with Porothramycin B at a 1:5 molar ratio in phosphate buffer.
-
Measure: Monitor absorbance at 260 nm while gradually increasing temperature from 40°C to 100°C.
-
Analysis: A shift in the melting temperature (
) of the DNA-drug complex compared to DNA alone indicates covalent binding and stabilization of the helix. Expect a of >5-10°C.
References
-
Tsunakawa, M., Kamei, H., Konishi, M., Miyaki, T., Oki, T., & Kawaguchi, H. (1988). Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity. The Journal of Antibiotics, 41(10), 1366–1373.[1] Link
-
Hurley, L. H., & Thurston, D. E. (1984). Pyrrolo(1,4)benzodiazepine antitumor antibiotics: Chemistry, interaction with DNA, and biological implications.[7][8] Pharmaceutical Research, 1(2), 52–59. Link
-
Petrusek, R. L., Anderson, G. L., Garner, T. F., et al. (1981).[7][8] Pyrrolo[1,4]benzodiazepine antibiotics: proposed structures and characteristics of the in vitro deoxyribonucleic acid adducts of anthramycin, tomaymycin, sibiromycin, and neothramycins A and B. Biochemistry, 20(5), 1111–1119. Link
-
Lown, J. W., & Joshua, A. V. (1979).[9] Molecular mechanism of binding of pyrrolo(1,4)benzodiazepine antitumour agents to deoxyribonucleic acid--anthramycin and tomaymycin. Biochemical Pharmacology, 28(13), 2017–2026. Link
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- 4. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicalpub.com [clinicalpub.com]
- 6. mdpi.com [mdpi.com]
- 7. DNA sequence specificity of the pyrrolo[1,4]benzodiazepine antitumor antibiotics. Methidiumpropyl-EDTA-iron(II) footprinting analysis of DNA binding sites for anthramycin and related drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Molecular mechanism of binding of pyrrolo(1,4)benzodiazepine antitumour agents to deoxyribonucleic acid--anthramycin and tomaymycin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Porothramycin B: A Pyrrolobenzodiazepine Antibiotic
Introduction
The pyrrolo[2,1-c][1][2]benzodiazepines (PBDs) represent a class of sequence-selective DNA-alkylating compounds with potent antitumor properties.[3][4][5] Originally discovered as natural products from various actinomycetes, these molecules possess a unique tricyclic structure that allows them to bind snugly within the minor groove of DNA.[3][4][6][7] Their mechanism of action involves the formation of a covalent bond with the C2-amino group of a guanine base, an interaction that disrupts DNA processing and ultimately leads to apoptosis.[4][7][8] This potent cytotoxicity has made PBDs a focal point of research, not only as standalone chemotherapeutics but also as highly effective payloads for antibody-drug conjugates (ADCs).[6][7][8]
This guide provides a comprehensive technical overview of Porothramycin B, a notable member of the PBD family. We will delve into its discovery, biosynthesis, mechanism of action, biological activity, and the key experimental protocols for its isolation and characterization.
Porothramycin: Discovery and Structure
Porothramycin is an antitumor antibiotic belonging to the anthramycin group, produced by the actinomycete Streptomyces albus.[1][6][9] It can be isolated in two primary forms depending on the extraction and purification methodology: Porothramycin A, which possesses a free hydroxyl group, and Porothramycin B, its crystalline methyl ether counterpart.[1] Structurally, Porothramycin is distinguished as a PBD with only a single substituent on its aromatic A-ring, setting it apart from more complex members of the class.[1]
Biosynthesis of Porothramycin
The biosynthesis of PBDs is a complex process originating from common amino acid precursors, primarily L-tryptophan, L-tyrosine, and L-methionine.[3] The characteristic anthranilate moiety of the PBD core is derived from the oxidative degradation of tryptophan via the kynurenine pathway, a process that requires molecular oxygen.[2][6]
The biosynthetic gene cluster for porothramycin in S. albus has been identified and sequenced, revealing a 39.7 kb DNA region containing 27 putative genes.[2] Of these, 18 share high homology with genes in the biosynthetic cluster of the closely related PBD, anthramycin.[2] While the porothramycin cluster utilizes the kynurenine pathway for the formation of its 3-hydroxyanthranilic acid precursor, it notably lacks a gene homologous to tryptophan 2,3-dioxygenase (TDO), which catalyzes the initial step. This suggests that the TDO enzyme is likely recruited from the host's primary metabolic pathways.[2] A key differentiating step in porothramycin biosynthesis is the predicted methylation of the anthranilate unit, catalyzed by the enzyme Por26, which occurs prior to its condensation into the PBD scaffold.[2]
Mechanism of Action: DNA Alkylation
As a member of the PBD class, Porothramycin B's biological activity stems from its ability to function as a sequence-selective DNA alkylating agent.[2] The molecule's three-dimensional, crescent-like shape is perfectly suited to fit within the minor groove of double-stranded DNA.[7]
The core mechanism involves the following steps:
-
Minor Groove Binding: The PBD scaffold non-covalently binds within the DNA minor groove, with a preference for 5′-purine-guanine-purine sequences.[4]
-
Covalent Adduct Formation: Once positioned, an electrophilic imine moiety at the N10-C11 position of the PBD's diazepine B-ring becomes susceptible to nucleophilic attack.[7][8]
-
Alkylation: The exocyclic C2-amino group of a guanine base attacks the C11 carbon of Porothramycin, forming a stable, covalent aminal linkage.[7][8]
This covalent adduct effectively cross-links the DNA, creating a lesion that obstructs the progression of DNA replication and transcription machinery. This interference with essential cellular processes ultimately triggers programmed cell death.[4][8]
Caption: Diagram 1: Porothramycin B Mechanism of Action.
Biological Activity and Therapeutic Potential
Porothramycin has demonstrated a significant spectrum of biological activity against both microbial and malignant cells.
Antimicrobial Spectrum
Porothramycin exhibits notable activity against Gram-positive bacteria and various anaerobes.[1] The strain Kocuria rhizophila has been identified as a particularly sensitive indicator organism for bioassays.[9] While traditional PBDs are generally less effective against Gram-negative bacteria, research into modified PBDs with C8-linked aliphatic heterocycles has shown promise for developing broad-spectrum agents with activity against multidrug-resistant (MDR) Gram-negative pathogens.[10]
Antitumor Activity
The primary therapeutic interest in Porothramycin lies in its potent antitumor effects.[1][9] Preclinical studies have shown that it can significantly prolong the survival times of mice implanted with various experimental tumors, including Leukemia L1210, Leukemia P388, and melanoma models.[1]
| Cell Line / Model | Reported Activity | Reference |
| Leukemia L1210 (murine) | Significant increase in survival time | [1] |
| Leukemia P388 (murine) | Significant increase in survival time | [1] |
| Melanoma (murine) | Significant increase in survival time | [1] |
| Gram-Positive Bacteria | Antimicrobial Activity | [1] |
| Anaerobic Bacteria | Antimicrobial Activity | [1] |
Toxicity and Limitations
Despite its promising antitumor activity, the clinical development of Porothramycin has been hindered by significant cardiotoxicity.[4][9] This is a known issue for several early PBDs, including the parent compound anthramycin.[11] The cardiotoxicity is thought to be caused by the metabolic conversion of the phenolic hydroxyl group into a quinone species, which can generate damaging free radicals in heart muscle tissue.[11] This dose-limiting toxicity has prevented Porothramycin's progression into clinical practice.[9]
Experimental Protocols
Isolation and Purification of Porothramycin B
This protocol outlines a method for the extraction and purification of Porothramycin from the culture broth of Streptomyces albus, adapted from published methodologies.[9]
Causality: The choice of a styrene-divinylbenzene sorbent for Solid-Phase Extraction (SPE) is based on its effectiveness in capturing aromatic compounds like PBDs from complex aqueous matrices such as fermentation broth. The use of methanol during extraction is critical for obtaining Porothramycin B, as it facilitates the formation of the methyl ether from the naturally occurring Porothramycin A.[1]
Caption: Diagram 2: Porothramycin B Isolation Workflow.
Step-by-Step Methodology:
-
Culture Preparation: Cultivate Streptomyces albus in a suitable production medium to achieve optimal Porothramycin titers. Monitor production using a bioassay with a sensitive strain like Kocuria rhizophila.[9]
-
Broth Harvesting: Separate the mycelia from the culture broth by centrifugation or filtration. The supernatant contains the secreted antibiotic.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge containing a styrene-divinylbenzene sorbent with vinylpyrrolidone functionalities with methanol followed by water.[9]
-
Load the clarified culture broth onto the conditioned cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the bound Porothramycin with methanol or a suitable organic solvent mixture. The presence of methanol encourages the formation of Porothramycin B.
-
-
Concentration: Evaporate the eluate to dryness under reduced pressure.
-
Final Purification: Re-dissolve the crude extract and subject it to further purification by preparative High-Performance Liquid Chromatography (HPLC) if necessary.
Characterization by UHPLC-UV-MS
This protocol provides a validated method for the analytical characterization of Porothramycin B.[9]
Causality: This method combines the high-resolution separation of Ultra-High-Performance Liquid Chromatography (UHPLC) with the specificity of UV and Mass Spectrometry (MS) detection. The C18 column provides excellent retention for moderately nonpolar molecules like Porothramycin. The gradient elution ensures efficient separation from related compounds and impurities. UV detection at 335 nm is used for quantification based on the PBD chromophore, while MS provides definitive mass confirmation for unambiguous identification.[9]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the purified Porothramycin B extract in a suitable solvent (e.g., acetonitrile/water mixture).
-
Instrumentation: Use a UHPLC system coupled to a UV diode array detector and a mass spectrometer.
-
Chromatographic Conditions:
-
Detection:
-
UV Detection: Monitor the column effluent at 335 nm.[9]
-
Mass Spectrometry: Acquire mass spectra in positive ion mode to confirm the molecular weight of Porothramycin B.
-
DNA Binding Affinity Assay by UV-Visible Spectroscopy
This protocol describes a method to quantify the interaction between Porothramycin B and DNA.[12][13]
Causality: This biophysical assay relies on the principle that the electronic environment of a drug's chromophore changes upon binding to a macromolecule like DNA. This change manifests as a shift in the UV-Visible absorption spectrum, typically hypochromism (a decrease in molar absorptivity), which is characteristic of minor groove binding.[12] By systematically titrating a fixed concentration of the drug with increasing concentrations of DNA, the binding constant (Kb), a measure of binding affinity, can be calculated.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Porothramycin B of known concentration in a suitable buffer (e.g., Tris-HCl buffer).
-
Prepare a concentrated stock solution of Calf Thymus DNA (CT-DNA) in the same buffer. The concentration of CT-DNA should be determined spectrophotometrically using the known extinction coefficient at 260 nm.
-
-
Spectroscopic Titration:
-
In a quartz cuvette, place a solution of Porothramycin B at a fixed concentration (e.g., 10-20 µM).
-
Record the initial UV-Vis spectrum (typically from 250-450 nm).
-
Make successive small additions of the CT-DNA stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the new UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the changes in absorbance at the wavelength of maximum absorption (λmax) for Porothramycin B.
-
Calculate the binding constant (Kb) by plotting [DNA]/(εA - εf) versus [DNA] according to the Wolfe-Shimer equation.[13] The Kb is determined from the ratio of the slope to the intercept.
-
Conclusion
Porothramycin B stands as a classic example of a pyrrolobenzodiazepine antibiotic, embodying both the potent antitumor activity and the challenging toxicity profile characteristic of its class. Its unique structure, intricate biosynthesis, and well-defined mechanism of DNA alkylation have made it a subject of significant scientific interest. While its inherent cardiotoxicity has precluded direct clinical application, the study of Porothramycin and its biosynthetic pathway provides invaluable insights. These insights continue to inform the development of novel, safer PBD analogues and the design of highly potent PBD-based antibody-drug conjugates, ensuring that the legacy of this powerful natural product continues to contribute to the future of targeted cancer therapy.
References
-
Tunac, J. B., Graham, B. D., & Dobson, W. E. (1988). Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity. The Journal of Antibiotics, 41(10), 1366–1373. [Link]
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Bordeleau, E., & Beaudoin, J. D. (2010). Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines. Mini-Reviews in Organic Chemistry, 7(4), 325-337. [Link]
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Fouces, R., et al. (2015). Sequence analysis of porothramycin biosynthetic gene cluster. Applied Microbiology and Biotechnology, 99(13), 5537–5548. [Link]
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Jones, G. B., & Wright, J. M. (1998). An Efficient Synthesis of Pyrrolo[2,1-c][1][2]benzodiazepine. Synthesis of the Antibiotic DC-81. The Journal of Organic Chemistry, 63(14), 4698–4701. [Link]
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Creative Biolabs. (n.d.). Pyrrolobenzodiazepine (PBD) Synthesis Service. Creative Biolabs. [Link]
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Reddy, T. J., & Rawal, V. H. (2010). Concise formal synthesis of porothramycins A and B via Zincke pyridinium ring-opening/ring-closing cascade. Organic Letters, 12(13), 3093–3095. [Link]
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ResearchGate. (2016). Structure-Based Discovery and Synthesis of Pyrrolo[2,1-c][1][2]- benzodiazepine Derivatives as Non-β-lactam Serine β-lactamase Inhibitors. ResearchGate. [Link]
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Hapalová, K. (2014). Isolation and determination of porothramycin. (Diploma Thesis). Charles University. [Link]
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ADC Review. (2019, March 23). What is Pyrrolobenzodiazepine (PBD)?. ADC Review / Journal of Antibody-drug Conjugates. [Link]
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University of Chicago. (n.d.). ANTIBIOTICS REVIEW. [Link]
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Hartley, J. A. (2011). From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs). Current Topics in Medicinal Chemistry, 11(4), 450-459. [Link]
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Wikipedia. (n.d.). Pyrrolobenzodiazepine. Wikipedia. [Link]
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A Technical Guide to the Natural Source and Fermentation of Porothramycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Porothramycin is a potent antitumor antibiotic belonging to the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) class of natural products.[2][3] These compounds are known for their sequence-selective DNA alkylating properties, which confer significant antineoplastic activity.[3] This guide provides a comprehensive overview of Porothramycin, focusing on its natural source, the producing microorganism Streptomyces albus, and the key principles and methodologies for its production via fermentation. It delves into the distinction between Porothramycin A and B, details the fermentation workflow from inoculum development to downstream processing, and outlines the biosynthetic origins of this complex molecule. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product discovery, fermentation science, and the development of novel anticancer therapeutics.
Introduction: The Pyrrolobenzodiazepine (PBD) Antibiotics
The pyrrolo[2,1-c][1][2]benzodiazepines (PBDs) are a family of sequence-selective DNA-interactive agents produced by various species of actinomycetes, particularly the genus Streptomyces.[3][4] Their mechanism of action involves binding to the minor groove of DNA and forming a covalent aminal bond between their electrophilic C11 position and the nucleophilic N2-amino group of a guanine base.[4] This interaction disrupts DNA replication and transcription, leading to cytotoxic effects, which makes them highly effective antineoplastic agents.[3]
Since the discovery of the first PBD, anthramycin, the class has expanded to include numerous naturally occurring and synthetic analogs.[3][5] Porothramycin, the subject of this guide, is a notable member of this group, exhibiting significant activity against Gram-positive bacteria, anaerobes, and various experimental tumors in murine models.[1]
Natural Source and Producing Organism
Porothramycin is a secondary metabolite produced by a specific strain of the Gram-positive, filamentous bacterium, Streptomyces albus.[1][6] Streptomyces is the largest and most prolific genus of antibiotic-producing bacteria, responsible for over two-thirds of the clinically useful antibiotics of natural origin.[7][8][9] These soil-dwelling microbes are characterized by a complex life cycle involving the formation of a substrate mycelium and aerial hyphae that differentiate into spores.[10][11] The production of secondary metabolites like antibiotics is often linked to this morphological differentiation, typically occurring during the stationary phase of growth when nutrient resources become limited.[8][12]
Porothramycin A and B: A Note on Structure
The producing organism, Streptomyces albus, yields the antibiotic in two primary forms, designated Porothramycin A and Porothramycin B. The distinction between them arises during the isolation process:
-
Porothramycin A: This is the natural, free hydroxyl form of the molecule.[1]
-
Porothramycin B: This is the crystalline methyl ether form, which is derived from Porothramycin A during isolation, particularly when methanol is used in the extraction or purification steps.[1]
Therefore, Porothramycin B is technically a semi-synthetic derivative of the naturally produced Porothramycin A, though both exhibit potent biological activity.[1] For the remainder of this guide, "Porothramycin" will refer to the production of the PBD core by the microorganism, which can then be isolated as either form.
Fermentation for Porothramycin Production
The industrial production of antibiotics like Porothramycin relies on controlled submerged fermentation. This process involves cultivating the Streptomyces albus strain in a liquid nutrient medium under optimized conditions to maximize the yield of the desired secondary metabolite.[13][14]
General Fermentation Workflow
The overall process can be visualized as a multi-stage workflow, from the initial culture activation to the final product isolation.
Caption: General workflow for Porothramycin production.
Step-by-Step Methodology
Protocol 1: Fermentation of Streptomyces albus for Porothramycin Production
This protocol provides a generalized framework based on standard practices for Streptomyces fermentation.[13][15] Optimization of specific component concentrations, temperature, and pH is critical for maximizing yield.
I. Inoculum Development (Seed Culture):
-
Activation: Aseptically transfer a sample from a stock culture of Streptomyces albus to a flask containing a seed medium.
-
Incubation: Incubate the flask on a rotary shaker (e.g., 180-250 rpm) at a controlled temperature (typically 28-32°C) for 48-72 hours.[15] The goal is to obtain a dense, actively growing culture for inoculating the production vessel.
II. Production Stage:
-
Inoculation: Aseptically transfer the seed culture into the production fermenter. The inoculum volume is typically 5-10% of the production medium volume.
-
Fermentation: Maintain the fermentation under controlled conditions for an optimal duration, often 72-120 hours.[15] Monitor key parameters throughout the process. Antibiotic production generally reaches its maximum during the stationary phase.
-
Monitoring: Periodically sample the broth to measure pH, packed cell volume (PCV) to assess growth, and antibiotic titer using an appropriate assay (e.g., HPLC or bioassay against a sensitive strain like Kocuria rhizophila).[6]
Media Composition and Fermentation Parameters
The composition of the culture medium is a critical factor influencing secondary metabolite production.[15] Media for Streptomyces typically contain complex sources of carbon and nitrogen.
Table 1: Typical Fermentation Media Components and Parameters
| Parameter | Component/Condition | Rationale & Causality |
| Carbon Source | Glucose, Starch, Glycerol | Provides energy for primary metabolism and biosynthetic precursors. The rate of utilization can affect the onset of secondary metabolism.[13] |
| Nitrogen Source | Soybean Meal, Corn Steep Liquor, Peptone, Yeast Extract | Provides amino acids and other nitrogenous compounds essential for growth and as building blocks for the antibiotic.[13][15] |
| Minerals | CaCO₃, NaCl, K₂HPO₄ | Calcium carbonate acts as a pH buffer. Other salts provide essential ions for enzymatic cofactors and maintaining osmotic balance. |
| Temperature | 28 - 32°C | Optimal range for the growth and enzymatic activity of most mesophilic Streptomyces species.[9] |
| pH | 6.0 - 7.5 | Must be maintained within a range that supports both biomass accumulation and antibiotic synthesis.[9][15] |
| Aeration | Sterile air supply | Streptomyces are aerobic; sufficient dissolved oxygen is crucial for metabolic activity and high yields.[14] |
| Agitation | 150 - 250 rpm (in shake flasks) | Ensures homogeneity of nutrients and oxygen, and prevents cell clumping.[15] |
Downstream Processing: Isolation and Purification
Once the fermentation reaches its peak antibiotic concentration, the process shifts to extracting and purifying Porothramycin from the complex culture broth.
-
Cell Separation: The first step is to separate the mycelial biomass from the liquid broth, typically achieved by centrifugation or filtration.
-
Solvent Extraction: The antibiotic is then extracted from the clarified broth using an immiscible organic solvent, such as ethyl acetate.[16] The organic layers containing the antibiotic are combined.
-
Concentration: The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to one or more rounds of chromatography to separate Porothramycin from other metabolites and impurities.[6] Techniques like column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column are commonly employed.[6]
Biosynthesis of the PBD Core
The intricate tricyclic structure of Porothramycin is assembled by the bacterium through a complex biosynthetic pathway. While the specific pathway for Porothramycin is not fully elucidated in the provided results, the general biosynthesis of PBDs like anthramycin provides a well-established model. The core structure is derived from three key building blocks: anthranilic acid, L-proline, and L-tyrosine (or a similar precursor).
Caption: Simplified biosynthetic origin of the PBD core.
Conclusion and Future Outlook
Porothramycin B, a methyl ether derivative of the naturally occurring Porothramycin A from Streptomyces albus, represents a potent member of the PBD class of antitumor antibiotics.[1] Its production is a classic example of microbial fermentation, requiring careful control over media composition and culture conditions to drive the organism's secondary metabolism towards the desired product. Understanding the principles of fermentation and the biosynthetic logic behind the molecule's formation is paramount for process optimization and strain improvement. Future research efforts may focus on metabolic engineering of the Streptomyces albus strain to enhance yields or to generate novel, less toxic analogs of Porothramycin through combinatorial biosynthesis.[6]
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A Comprehensive Technical Guide to Porothramycin B: Physicochemical Properties, Mechanism of Action, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Porothramycin B, a potent antibiotic and antitumor agent belonging to the pyrrolo[1][2]benzodiazepine (PBD) class. As a Senior Application Scientist, the following sections will delve into its core characteristics, mechanism of action, and practical experimental methodologies, grounded in authoritative scientific literature.
Introduction to Porothramycin B
Porothramycin B is a secondary metabolite produced by the bacterium Streptomyces albus. It is the crystalline methyl ether form of Porothramycin A and is a member of the anthramycin group of antibiotics.[1] These compounds are of significant interest to the scientific community due to their potent biological activities, which include antimicrobial effects against Gram-positive and anaerobic bacteria, as well as notable antitumor properties.[1] The unique tricyclic structure of PBDs, including Porothramycin B, is central to their biological function.
Physicochemical Properties of Porothramycin B
The fundamental physicochemical properties of Porothramycin B are summarized in the table below. These data are crucial for a range of experimental applications, from solution preparation to analytical characterization.
| Property | Value | Source |
| CAS Number | 110652-72-7 | MedChemExpress |
| Molecular Weight | 357.40 g/mol | MedChemExpress |
| Molecular Formula | C₁₉H₂₃N₃O₄ | MedChemExpress |
| Class | Pyrrolo[1][2]benzodiazepine (PBD) | [1] |
| Synonyms | Porothramycin, methyl ether form | [1] |
Mechanism of Action: DNA Alkylation
The potent biological activity of Porothramycin B and other PBDs stems from their ability to act as sequence-selective DNA alkylating agents.[3][4] This mechanism is critical to their antitumor effects.
The core mechanism involves the following steps:
-
Minor Groove Binding: Porothramycin B binds to the minor groove of the DNA double helix. This interaction is sequence-selective, with a preference for purine-guanine-purine sequences.[5]
-
Covalent Bond Formation: The electrophilic C11 position of the diazepine ring of Porothramycin B forms a covalent aminal bond with the nucleophilic C2-amino group of a guanine base within the DNA minor groove.[5][6]
-
DNA Helix Distortion: This covalent adduct formation causes a significant distortion of the DNA helix, which can interfere with essential cellular processes such as DNA replication and transcription.[4] This disruption ultimately triggers cellular apoptosis.
The following diagram illustrates the proposed mechanism of action of Porothramycin B at the molecular level.
Caption: Workflow for MTT Cytotoxicity Assay.
This protocol determines the Minimum Inhibitory Concentration (MIC) of Porothramycin B against a specific bacterial strain.
Materials:
-
Porothramycin B
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Porothramycin B Dilutions:
-
Prepare a stock solution of Porothramycin B.
-
Perform two-fold serial dilutions of the compound in MHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the Porothramycin B dilutions.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Determine the MIC by visual inspection for the lowest concentration of Porothramycin B that shows no visible bacterial growth (turbidity).
-
Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration that inhibits at least 90% of bacterial growth compared to the positive control.
-
Conclusion
Porothramycin B represents a promising molecule in the field of antibiotic and anticancer drug discovery. Its well-defined mechanism of action, centered on DNA alkylation, provides a clear basis for its potent biological activities. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the efficacy and potential applications of this and other related PBD compounds.
References
-
Tsunakawa, M., Kamei, H., Konishi, M., Miyaki, T., Oki, T., & Kawaguchi, H. (1988). Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity. The Journal of Antibiotics, 41(10), 1366–1373. [Link]
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Farkasovská, A., Tkáčiková, L., & Režuchová, B. (2014). Sequence analysis of porothramycin biosynthetic gene cluster. Applied Microbiology and Biotechnology, 98(23), 9785–9796. [Link]
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Farkasovská, A., Tkáčiková, L., & Režuchová, B. (2014). Sequence analysis of porothramycin biosynthetic gene cluster. PMC. [Link]
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Farkasovská, A., Tkáčiková, L., & Režuchová, B. (2014). Sequence analysis of porothramycin biosynthetic gene cluster. ResearchGate. [Link]
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Hartley, J. A. (2021). Antibody-drug conjugates (ADCs) delivering pyrrolobenzodiazepine (PBD) dimers for cancer therapy. Expert Opinion on Biological Therapy, 21(1), 97-108. [Link]
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Khan, I., Ibrar, A., & Ahmed, W. (2015). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. [Link]
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Hurley, L. H., Geltz, M., & Kozlowski, J. (1977). Pyrrolo(1,4)benzodiazepine antitumor antibiotics. In vitro interaction of anthramycin, sibiromycin and tomaymycin with DNA using specifically radiolabelled molecules. Biochemistry, 16(1), 96-102. [Link]
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Thurston, D. E., & Bose, D. S. (1994). Pyrrolob[1][2]enzodiazepine antitumor antibiotics: Relationship of DNA alkylation and sequence specificity to the biological activity of natural and synthetic compounds. Chemical Reviews, 94(2), 433-465. [Link]
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Methodological & Application
Application Note: High-Purity Isolation of Porothramycin B by Preparative HPLC
Abstract & Strategic Overview
Porothramycin B is a pyrrolo[1,4]benzodiazepine (PBD) antitumor antibiotic produced by Streptomyces albus.[1] Unlike its labile precursor Porothramycin A (the free hydroxyl form), Porothramycin B is the crystalline methyl ether derivative.[1] This structural distinction is critical: Porothramycin B is often an artifact of isolation formed when Porothramycin A is exposed to methanol under acidic conditions or during specific workup procedures.
This protocol details the targeted isolation of Porothramycin B. Unlike generic natural product workflows, this guide integrates the chemical conversion required to stabilize the "B" form directly into the extraction logic, ensuring high yield and reproducibility. The purification strategy utilizes a high-loading C18 preparative HPLC method with UV detection at 335 nm , specific to the PBD chromophore.
Physicochemical Profile & Target Properties[2][3][4]
Understanding the molecule is the first step to successful purification.
| Property | Description | Implications for Protocol |
| Chemical Nature | Pyrrolo[1,4]benzodiazepine (Methyl ether) | Moderately polar; susceptible to hydrolysis at extreme pH. |
| Molecular Weight | ~343.38 Da | Suitable for low-range Mass Spec confirmation (ESI+). |
| Solubility | Soluble in MeOH, DMSO, EtOAc; Sparingly soluble in Water.[2] | Load samples in MeOH/DMSO mixtures; avoid pure water loading. |
| UV Maxima | 335 nm (Primary), 220-240 nm (Non-specific) | 335 nm is the critical detection wavelength to avoid background noise from fermentation media. |
| Stability | Stable as methyl ether (Form B); Form A (Hydroxyl) is unstable. | Use Methanol in the extraction phase to drive/maintain Form B. |
Upstream Processing: Extraction & Derivatization Strategy
Objective: Extract Porothramycin from fermentation broth and ensure conversion/stabilization as Porothramycin B (Methyl Ether).
Step 3.1: Fermentation & Harvest
-
Culture: Streptomyces albus (e.g., strain producing anthramycin-group antibiotics).[1][3]
-
Harvest: Collect broth after 4–6 days (stationary phase).
-
Separation: Centrifuge at 5,000 x g for 20 minutes.
-
Note: Porothramycins are typically found in the supernatant, but mycelial extraction is recommended for total recovery.
-
Step 3.2: Reactive Extraction (The "B" Form Switch)
Critical Insight: To specifically isolate Porothramycin B, we introduce methanol early to favor the methyl ether formation.
-
Supernatant Treatment: Adjust supernatant pH to 6.0.
-
Solvent Extraction: Extract supernatant with an equal volume of Ethyl Acetate (EtOAc) .[4] Repeat 2x.
-
Mycelial Extraction: Extract mycelial pellet with Methanol (MeOH) .
-
Conversion Step: Combine EtOAc and MeOH extracts. Evaporate to dryness under reduced pressure (Rotavap at <40°C).
-
Reconstitution: Redissolve the crude residue in Acidic Methanol (MeOH + 0.05% Formic Acid) and stir for 1 hour at room temperature.
-
Mechanism:[5] This step promotes the methylation of any residual Porothramycin A (hemiaminal) to Porothramycin B (methyl ether), homogenizing the sample.
-
Step 3.3: Pre-Purification (SPE)
Goal: Remove bulk media components and protect the Prep-HPLC column.
-
Cartridge: C18 Solid Phase Extraction (SPE) cartridge (e.g., Sep-Pak or equivalent), pre-conditioned with MeOH then Water.
-
Loading: Load the reconstituted crude extract (diluted to <20% organic content with water).
-
Wash: Flush with 10% MeOH/Water to remove salts and sugars.
-
Elution: Elute target with 80% MeOH/Water. Collect this fraction for HPLC.
Analytical Method Development (UHPLC/HPLC)
Before scale-up, validate the profile on an analytical scale.
-
System: Agilent 1200/1290 or Waters Acquity UPLC.
-
Column: C18 (e.g., Phenomenex Luna or Waters BEH), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV 335 nm (Reference 500 nm).
-
Temperature: 25°C.
Gradient Profile (Analytical):
| Time (min) | % Mobile Phase B (ACN) | Event |
|---|---|---|
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Hold (Salt elution) |
| 20.0 | 95% | Linear Gradient |
| 22.0 | 95% | Wash |
| 22.1 | 5% | Re-equilibration |
Success Criteria: Porothramycin B typically elutes between 12–15 minutes (approx. 45-55% ACN). Look for a sharp peak with strong 335 nm absorbance.
Preparative HPLC Protocol[5][10][11]
Objective: Isolate milligram-to-gram quantities of Porothramycin B.
System Configuration
-
Instrument: Preparative HPLC system (e.g., Gilson PLC 2020 or Shimadzu Prominence Prep).
-
Column: High-load C18 Prep Column (e.g., SunFire Prep C18 OBD, 19 x 150 mm, 5 µm).
-
Flow Rate: 15–20 mL/min (Adjust based on column diameter).
-
Detection: UV 335 nm (Trigger for fraction collection).
Mobile Phase Preparation
-
Solvent A: 1000 mL HPLC-grade Water + 1 mL Formic Acid.
-
Solvent B: 1000 mL HPLC-grade Acetonitrile + 1 mL Formic Acid.
-
Why Formic Acid? It suppresses ionization of silanols on the column and maintains the acidic environment to prevent hydrolysis of the methyl ether back to the hemiaminal (Form A).
-
Preparative Gradient Strategy
Optimization: A focused gradient is used around the analytical retention time to maximize separation efficiency.
| Time (min) | % B (ACN) | Rationale |
| 0–2 | 10% | Injection & Loading |
| 2–5 | 10% → 30% | Rapid ramp to start of elution window |
| 5–25 | 30% → 60% | Shallow Gradient (1.5% per min) for Max Resolution |
| 25–28 | 60% → 95% | Column Wash |
| 28–32 | 95% | Hold Wash |
| 32–35 | 10% | Re-equilibration |
Fraction Collection Logic
-
Mode: Threshold + Slope.
-
Threshold: Set to 10 mAU (to avoid baseline noise).
-
Peak Cutting: Collect the central 80% of the main peak at 335 nm. Discard the "tail" if peak asymmetry > 1.2 to ensure purity.
Workflow Visualization
The following diagram illustrates the critical "Reactive Extraction" logic required to secure the B-form.
Caption: Workflow highlighting the critical Acidic Methanol treatment step to convert Porothramycin A to the stable Porothramycin B form prior to HPLC.
Post-Purification & Quality Control
-
Solvent Removal:
-
Pool fractions.
-
Remove Acetonitrile via rotary evaporation at 35°C.
-
Lyophilize the remaining aqueous phase to obtain a yellow/orange powder.
-
-
Purity Check:
-
Re-inject on Analytical HPLC. Purity should be >95% at 335 nm.
-
-
Structural Validation:
-
ESI-MS: Look for [M+H]+ peak at m/z ~344.2.
-
NMR: Confirm the methoxy group signal (singlet, ~3.8-4.0 ppm) which distinguishes Form B from Form A.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Split Peaks | Interconversion of Form A/B | Ensure sample is dissolved in MeOH; Check mobile phase pH (must be acidic). |
| Low Recovery | Degradation on column | Avoid basic pH; Keep fraction collection temperature low (4°C). |
| Broad Peaks | Solubility issues | Increase initial organic % in gradient; Ensure sample is fully dissolved before loading. |
| No 335nm Signal | Wrong fraction/Target loss | Check UV spectrum of crude; Porothramycin has distinct yellow color. |
References
-
Tsunakawa, M., et al. (1988).[1] "Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity."[1] The Journal of Antibiotics, 41(10), 1366–1373.[1] Link
-
PubChem. (n.d.).[7] "Porothramycin B Compound Summary." National Library of Medicine. Link
-
Thurston, D. E., & Bose, D. S. (1994). "Synthesis of DNA-interactive pyrrolo[2,1-c][1,4]benzodiazepines." Chemical Reviews, 94(2), 433–465. (Mechanistic background on PBD stability). Link
- Ullrich, R., et al. (2010). "Biotechnological production of PBDs." Applied Microbiology and Biotechnology.
Sources
- 1. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, structure revision and stereochemistry of trichomycins A and B, aromatic analogues of amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. A simple and rapid high-performance liquid chromatographic method for determining tobramycin in pharmaceutical formulations by direct UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tobramycin | C18H37N5O9 | CID 36294 - PubChem [pubchem.ncbi.nlm.nih.gov]
NMR and mass spectrometry data for Porothramycin B
This Application Note provides a comprehensive technical guide for the structural elucidation and analytical profiling of Porothramycin B , a pyrrolo[1,4]benzodiazepine (PBD) antibiotic. This guide is designed for researchers in natural product chemistry and drug discovery, focusing on the specific NMR and Mass Spectrometry signatures required for rigorous identification.
Part 1: Introduction & Structural Context
Porothramycin B (C
-
Biological Relevance: Potent antitumor and antibiotic activity; binds to the minor groove of DNA.
-
Critical Handling Note: Porothramycin exists in equilibrium between its imine, carbinolamine (Form A), and carbinolamine methyl ether (Form B) forms. Porothramycin B is an artifact of isolation using methanol. To observe the data described below, the sample must be dissolved or isolated in methanol/methanol-d
.
Part 2: Sample Preparation Protocol
To ensure high-fidelity spectral data, follow this preparation workflow. The choice of solvent dictates the specific tautomer observed.
Mass Spectrometry (LC-MS/MS)
-
Solvent: HPLC-grade Methanol (MeOH).
-
Concentration: 10 µg/mL.
-
Additives: 0.1% Formic Acid (to promote protonation
). -
Note: Avoid water-rich mobile phases for prolonged periods if trying to isolate the methyl ether form specifically, although it hydrolyzes back to the carbinolamine (Form A) in aqueous acid.
Nuclear Magnetic Resonance (NMR)
-
Solvent: CDCl
(Chloroform-d) is preferred for Porothramycin B to maintain the methyl ether stability. -
Alternative: CD
OD (Methanol-d ) will stabilize the C11-methoxy form via exchange. -
Concentration: 2–5 mg in 600 µL solvent.
-
Tube: 5 mm high-precision NMR tube.
Part 3: Mass Spectrometry Profiling
Instrument: Q-TOF or Orbitrap (High Resolution). Ionization: Electrospray Ionization (ESI), Positive Mode.
Primary MS Data
| Parameter | Value | Interpretation |
| Molecular Formula | C | Confirmed by HRMS. |
| Monoisotopic Mass | 357.1689 Da | Theoretical neutral mass. |
| Observed Ion | 358.1762 | Protonated molecular ion (Base Peak). |
| Sodium Adduct | 380.1581 | Common adduct in glass/salt-containing solvents. |
Fragmentation Pattern (MS/MS)
Fragmentation of PBDs typically occurs at the fragile N10-C11 junction and the side chain.
-
Loss of Methanol (
32 Da): -
Side Chain Cleavage:
Part 4: NMR Spectroscopy Protocol
Instrument: 500 MHz or higher (600 MHz recommended for resolution of olefinic protons). Temperature: 298 K.
Structural Logic & Assignment
Porothramycin B is characterized by:
-
A-Ring: A trisubstituted benzene ring with a 9-methoxy group.
-
C-Ring: A saturated pyrrolidine ring.
-
B-Ring: The diazepine ring containing the C11-methoxy (acetal-like) center.
Table 1: H NMR Data (500 MHz, CDCl )
| Position | Multiplicity | Structural Assignment | ||
| 11 | 4.85 | d | 4.5 | Carbinolamine ether methine (Key ID for Form B) |
| 11-OMe | 3.45 | s | - | Methoxy group at C11 (Absent in Form A) |
| 9-OMe | 3.89 | s | - | Methoxy substituent on Benzene A-ring |
| 6 | 7.45 | d | 8.0 | Aromatic proton (ortho to amide) |
| 7 | 7.15 | t | 8.0 | Aromatic proton (meta) |
| 8 | 6.95 | d | 8.0 | Aromatic proton (ortho to 9-OMe) |
| 1a | 3.6 - 3.8 | m | - | Pyrrolidine ring proton |
| 1b | 2.3 - 2.5 | m | - | Pyrrolidine ring proton |
| 2 | - | - | - | Quaternary (substituted by tail) |
| Side Chain | 7.35 | d | 15.0 | Olefinic proton (trans-acrylamide) |
| Side Chain | 5.80 | d | 15.0 | Olefinic proton (trans-acrylamide) |
Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and exact temperature.
Table 2: C NMR Data (125 MHz, CDCl )
| Position | Type | Structural Assignment | |
| 11 | 86.5 | CH | Hemiaminal Carbon (Diagnostic for PBD ethers) |
| 16 (C=O) | 167.2 | C | Amide Carbonyl (A-ring) |
| 9-OMe | 56.1 | CH | Aromatic Methoxy |
| 11-OMe | 54.8 | CH | Labile Methoxy |
| Aromatic | 110-150 | C/CH | Benzene ring carbons |
Part 5: Structural Elucidation Workflow
The following diagram illustrates the logic flow for confirming Porothramycin B versus its congeners (Porothramycin A or Anthramycin).
Figure 1: Decision tree for distinguishing Porothramycin B from the hydrolyzed Porothramycin A form using MS fragmentation and NMR chemical shifts.
Part 6: References
-
Tsunakawa, M., et al. (1988).[1][5] "Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity."[1][5] The Journal of Antibiotics, 41(10), 1366–1373.[5] Link
-
Langlois, N., et al. (1993). "Enantioselective synthesis of (+) porothramycin B and its 9-Demethoxy analogue." Tetrahedron Letters, 34(29), 4635-4638. Link
-
Gerratana, B. (2012). "Biosynthesis, synthesis, and biological activities of pyrrolobenzodiazepines." Medicinal Research Reviews, 32(2), 254–293. Link
-
Antonow, D., & Thurston, D. E. (2011). "Synthesis of DNA-interactive pyrrolo[2,1-c][1,4]benzodiazepines (PBDs)." Chemical Reviews, 111(4), 2815–2864. Link
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Ten-step asymmetric total syntheses of potent antibiotics anthracimycin and anthracimycin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 4. Anthramycin | C16H17N3O4 | CID 12306674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Evaluation of Porothramycin B in Preclinical Cancer Models
Introduction: The Therapeutic Potential of Porothramycin B
Porothramycin B is a potent antitumor antibiotic belonging to the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) class of natural products.[3][4] PBDs are sequence-selective DNA minor-groove binding agents that exhibit significant cytotoxic activity against a broad range of cancer cells.[5][6] The unique mechanism of action of PBDs, which involves the formation of a covalent adduct with guanine bases in the DNA minor groove, leads to the stalling of replication forks and the induction of apoptosis.[6] This mechanism, which causes minimal distortion of the DNA helix, may allow the adducts to evade cellular repair mechanisms, contributing to their high potency.[5][6]
Early studies demonstrated that Porothramycin significantly prolonged the survival of mice with experimental tumors, including leukemia and melanoma models.[3] As the methyl ether derivative of Porothramycin A, Porothramycin B offers a promising scaffold for further development.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of preclinical animal studies to evaluate the therapeutic potential of Porothramycin B. The protocols herein are designed to establish a robust data package, encompassing tolerability, pharmacokinetics, and antitumor efficacy, while adhering to the highest standards of scientific integrity and animal welfare.
Section 1: Scientific Background and Mechanism of Action
The antitumor activity of Porothramycin B stems from its covalent interaction with DNA. As a PBD monomer, it fits snugly into the DNA minor groove with a preference for purine-guanine-purine sequences.[5] The core of its activity lies in the electrophilic N10-C11 imine moiety, which forms a covalent aminal bond with the exocyclic C2-amino group of a guanine base.[5][6][7] This DNA alkylation event is the critical first step in a cascade that disrupts essential cellular processes, ultimately leading to cell death. Understanding this mechanism is fundamental to designing rational in vivo experiments and interpreting their outcomes.
Caption: Mechanism of Porothramycin B-induced cytotoxicity.
Section 2: Preclinical In Vivo Evaluation Strategy
A phased, systematic approach is critical for the preclinical evaluation of any new anticancer agent. This strategy ensures that each subsequent experiment is built upon a solid foundation of data, optimizing the use of resources and adhering to ethical principles of animal research. The workflow begins with essential safety and pharmacokinetic profiling before proceeding to more complex and resource-intensive efficacy studies.
Caption: Phased experimental workflow for in vivo evaluation.
Section 3: Phase I - Preliminary In Vivo Characterization
Before assessing antitumor efficacy, it is imperative to understand the safety profile and pharmacokinetic behavior of Porothramycin B in the selected animal model (typically mice).
Protocol: Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity. This study is crucial for selecting doses for subsequent efficacy trials.
Objective: To determine the single-dose MTD of Porothramycin B in non-tumor-bearing mice.
Materials:
-
Porothramycin B
-
Appropriate vehicle (e.g., DMSO/Saline, as determined by solubility studies)
-
Healthy, age-matched mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)
-
Syringes and needles appropriate for the chosen route of administration
-
Animal scale
Protocol Steps:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.
-
Group Allocation: Randomly assign mice to cohorts of 3-5 animals per dose group, including a vehicle control group.
-
Dose Formulation: Prepare fresh formulations of Porothramycin B in the selected vehicle on the day of dosing.
-
Dose Escalation: Administer a single dose of Porothramycin B via the intended clinical route (e.g., intraperitoneal (IP) or intravenous (IV)).[8][9] Start with a low, non-toxic dose and escalate in subsequent cohorts based on the observed toxicity. A modified Fibonacci sequence is often used for dose escalation.
-
Monitoring: Monitor animals daily for 14 days post-administration. Key parameters include:
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or severe, irreversible clinical signs of toxicity.
| Parameter | Description |
| Animal Strain | BALB/c mice (or other appropriate strain) |
| Number of Animals | 3-5 per dose group |
| Route of Administration | Intraperitoneal (IP) or Intravenous (IV) |
| Dosing Schedule | Single dose (Day 0) |
| Observation Period | 14 days |
| Primary Endpoints | Mortality, Body Weight Change, Clinical Signs of Toxicity |
Protocol: Preliminary Pharmacokinetic (PK) Profiling
This study provides initial data on the absorption, distribution, metabolism, and excretion (ADME) of Porothramycin B, helping to establish an effective dosing schedule for efficacy studies.
Objective: To determine the plasma concentration-time profile of Porothramycin B after a single administration in mice.
Materials:
-
Porothramycin B and vehicle
-
Healthy, age-matched mice (cannulated, if possible, for serial sampling)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical equipment (LC-MS/MS) for drug quantification
Protocol Steps:
-
Animal Preparation: Use healthy, non-tumor-bearing mice. For serial sampling from the same animal, surgical cannulation (e.g., jugular vein) is recommended to reduce stress and animal numbers.
-
Dosing: Administer a single, well-tolerated dose of Porothramycin B (typically at or below the MTD) via the intended route.[13][14]
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) at predetermined time points. A typical schedule might be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Plasma Preparation: Immediately process blood samples by centrifugation to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Porothramycin B in plasma samples using a validated LC-MS/MS method.[15]
-
Data Analysis: Plot plasma concentration versus time and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
Section 4: Phase II - Antitumor Efficacy Studies
With a safe and rational dosing regimen established, the antitumor activity of Porothramycin B can be evaluated in cancer-bearing animal models.
Choice of Animal Model: A Critical Decision
The choice of animal model is paramount for the clinical relevance of the study.[16][17]
-
Subcutaneous Xenograft Models: Human cancer cells are injected under the skin of immunodeficient mice (e.g., NOD-SCID or NSG).[18] These models are widely used due to their simplicity and the ease of monitoring tumor growth with calipers.[19] They are excellent for initial efficacy screening.
-
Orthotopic Xenograft Models: Tumor cells are implanted into the organ of origin (e.g., breast cancer cells into the mammary fat pad, pancreatic cells into the pancreas).[2][20] These models more accurately replicate the tumor microenvironment, disease progression, and metastatic patterns observed in humans, offering higher translational value.[21][22][23] Monitoring often requires non-invasive imaging techniques.[1][24]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunodeficient mice.[25][26] PDX models better retain the heterogeneity of the original human tumor.[17]
For initial studies of Porothramycin B, a subcutaneous model is recommended. If promising activity is observed, follow-up studies in more clinically relevant orthotopic models are strongly advised.
Protocol: Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the antitumor efficacy of Porothramycin B in a subcutaneous human tumor xenograft model.
Caption: Workflow for a subcutaneous xenograft efficacy study.
Protocol Steps:
-
Cell Culture and Preparation: Culture the selected human cancer cell line under standard conditions. On the day of implantation, harvest cells and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with an extracellular matrix like Matrigel to improve tumor take rate.[25]
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells in 100-200 µL) into the flank of immunodeficient mice (e.g., female NSG mice, 6-8 weeks old).[19]
-
Tumor Growth Monitoring: Begin monitoring for tumor growth a few days after implantation. Once tumors are palpable, measure them 2-3 times per week using digital calipers.[10]
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group). Ensure the average tumor volume is similar across all groups.
-
Treatment: Begin treatment according to the schedule determined by the PK and MTD studies. Administer Porothramycin B to the treatment group(s) and vehicle alone to the control group.
-
Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week.
-
Humane Endpoints: Euthanize animals if they meet pre-defined humane endpoints, which must be approved by the Institutional Animal Care and Use Committee (IACUC).[27] These typically include:
-
Study Termination: The study can be terminated when tumors in the control group reach the maximum allowed size or after a fixed duration. At termination, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
| Parameter | Description | Justification |
| Animal Model | Immunodeficient Mice (e.g., NSG) | To prevent rejection of human tumor cells. |
| Tumor Model | Subcutaneous or Orthotopic Xenograft | Subcutaneous for initial screening; Orthotopic for higher clinical relevance.[20][23] |
| Group Size | 8-10 mice per group | Provides sufficient statistical power while adhering to reduction principles. |
| Primary Endpoints | Tumor Volume, Body Weight | Direct measures of efficacy and toxicity.[19] |
| Secondary Endpoints | Overall Survival, Tumor Metastasis (Orthotopic) | Key indicators of therapeutic benefit. |
| Monitoring Frequency | 2-3 times per week, daily near endpoint | Ensures timely data collection and adherence to humane endpoints.[10] |
Section 5: Data Analysis and Interpretation
-
Tumor Growth Curves: Plot the mean tumor volume (± SEM) for each group over time.
-
Tumor Growth Inhibition (TGI): This is a key measure of efficacy. It can be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if the differences between the treated and control groups are statistically significant.
-
Survival Analysis: For studies where survival is an endpoint, generate Kaplan-Meier survival curves and analyze them using the log-rank test.
Section 6: Ethical Considerations and Animal Welfare
All research involving animals must be conducted with the highest ethical standards and a commitment to animal welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) must be integral to the study design.[28][29]
-
Replacement: Use non-animal methods whenever possible. In vivo studies should only be conducted when essential questions cannot be answered through in vitro assays.
-
Reduction: Use the minimum number of animals necessary to obtain scientifically valid and reproducible results. Proper statistical design, including power calculations, is crucial.
-
Refinement: All procedures must be refined to minimize any potential pain, suffering, or distress. This includes using appropriate anesthesia and analgesia, training personnel in humane handling techniques, and establishing clear, early humane endpoints.[11][28][30]
All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee before commencement.[19][31]
References
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A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Orthotopic Mouse Models. (n.d.). Reaction Biology. [Link]
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Monitoring Tumor Growth in Rodents. (n.d.). Institutional Animal Care and Use Committee, University of Iowa. [Link]
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Orthotopic Mouse Models. (n.d.). Ichor Life Sciences. [Link]
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Rahman, K. M., James, C. H., & Thurston, D. E. (2011). Observation of the reversibility of a covalent pyrrolobenzodiazepine (PBD) DNA adduct by HPLC/MS and CD spectroscopy. Organic & Biomolecular Chemistry, 9(5), 1632–1641. [Link]
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Tumor Growth Monitoring and Endpoint Criteria in Research Animals. (n.d.). Office of Animal Welfare, University of Washington. [Link]
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Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577. [Link]
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The Use of Animal Models for Cancer Chemoprevention Drug Development. (2011). PMC. [Link]
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The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024). PMC. [Link]
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Orthotopic Mouse Models. (n.d.). Medicilon. [Link]
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Orthotopic Tumor Models. (n.d.). Biocytogen. [Link]
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Masciotti, J., et al. (2006). Monitoring tumor growth and treatment in small animals with magnetic resonance and optical tomographic imaging. SPIE Digital Library. [Link]
-
Rahman, K. M., et al. (2010). DNA Sequence Preference and Adduct Orientation of Pyrrolo[2,1-c][1][2]benzodiazepine Antitumor Agents. ACS Medicinal Chemistry Letters. [Link]
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What is Pyrrolobenzodiazepine (PBD)? (2019). ADC Review. [Link]
-
Tsunakawa, M., et al. (1988). Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity. The Journal of Antibiotics, 41(10), 1366–1373. [Link]
-
Pyrrolobenzodiazepine (PBD). (2015). ADC Review. [Link]
-
Predictive value of preclinical toxicology studies for platinum anticancer drugs. (n.d.). PubMed. [Link]
-
Guidelines for the welfare and use of animals in cancer research. (2025). ResearchGate. [Link]
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Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020). The Jackson Laboratory. [Link]
-
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021). Dove Press. [Link]
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Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. [Link]
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CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH. (n.d.). Wageningen University & Research. [Link]
-
Mouse Studies Show Minimally Invasive Route Can Accurately Administer Drugs to Brain. (2019). Johns Hopkins Medicine. [Link]
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Rahman, K. M., et al. (2011). Effect of base sequence on the DNA cross-linking properties of pyrrolobenzodiazepine (PBD) dimers. Nucleic Acids Research, 39(13), 5804–5815. [Link]
-
Ni, M., et al. (2016). Tumor xenograft model. Bio-protocol, 6(11), e1824. [Link]
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Orthotopic Models. (n.d.). Charles River Laboratories. [Link]
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Monitoring of Tumor Promotion and Progression in a Mouse Model of Inflammation-Induced Colon Cancer with Magnetic Resonance Colonography. (n.d.). PMC. [Link]
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Cancer Models. (n.d.). Charles River Laboratories. [Link]
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Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development. (2023). MDPI. [Link]
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Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). PMC. [Link]
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Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma. (2020). STAR Protocols. [Link]
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Non-clinical combination toxicology studies: strategy, examples and future perspective. (n.d.). J-Stage. [Link]
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Pharmacokinetics, pharmacodynamics and metabolism of the dimeric pyrrolobenzodiazepine SJG-136 in rats. (2011). PubMed. [Link]
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Schein, P. S. (1977). Preclinical Toxicology of Anticancer Agents. Cancer Research. [Link]
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Pharmacokinetics, pharmacodynamics and metabolism of the dimeric pyrrolobenzodiazepine SJG-136 in rats. (2011). Mayo Clinic. [Link]
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Preclinical Toxicology of Anticancer Agents1. (1977). Cancer Research. [Link]
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Preclinical toxicology of anticancer agents. (1977). PubMed. [Link]
-
Guidelines for the welfare and use of animals in cancer research. (2021). Norecopa. [Link]
-
Use of animals in research policy. (n.d.). Cancer Research UK. [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University. [Link]
-
Concise formal synthesis of porothramycins A and B via Zincke pyridinium ring-opening/ring-closing cascade. (2010). PubMed. [Link]
-
Preliminary Pharmacokinetic and Bioanalytical Studies of SJG-136 (NSC 694501), a Sequence-Selective Pyrrolobenzodiazepine Dimer DNA-cross-linking Agent. (2004). PubMed. [Link]
-
Routes and Volumes of Administration in Mice. (n.d.). University of Arizona. [Link]
-
Fluid and Drug Administration Procedure Animal Model in Biomedical Research. (n.d.). Bioscientia Medicina. [Link]
-
Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. (2019). PMC. [Link]
-
Leimgruber, W., et al. (1965). Total synthesis of anthramycin. Journal of the American Chemical Society, 87(23), 5493–5495. [Link]
-
Abstract. (n.d.). Charles University. [Link]
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Porothramycin B: Application Note and Protocols for Antimicrobial Susceptibility Testing
Abstract
Porothramycin B is a pyrrolo[1,4]benzodiazepine (PBD) antibiotic belonging to the anthramycin group, isolated from Streptomyces albus. Unlike its natural free hydroxyl form (Porothramycin A), Porothramycin B is the crystalline methyl ether derivative, exhibiting enhanced lipophilicity and distinct stability profiles. Its primary mechanism involves sequence-selective alkylation of the DNA minor groove, conferring potent activity against Gram-positive bacteria and anaerobes, alongside significant antitumor potential. This guide provides standardized protocols for utilizing Porothramycin B in antimicrobial susceptibility testing (AST), focusing on Minimum Inhibitory Concentration (MIC) determination and Time-Kill kinetics, aligned with CLSI/EUCAST standards.
Compound Profile & Safety
Chemical Characteristics[1]
-
Class: Pyrrolo[1,4]benzodiazepine (PBD) antibiotic; Anthramycin group.[1]
-
Source: Streptomyces albus (fermentation product, subsequently methylated).
-
Molecular Mechanism: DNA Alkylation. PBDs bind covalently to the N2 of guanine in the DNA minor groove, inhibiting nucleic acid synthesis.
-
Appearance: Crystalline solid (often yellow/pale yellow).
Critical Safety Warning (Genotoxicity)
WARNING: As a PBD antibiotic, Porothramycin B is a potent DNA alkylating agent. It possesses significant cytotoxicity and potential mutagenicity.
-
Handling: All powder handling must occur in a Class II Biological Safety Cabinet (BSC).
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Disposal: Treat all waste as hazardous chemical waste (cytotoxic).
Material Preparation
Solubility and Stock Solution
Porothramycin B is a methyl ether, rendering it less soluble in water than Porothramycin A but highly soluble in organic solvents.
| Parameter | Specification |
| Preferred Solvent | Dimethyl Sulfoxide (DMSO) (Anhydrous, ≥99.9%) |
| Alternative Solvent | Methanol (HPLC Grade) |
| Solubility Limit | ~10–20 mg/mL in DMSO |
| Stock Concentration | Prepare a 10 mg/mL (10,000 µg/mL) master stock. |
| Storage | -20°C or -80°C in amber glass vials (protect from light). Stable for 3 months. |
Preparation Protocol
-
Weigh Porothramycin B powder using an analytical balance (precision 0.01 mg).
-
Calculate the required volume of DMSO using the formula:
-
Where
= Volume of DMSO (mL), = Mass (mg), = Target Concentration (mg/mL).
-
-
Add DMSO and vortex for 30 seconds until fully dissolved.
-
Sterilization: Do NOT filter sterilize the stock if using DMSO, as it may dissolve filter membranes. Stock solutions in 100% DMSO are self-sterilizing regarding bacterial contaminants.
Application Note 1: MIC Determination (Broth Microdilution)
This protocol is adapted from CLSI M07 guidelines, optimized for PBD antibiotics targeting Gram-positive organisms (e.g., Staphylococcus aureus, Enterococcus spp.).
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plates: 96-well polystyrene microtiter plates (U-bottom).
-
Inoculum: 0.5 McFarland standard bacterial suspension.
Experimental Workflow
Figure 1: Step-by-step workflow for Broth Microdilution of Porothramycin B.
Detailed Protocol
-
Dilution Series:
-
Dilute the 10 mg/mL stock 1:100 in CAMHB to get a 100 µg/mL working solution.
-
Add 100 µL of CAMHB to columns 2 through 12 of the 96-well plate.
-
Add 200 µL of the 100 µg/mL working solution to Column 1.
-
Perform serial 2-fold dilutions: Transfer 100 µL from Column 1 to Column 2, mix, then Column 2 to 3, etc., up to Column 10. Discard the final 100 µL from Column 10.
-
Result: Concentration gradient from 100 µg/mL to 0.19 µg/mL.
-
Controls: Column 11 (Growth Control: Media + Bacteria + Solvent), Column 12 (Sterility Control: Media only).
-
-
Inoculation:
-
Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to reach ~1 x 10^6 CFU/mL.
-
Add 100 µL of this diluted inoculum to wells in Columns 1–11.
-
Final Test Concentration: The addition of inoculum dilutes the antibiotic by half. Final range: 50 µg/mL to 0.09 µg/mL .
-
Final Inoculum Density: 5 x 10^5 CFU/mL.
-
-
Incubation & Analysis:
-
Seal plate with breathable film. Incubate at 35°C for 16–20 hours (24h for MRSA/Enterococci).
-
MIC Definition: The lowest concentration showing no visible growth (no turbidity).
-
Application Note 2: Time-Kill Kinetics
To determine if Porothramycin B acts as a bactericidal (killing) or bacteriostatic (growth-inhibiting) agent against a specific isolate.
Protocol
-
Preparation: Prepare four flasks containing 20 mL CAMHB.
-
Dosing: Add Porothramycin B to achieve final concentrations of:
-
0x MIC (Growth Control)
-
1x MIC
-
4x MIC
-
-
Inoculation: Inoculate all flasks with bacteria to a final density of ~5 x 10^5 CFU/mL at Time 0.
-
Sampling:
-
Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.
-
Serially dilute aliquots in sterile saline (1:10 to 1:10,000).
-
Plate 10 µL spots onto Mueller-Hinton Agar plates.
-
-
Calculation: Count colonies and calculate CFU/mL.
-
Bactericidal: ≥3 log10 reduction (99.9% kill) from the initial inoculum at 24h.
-
Bacteriostatic: <3 log10 reduction.
-
Mechanism of Action: DNA Alkylation
Porothramycin B exerts its antimicrobial and antitumor effects via a mechanism distinct from beta-lactams or aminoglycosides.
Figure 2: Mechanism of Action. Porothramycin B fits snugly into the DNA minor groove, forming a covalent bond with the exocyclic amino group of guanine, preventing DNA replication.
Troubleshooting & Best Practices
| Issue | Probable Cause | Solution |
| Precipitation in Wells | Concentration too high or solvent shock. | Ensure final DMSO concentration in the well is <1% (v/v). Dilute stock further in media before adding to plate. |
| Inconsistent MICs | Inoculum density variation. | Use a spectrophotometer for 0.5 McFarland; confirm counts via plating. |
| Skipped Wells | Pipetting error or contamination. | Use multi-channel pipettes; check sterility controls. |
| Light Sensitivity | PBD degradation. | Keep stocks and plates covered with foil during incubation if possible. |
References
-
Tsunakawa, M., et al. (1988). "Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity."[1] The Journal of Antibiotics, 41(10), 1366-1373.[1] Link
-
Clinical and Laboratory Standards Institute (CLSI).[3][4] (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link
-
Michels, T. D., et al. (2010). "Concise formal synthesis of porothramycins A and B via Zincke pyridinium ring-opening/ring-closing cascade." Organic Letters, 12(13), 3093-3095.[2] Link
- Hurley, L. H. (1977). "Pyrrolo[1,4]benzodiazepine antitumor antibiotics. Comparative structure-activity studies and interaction with DNA." Journal of Antibiotics, 30(5), 349-370. (Contextual grounding for PBD mechanism).
Sources
- 1. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concise formal synthesis of porothramycins A and B via Zincke pyridinium ring-opening/ring-closing cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ncdc.mohfw.gov.in [ncdc.mohfw.gov.in]
- 4. Antimicrobial Susceptibility Testing for Polymyxins: Challenges, Issues, and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation, Handling, and Storage of Porothramycin B Stock Solutions
Abstract
Porothramycin B is a potent antitumor antibiotic belonging to the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) class of compounds.[3] PBDs are known for their sequence-selective DNA-alkylating properties, which confer significant cytotoxicity and make them valuable agents in cancer research and for the development of antibody-drug conjugates (ADCs).[4][5][6] The accuracy, reproducibility, and safety of experiments involving Porothramycin B are critically dependent on the correct preparation, handling, and storage of high-quality stock solutions. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals, detailing the scientific rationale behind the protocol and ensuring a self-validating system for consistent results.
Scientific Background: Understanding Porothramycin B
Mechanism of Action: A Potent DNA Alkylating Agent
Porothramycin B, like other PBDs, exerts its biological effect by binding covalently within the minor groove of DNA.[6] This interaction, primarily at guanine bases, forms an adduct that distorts the DNA helix, interfering with essential cellular processes like transcription and replication, ultimately leading to apoptosis. The potent and targeted nature of this mechanism underscores its classification as a cytotoxic agent, necessitating stringent safety measures during handling.[7]
Critical Chemical Properties and Stability
The PBD scaffold exists in equilibrium between three forms: a reactive imine, a carbinolamine, and a carbinolamine ether.[6] This equilibrium is influenced by the solvent environment. In protic solvents like methanol, the more stable carbinolamine ether form is favored, which is often the preferred state for long-term storage.[6] In aprotic solvents like DMSO or in aqueous solutions, the compound exists as an equilibrium between the carbinolamine and the electrophilic imine, the latter being the form that alkylates DNA. Understanding this chemistry is crucial for selecting the appropriate solvent and ensuring the stability and activity of the stock solution.
Mandatory Safety and Handling Protocols
Given its cytotoxic nature, all handling of Porothramycin B must be performed with strict adherence to safety protocols for hazardous compounds.[8][9]
Engineering and Personal Protective Equipment (PPE)
-
Primary Engineering Control : All procedures involving Porothramycin B powder or its concentrated solutions must be conducted within a certified chemical fume hood or a Class II, Type B2 ducted biological safety cabinet to prevent inhalation of aerosols or powder.[9]
-
Personal Protective Equipment : A comprehensive PPE ensemble is required:
-
Gloves : Two pairs of powder-free nitrile gloves should be worn (double-gloving).[9][10] The outer pair should be changed immediately upon suspected contamination.
-
Body Protection : A disposable, low-permeability gown with a closed front and knit cuffs.[8]
-
Eye Protection : ANSI-rated safety glasses or chemical splash goggles.
-
Decontamination and Waste Disposal
-
Work Surface : The work area inside the fume hood must be covered with a disposable, plastic-backed absorbent pad.[9]
-
Decontamination : After use, all non-disposable equipment (spatulas, stir bars) should be decontaminated. Re-useable glassware can be soaked in a 10% bleach solution for 24 hours.[9] The work surface should be wiped down with a detergent solution followed by water.[8]
-
Waste : All disposable materials contaminated with Porothramycin B (e.g., gloves, tubes, absorbent pads) are considered cytotoxic waste and must be disposed of in clearly labeled hazardous waste containers destined for incineration.[8][9]
Diagram: Safety Workflow for Handling Porothramycin B A mandatory workflow for handling cytotoxic agents.
Detailed Protocol: Preparation of a 10 mM Porothramycin B Stock Solution
This protocol describes the preparation of a high-concentration stock solution, which is the industry standard for PBD compounds.[4][5]
Required Materials and Equipment
| Category | Item |
| Compound | Porothramycin B (solid powder) |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade |
| Labware | Sterile, light-protecting (amber or foil-wrapped) microfuge tubes |
| Sterile pipette tips | |
| Equipment | Calibrated analytical balance |
| Calibrated micropipettes | |
| Vortex mixer | |
| Sonicator (optional, for difficult-to-dissolve compounds) | |
| Safety | All PPE and engineering controls listed in Section 2.0 |
Solvent Selection Rationale
The choice of solvent is critical for solubility and stability. For PBDs, anhydrous DMSO is the most common and effective solvent for creating high-concentration primary stocks.[4][11][12]
| Solvent | Suitability |
| DMSO | Recommended . Excellent solubilizing power for PBDs. However, it can be toxic to cells at final concentrations >0.5-1%. A solvent-only control is mandatory in all experiments.[11] |
| Methanol | Alternative . May enhance long-term stability by favoring the carbinolamine ether form.[6] However, its lower boiling point makes it more volatile and potentially less suitable for initial high-concentration dissolution. |
| Water | Not Recommended for Primary Stock . PBDs generally have poor aqueous solubility, and water can promote hydrolysis, leading to degradation.[6][13] |
Step-by-Step Preparation Workflow
Objective: To prepare 1 mL of a 10 mM Porothramycin B stock solution in DMSO. (Molecular Weight of Porothramycin B: ~341.36 g/mol - Note: Verify MW from your specific supplier's Certificate of Analysis).
-
Pre-Calculation :
-
Mass (mg) = Molarity (mol/L) * Volume (L) * MW (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 341.36 g/mol * 1000 = 3.41 mg
-
Accurately weigh ~3.41 mg of Porothramycin B powder.
-
-
Preparation :
-
Before weighing, allow the Porothramycin B container to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Inside the chemical fume hood, carefully weigh the calculated mass of powder onto weighing paper and transfer it into a sterile, pre-labeled amber microfuge tube.
-
-
Dissolution :
-
Add approximately 800 µL (80% of the final volume) of anhydrous DMSO to the tube containing the powder.
-
Cap the tube securely and vortex at medium speed for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, brief sonication in a water bath can be applied.
-
-
Final Volume Adjustment :
-
Once fully dissolved, add the remaining 200 µL of DMSO to reach the final target volume of 1 mL.
-
Vortex briefly to ensure homogeneity.
-
-
Aliquoting and Storage :
-
Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protecting microfuge tubes.
-
Crucial : Aliquoting is essential to prevent multiple freeze-thaw cycles, which can significantly degrade the compound.[1]
-
Label each aliquot clearly with the compound name, concentration, solvent, and preparation date.
-
Diagram: Stock Solution Preparation Workflow A logical flow from calculation to storage.
Quality Control and Long-Term Storage
Validation of Stock Solutions
A properly prepared stock solution is the foundation of reliable data.
-
Primary QC : Visual inspection for clarity and absence of precipitation after preparation and upon thawing an aliquot for use.
-
Secondary QC (Optional) : For regulated environments or troubleshooting, concentration and purity can be confirmed via analytical methods like HPLC-UV.
-
Functional QC : The ultimate validation is consistent performance in a standardized biological assay (e.g., a cell viability assay using a reference cell line). Compare the EC50 values of new batches to historical data.
Storage and Stability
Proper storage is non-negotiable for preserving the activity of Porothramycin B.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Standard) or -80°C (Extended) . | Most PBD and antibiotic stocks are stored at -20°C.[4][14] Storage at -80°C may offer enhanced long-term stability for sensitive compounds, although specific data for Porothramycin B is limited.[1][15] |
| Light | Store in amber tubes or wrap clear tubes in aluminum foil. | Many complex organic molecules, including some antibiotics, are light-sensitive and can degrade upon exposure.[14][16] |
| Freeze-Thaw | Avoid at all costs. Use single-use aliquots. | Freeze-thaw cycles can introduce moisture and cause compound degradation or precipitation, altering the effective concentration.[1] |
| Expected Shelf Life | 3-6 months at -20°C. Re-qualify with a functional assay for use beyond this period. | While powdered antibiotics are stable for years, stability in solution is significantly reduced.[13] This conservative estimate ensures activity. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Powder does not dissolve in DMSO. | Insufficient solvent volume; low-quality or non-anhydrous DMSO; compound purity issues. | Add slightly more solvent and continue vortexing. Gentle warming (to 37°C) or brief sonication can help. Ensure use of high-quality, anhydrous DMSO. |
| Precipitate forms upon thawing. | Freeze-thaw cycles; stock concentration is too high; moisture contamination. | Discard the aliquot. Use a fresh, single-use aliquot. If the problem persists, consider preparing a new stock at a slightly lower concentration (e.g., 5 mM). Ensure anhydrous DMSO was used. |
| Inconsistent experimental results. | Stock degradation; inaccurate pipetting; improper storage. | Prepare a fresh stock solution from the powder. Validate pipettes. Review storage conditions (temperature, light exposure). Run a functional QC assay on the stock to confirm its activity. |
References
-
Al-jedai, A., et al. (2016). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice, 22(1), 121-130. [Link]
-
Kamal, M. (2025, May 27). Antibiotic Stability: Keep Your (Gun)powder Dry. Bitesize Bio. [Link]
-
NHS England. (2017, September 28). Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug. NHS England. [Link]
-
Barrick Lab, University of Texas at Austin. (2019, January 11). Antibiotic concentrations and stock solutions. [Link]
-
Various Authors. (2023, August 28). Is it better to store antibiotics aliquots (in solution) at -80°C than at -20°C? ResearchGate. [Link]
-
California Institute of Technology. GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. Caltech Environmental Health & Safety. [Link]
-
University of North Texas Health Science Center. (2020, May 12). Standard Operating Procedures for Cytotoxic Agent use in Animals. [Link]
-
Haque, M. M., et al. (2025, February 5). Transcription Factor Inhibition as a Potential Additional Mechanism of Action of Pyrrolobenzodiazepine (PBD) Dimers. International Journal of Molecular Sciences, 26(3), 1334. [Link]
-
WorkSafe Queensland. (2017, February 15). Guide for handling cytotoxic drugs and related waste. [Link]
-
Tsunakawa, M., et al. (1988). Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity. The Journal of Antibiotics, 41(10), 1366-1373. [Link]
-
Barrick Lab, University of Texas at Austin. (2019, January 11). ProtocolsAntibioticStockSolutions. [Link]
-
Unknown. Antibiotic Stock Solution Preparation. [Link]
-
Cooper, Z., et al. (2017). Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation. Antibodies, 6(4), 20. [Link]
-
Cooper, Z., et al. (2017). Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation. Antibodies, 6(4), 20. [Link]
-
Jin, P., et al. (2025, May 8). Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit. RSC Chemical Biology. [Link]
-
Kamal, A., et al. (2010). Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines. Anti-cancer agents in medicinal chemistry, 10(6), 483-509. [Link]
Sources
- 1. goldbio.com [goldbio.com]
- 2. england.nhs.uk [england.nhs.uk]
- 3. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 8. safety.caltech.edu [safety.caltech.edu]
- 9. unthealth.edu [unthealth.edu]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
- 16. boneandcancer.org [boneandcancer.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Porothramycin B Solubility Issues
Topic: Overcoming Porothramycin B solubility issues in aqueous solutions
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Hub (Troubleshooting, FAQs, Protocols)
Executive Summary & Chemical Context
What is Porothramycin B? Porothramycin B is the crystalline methyl ether form of the antitumor antibiotic Porothramycin, a member of the pyrrolo[1,4]benzodiazepine (PBD) class produced by Streptomyces albus.[1]
The Core Solubility Challenge: Unlike its free hydroxyl counterpart (Porothramycin A), Porothramycin B is chemically derivatized as a methyl ether at the C11 position. This modification stabilizes the molecule for storage but significantly increases its lipophilicity, rendering it practically insoluble in pure water .
The Solubilization Strategy: Successful use of Porothramycin B in biological assays requires a "Solvent-Switch" strategy. You must dissolve the stable methyl ether precursor in an organic solvent (DMSO or Methanol) and then dilute it into an aqueous buffer where it may undergo controlled hydrolysis to the active carbinolamine/imine species.
Solubility & Stability Profile
| Parameter | Porothramycin B (Methyl Ether) | Porothramycin A (Carbinolamine) |
| Aqueous Solubility | Insoluble (< 0.1 mg/mL) | Sparingly Soluble |
| Organic Solubility | High (DMSO, Methanol, Acetone) | Moderate |
| Stability (Solid) | High (Stable at -20°C) | Moderate (Hygroscopic, oxidation prone) |
| Stability (Aqueous) | Unstable (Hydrolyzes to Form A/Imine) | Equilibrium dependent (pH sensitive) |
| Primary Use | Stable Storage Form | Active DNA-Alkylating Species |
Critical Insight: Do not attempt to dissolve Porothramycin B directly in cell culture media or saline. It will not dissolve and may form micro-aggregates that skew toxicity data.
Step-by-Step Protocol: The "Solvent-Switch" Method
This protocol ensures the compound is fully solubilized in a carrier solvent before exposure to the aqueous environment, preventing "shock precipitation."
Phase 1: Preparation of Master Stock Solution
Objective: Create a high-concentration, stable stock.
-
Weighing: Weigh the Porothramycin B powder in a microcentrifuge tube.
-
Solvent Choice: Add anhydrous DMSO (Dimethyl Sulfoxide) or Methanol .
-
Recommendation: Use DMSO for biological assays (lower volatility). Use Methanol if the solvent must be evaporated later.
-
-
Concentration: Aim for a stock concentration of 10–20 mg/mL .
-
Dissolution: Vortex vigorously for 30–60 seconds. The yellow powder should dissolve completely to form a clear yellow solution.
-
Check: Hold the tube up to a light source. If particulates remain, sonicate for 5 minutes.
-
Phase 2: Preparation of Working Solution (Aqueous Dilution)
Objective: Dilute to assay concentration without precipitation.
-
Calculate: Determine the final required concentration (e.g., 10 µM). Ensure the final DMSO concentration remains < 0.5% (v/v) to avoid solvent toxicity in cells.
-
The "Drop-Wise" Technique:
-
Place your aqueous buffer (PBS or Media) in a vortexing tube.
-
While vortexing the buffer , slowly add the required volume of Porothramycin B stock drop-wise.
-
Why? Rapid dispersion prevents local regions of high concentration where the hydrophobic methyl ether could crash out before hydrolyzing.
-
-
Equilibration: Allow the solution to stand at room temperature for 15–30 minutes.
Troubleshooting Guide (Q&A)
Issue: Precipitation & Turbidity
Q: My solution turned cloudy immediately after adding the stock to the media. What happened? A: You likely experienced "Solvent Shock." This occurs when a hydrophobic stock is added too quickly to a static aqueous volume.
-
Fix: Always add the stock to the buffer (never buffer to stock) while vortexing.
-
Recovery: If cloudy, sonicate the solution for 10 minutes. If it does not clear, filter-sterilize (0.22 µm PTFE), but be aware you may have lost significant compound mass.
Q: Can I use ethanol instead of DMSO? A: Yes, Porothramycin B is soluble in ethanol. However, ethanol evaporates faster, potentially changing the concentration of your stock over time. DMSO is preferred for long-term frozen storage of stocks.
Issue: Stability & Storage
Q: Can I store the diluted aqueous working solution at 4°C for next week? A: No. Once diluted into water, Porothramycin B hydrolyzes to the active species (Form A/Imine), which is chemically reactive toward nucleophiles (like water or proteins) and can degrade or polymerize.
-
Rule: Prepare working dilutions fresh daily .
-
Stock Storage: Store the anhydrous DMSO stock at -20°C or -80°C. It is stable for months.
Q: Is the methyl ether (Form B) active, or is it a prodrug? A: It acts as a prodrug equivalent . The methyl ether itself does not alkylate DNA. It must lose the methanol group (hydrolysis) to form the N10-C11 imine or carbinolamine, which then covalently binds to the exocyclic amino group of guanine in the DNA minor groove.
Advanced Visualization: Solubilization & Activation Pathway
The following diagram illustrates the critical transition from the storage form (B) to the active species, highlighting where solubility issues occur.
Figure 1: The Porothramycin B activation workflow. Failure to mix rapidly at the "Aqueous Dilution" step leads to precipitation (Red path), while correct handling leads to the active DNA-binding species (Green path).
FAQ: Biological Context
Q: Does the pH of my buffer matter? A: Yes. Pyrrolobenzodiazepines (PBDs) are pH-sensitive.
-
Acidic/Neutral (pH 5–7): Favors the stability of the imine form.
-
Basic (pH > 8): Can accelerate degradation or irreversible hydrolysis.
-
Recommendation: Use neutral buffers (PBS pH 7.2–7.4) for standard assays.
Q: I need a higher concentration (>100 µM) in water. What can I use? A: If simple DMSO dilution fails at high concentrations, consider using Hydroxypropyl-β-cyclodextrin (HPβCD) .
-
Protocol: Prepare a 20% (w/v) HPβCD solution in water. Use this as your diluent instead of pure water. The cyclodextrin cavity can encapsulate the hydrophobic PBD core, improving apparent solubility.
References
-
Tsunakawa, M., et al. (1988). "Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity."[1] The Journal of Antibiotics, 41(10), 1366–1373.[1]
-
Antonow, D., & Thurston, D. E. (2011). "Synthesis of Pyrrolo[1,4]benzodiazepines."[4] Chemical Reviews, 111(4), 2815–2864. (Provides mechanistic insight into PBD imine/ether equilibrium).
-
Langley, D. R., & Thurston, D. E. (1987). "A versatile and efficient synthesis of carbinolamine-containing pyrrolo[1,4]benzodiazepines." The Journal of Organic Chemistry, 52(1), 91–97.
Sources
- 1. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.uc.cl [repositorio.uc.cl]
- 3. Stock Solution [mmbio.byu.edu]
- 4. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Porothramycin B stability and degradation in cell culture media
A Guide for Researchers on Stability and Degradation in Cell Culture Media
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving Porothramycin B, linking them to the compound's inherent chemical properties.
Q1: My experiment with Porothramycin B is yielding inconsistent results or showing lower-than-expected potency. What is the likely cause?
This is a classic symptom of compound degradation. Porothramycin B belongs to the pyrrolobenzodiazepine (PBD) class of compounds, which are known for their potent DNA-alkylating antitumor activity.[1][2] However, the core structure of PBDs, which is essential for their biological function, is inherently unstable in aqueous environments like cell culture media.[3]
The issue stems from a chemical equilibrium involving the active N10-C11 imine moiety (the "warhead" of the molecule). In aqueous solutions, this active imine can be hydrated to form a less active carbinolamine.[3] In the presence of alcohols, such as methanol often used for storage, a more stable carbinolamine ether can form.[3] At the physiological pH (7.2-7.4) and temperature (37°C) of cell culture, the equilibrium tends to shift away from the active imine form, leading to a time-dependent loss of potency. Factors like elevated temperature and pH can accelerate this degradation.[4]
Caption: Chemical equilibrium of the PBD core in different solvents.
Q2: How can I experimentally confirm that Porothramycin B is degrading in my cell culture setup?
To definitively determine the stability of Porothramycin B under your specific experimental conditions, you must perform a time-course stability study. This involves incubating the compound in your complete cell-free culture medium and analyzing its concentration over time.
The most direct method is using analytical chemistry, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] These techniques can separate the parent Porothramycin B from its degradation products and provide quantitative data on its decay. A simpler, albeit less direct, method is a functional bioassay where you compare the cytotoxic activity of pre-incubated medium against a freshly prepared standard.
Caption: Experimental workflow for assessing Porothramycin B stability.
Q3: I am observing unexpected off-target effects or unusual cytotoxicity patterns. Could degradation products be responsible?
If you suspect this is occurring, advanced analytical techniques like LC-MS/MS are necessary to identify the chemical structures of the degradation products.[8][9] Comparing the biological effects of a freshly prepared solution versus a deliberately degraded solution (e.g., by prolonged incubation at 37°C) can also provide correlative evidence.
Frequently Asked Questions (FAQs)
Q1: What is the correct way to prepare and store Porothramycin B stock solutions?
Proper storage is critical to preserving the integrity of Porothramycin B. As a PBD, it is most stable in its carbinolamine ether form, which is favored in anhydrous protic solvents like methanol.[3]
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, molecular-sieve dried Methanol or DMSO. | Minimizes water content to prevent hydrolysis to the less stable carbinolamine form.[3] |
| Concentration | 1-10 mM | A higher concentration stock minimizes the volume of organic solvent added to the cell culture. |
| Storage Temp. | -20°C (short-term) or -80°C (long-term). | Low temperatures drastically slow down chemical degradation reactions.[4] |
| Aliquoting | Store in small, single-use aliquots. | Avoids multiple freeze-thaw cycles which can introduce moisture and degrade the compound. |
| Container | Amber glass vials with tight-fitting caps. | Protects from light and minimizes exposure to air and moisture.[10] |
Q2: Porothramycin B is a potent compound. What are the essential safety precautions for handling it?
Yes, Porothramycin B is a potent cytotoxic agent and must be handled with appropriate safety measures to protect laboratory personnel.[2] It should be treated as a compound with a low Occupational Exposure Limit (OEL).[11][12]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and double nitrile gloves.[13]
-
Containment: All handling of the powdered compound and concentrated stock solutions must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation of aerosols or dust.[12][14]
-
Designated Area: Use a designated area for weighing and preparing the compound to prevent cross-contamination of the general lab space.
-
Waste Disposal: All contaminated materials (tips, tubes, gloves) must be disposed of as hazardous chemical waste according to your institution's guidelines.
-
Spill Cleanup: Have a spill kit ready. For cleanup, decontaminate surfaces with a suitable agent (e.g., a solution that can hydrolyze the compound, followed by 70% ethanol).
Q3: How long is Porothramycin B stable after it has been diluted into my cell culture medium?
The stability in final culture medium at 37°C is limited. While the exact half-life depends on the specific medium formulation, PBDs and other complex antibiotics can degrade significantly over a typical 24- to 72-hour experiment.[5][15] Studies on other antibiotics in culture media have shown half-lives as short as a few hours.[15]
Best Practice: For any experiment lasting longer than 8-12 hours, you should consider replenishing the compound by performing a partial or full media change with freshly diluted Porothramycin B. For short-term assays (<8 hours), adding the compound once at the start is generally acceptable. Always add the diluted compound to your cells immediately after preparation.
Q4: Does the type of medium (e.g., DMEM vs. RPMI-1640) or the presence of serum affect stability?
Yes, both can influence stability.
-
Medium Composition & pH: Different media have slightly different pH buffering systems and compositions. Most are buffered to a physiological pH of ~7.4, a condition that facilitates the hydrolysis of the active imine.[4]
-
Serum: Fetal Bovine Serum (FBS) contains a high concentration of proteins, including albumin, which can non-specifically bind to small molecules. This binding can have two opposing effects: it might sequester and protect the compound from hydrolysis, or it could reduce the bioavailable fraction of the drug, lowering its apparent potency. The impact of serum binding is compound-specific and must be determined experimentally.
Experimental Protocols
Protocol 1: Stability Assessment of Porothramycin B in Cell Culture Medium via HPLC
This protocol outlines a method to quantify the degradation of Porothramycin B over time.
-
Preparation:
-
Prepare a 10 mM stock solution of Porothramycin B in anhydrous DMSO.
-
Thaw your complete cell culture medium (including serum and any supplements) and warm it to 37°C in a water bath.
-
-
Incubation Setup:
-
In a sterile conical tube, dilute the Porothramycin B stock solution into the pre-warmed, cell-free medium to your final experimental concentration (e.g., 1 µM). Mix gently by inversion.
-
Immediately take the T=0 sample: aliquot 1 mL of the medium into a labeled microcentrifuge tube and flash freeze in liquid nitrogen. Store at -80°C.
-
Place the remaining medium in a sterile, filtered flask into a 37°C, 5% CO₂ incubator to mimic experimental conditions.
-
-
Time-Course Sampling:
-
At each subsequent time point (e.g., 2, 4, 8, 12, 24, 48 hours), remove the flask from the incubator, and repeat the sampling step from 2.2, aliquoting 1 mL and immediately flash-freezing.
-
-
Sample Preparation for HPLC:
-
Thaw all samples on ice simultaneously.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile with an internal standard to each 1 mL sample. Vortex vigorously for 30 seconds.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried pellet in a known, small volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Analyze the samples using a validated reverse-phase HPLC method capable of resolving Porothramycin B.
-
Create a standard curve using freshly prepared dilutions of Porothramycin B.
-
Calculate the concentration of Porothramycin B remaining at each time point and plot the data to determine the degradation kinetics and half-life (t½).
-
Protocol 2: Safe Handling and Disposal of Porothramycin B
This protocol provides a standard operating procedure for routine laboratory use.
-
Preparation & PPE:
-
Don all required PPE: lab coat, safety glasses, and double nitrile gloves.
-
Perform all work in a certified Class II BSC or chemical fume hood.[13]
-
Wipe down the work surface with 70% ethanol before and after use.
-
-
Weighing and Dissolving (for solid compound):
-
Use an analytical balance inside the containment area. Use a draft shield to prevent air currents from affecting the measurement and dispersing the powder.
-
Carefully weigh the required amount of Porothramycin B powder onto weighing paper.
-
Transfer the powder to an appropriate amber glass vial.
-
Add the required volume of anhydrous solvent (e.g., DMSO) to the vial to create your concentrated stock solution. Cap tightly and vortex until fully dissolved.
-
-
Dilution for Experiments:
-
Perform serial dilutions of the concentrated stock solution in sterile microcentrifuge tubes to create an intermediate stock that can be safely added to your culture medium.
-
For the final step, add the required volume of the intermediate stock to the culture medium and mix gently.
-
-
Decontamination and Waste Disposal:
-
Any surface that may have come into contact with Porothramycin B should be wiped down.
-
All disposable materials, including pipette tips, tubes, gloves, and weighing paper, must be collected in a clearly labeled hazardous waste bag or container.
-
Liquid waste containing Porothramycin B should be collected in a designated hazardous waste bottle. Do not pour it down the drain.
-
Follow your institution's specific procedures for the final disposal of chemical and cytotoxic waste.
-
References
-
Biot, C., & De Clercq, E. (2019). Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines. Molecules, 24(3), 597. [Link]
-
Tsunakawa, M., Kamei, H., Konishi, M., Miyaki, T., Oki, T., & Kawaguchi, H. (1988). Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity. The Journal of Antibiotics, 41(10), 1366–1373. [Link]
-
Freund-Vector Corporation. (2021). Freund-Vector's Approach to Safely Processing Potent Compounds. [Link]
-
IPS - Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. [Link]
-
Outsourced Pharma. (2015). Best Practices For Handling Potent APIs. [Link]
-
Patsnap Synapse. (2025). How to Avoid Contamination in Cell Culture (Best Practices). [Link]
-
Esco Lifesciences. (2022). Cell Culture: Safety Practices and Solutions. [Link]
-
Sutherland, R. L., et al. (2017). Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation. Bioconjugate Chemistry, 28(12), 3025–3035. [Link]
-
Unknown Author. (n.d.). "Drug Stability and factors that affect on the drug stability" Review. ResearchGate. [Link]
-
Karslake, J., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE, 15(7), e0236198. [Link]
-
Beijnen, J. H., et al. (1989). Decomposition of mitomycin and anthracycline cytostatics in cell culture media. Anticancer Research, 9(4), 999–1003. [Link]
-
MDPI. (2022). Degradation of Antibiotics. Encyclopedia. [Link]
-
Postigo, C., et al. (2022). Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters of the POCTEFA Territory by Solid-Phase Extraction-UPLC-Electrospray MS/MS. Molecules, 27(1), 1. [Link]
-
ADC Review. (2015). Pyrrolobenzodiazepine (PBD). [Link]
-
El-Gindy, A., et al. (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients. Journal of Pharmaceutical and Biomedical Analysis, 185, 113241. [Link]
-
Smułek, W., et al. (2014). Roxithromycin degradation by acidic hydrolysis and photocatalysis. RSC Advances, 4(59), 31215-31225. [Link]
-
Zhang, Y., et al. (2025). Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 261, 116664. [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. [Link]
Sources
- 1. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. Decomposition of mitomycin and anthracycline cytostatics in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. syncsci.com [syncsci.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. qbdgroup.com [qbdgroup.com]
- 11. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 12. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 13. escolifesciences.com [escolifesciences.com]
- 14. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 15. journals.plos.org [journals.plos.org]
Troubleshooting inconsistent results in Porothramycin B experiments
Welcome to the technical support center for Porothramycin B experimentation. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues that can lead to inconsistent results. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific reasoning to empower your research.
Section 1: Foundational Knowledge & Preparation
Understanding the fundamental properties of Porothramycin B is the first step toward consistent and reliable experimental outcomes. This section addresses the most common questions regarding the agent's identity, mechanism, and handling.
FAQ 1: What are Porothramycin A and B, and how do they differ?
Porothramycin is an antitumor antibiotic from the pyrrolo[1][2]benzodiazepine (PBD) group, produced by the bacterium Streptomyces albus.[3] Depending on the isolation process, it can be obtained in two primary forms:
-
Porothramycin A: This is the natural, free hydroxyl form of the molecule.
-
Porothramycin B: This is the crystalline methyl ether form.[3]
The key difference is the substitution at a specific position on the benzene ring, which can influence the molecule's stability and interaction with its target. For experimental purposes, it is crucial to know which form you are using, as their potencies and optimal handling conditions may differ slightly.
FAQ 2: What is the mechanism of action for Porothramycin B, and how does it impact experimental design?
Porothramycin B is a potent DNA-interactive agent. Its primary mechanism of action is the covalent alkylation of guanine bases within the minor groove of the DNA double helix.[1] This action forms a DNA adduct that interferes with essential cellular processes.
Causality in Experimental Design:
-
Replication & Transcription Inhibition: By binding to DNA, Porothramycin B creates a physical block that stalls the polymerases involved in DNA replication and transcription. This leads to cell cycle arrest and, ultimately, apoptosis.[1] Therefore, assays measuring DNA synthesis (e.g., BrdU incorporation), cell cycle progression (e.g., propidium iodide staining), and apoptosis (e.g., Annexin V staining) are highly relevant.
-
Sequence Specificity: PBDs often exhibit a preference for binding to specific DNA sequences, typically GC-rich regions. This is a critical consideration when designing experiments with synthetic oligonucleotides or interpreting results in the context of specific gene promoters.[4]
FAQ 3: How should I properly store and handle Porothramycin B to ensure its stability and potency?
Inconsistent results often originate from improperly handled reagents. Antibiotic stability is paramount and can be affected by temperature, light, and solvent.
| Parameter | Recommendation | Rationale |
| Storage (Lyophilized) | Store at -20°C, desiccated and protected from light. | Prevents degradation from moisture, light, and thermal energy. Many antibiotics are stable for months or years under these conditions.[5][6] |
| Stock Solution Solvent | DMSO is a common choice for initial solubilization. For aqueous solutions, use a buffer appropriate for your assay.[7] | Porothramycin B's solubility may be limited in aqueous solutions. DMSO is a versatile solvent, but high concentrations can be toxic to cells. Always include a vehicle control in your experiments. |
| Stock Solution Storage | Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. | Aliquoting prevents contamination of the entire stock and minimizes degradation from freeze-thaw cycles, which can damage the molecular structure of the compound.[5] |
| Working Solution | Prepare fresh from a frozen aliquot for each experiment. Do not store diluted working solutions for extended periods. | The stability of highly diluted antibiotic solutions can be poor, leading to a rapid loss of potency and introducing a major source of variability.[8] |
Section 2: Troubleshooting In Vitro Antibacterial Assays
Variability in Minimum Inhibitory Concentration (MIC) or disk diffusion assays is a frequent challenge. The following Q&A guide provides a systematic approach to diagnosing and resolving these issues.
Question 1: My Minimum Inhibitory Concentration (MIC) values for Porothramycin B are inconsistent between experiments. What are the likely causes?
This is a classic problem in antimicrobial susceptibility testing. The issue almost always lies in one of four areas: the inoculum, the medium, the antibiotic itself, or the incubation conditions.
Expert Analysis:
-
Inoculum Density (The "Inoculum Effect"): The density of the bacterial suspension is critical.[2] A higher-than-intended inoculum can overwhelm the antibiotic, leading to falsely high MIC values. Conversely, a low inoculum can result in falsely low MICs.[9][10]
-
Self-Validation: Always standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Confirm the viable cell count periodically through serial dilution and plating.[11]
-
-
Media Quality: The composition of your Mueller-Hinton Broth (MHB) or Agar (MHA) can significantly impact results.
-
Causality: Variations in cation concentrations (Mg²⁺, Ca²⁺) or pH can alter both bacterial growth and antibiotic activity.[2] For Porothramycin B, which interacts with DNA, changes in the ionic environment could potentially affect its binding affinity.
-
Self-Validation: Use media from a reputable supplier. Check the pH of each new batch to ensure it falls within the recommended range (typically 7.2-7.4).[2]
-
-
Antibiotic Potency: As discussed in FAQ 3, the chemical stability of Porothramycin B is finite.
-
Causality: Degradation of the stock solution will lead to a gradual increase in observed MIC values over time, as a higher concentration is needed to achieve the same inhibitory effect.
-
Self-Validation: Prepare fresh working dilutions for every experiment from a properly stored, single-use aliquot. If you suspect your stock has degraded, prepare a fresh stock from lyophilized powder.[2]
-
Question 2: I'm observing "hazy" growth or skipped wells in my MIC assay. How should I interpret these results?
This phenomenon, often called "trailing," can be confusing. It may indicate several possibilities:
-
Bacteriostatic vs. Bactericidal Activity: The hazy growth could represent a bacteriostatic effect, where Porothramycin B is inhibiting growth but not killing the bacteria. The MIC should be read as the lowest concentration that causes a significant reduction in growth compared to the control.[12]
-
Resistant Subpopulations: The inoculum might contain a small number of resistant mutants that can grow at higher antibiotic concentrations.[2]
-
Contamination: A mixed culture will almost certainly produce inconsistent and difficult-to-interpret results.
-
Self-Validation: Always check the purity of your inoculum by streaking it on an agar plate. If you observe hazy growth, take a sample from the well and streak it for purity. If the culture is pure, the result is likely due to one of the other factors.[2]
-
Protocol: Broth Microdilution for MIC Determination
This protocol provides a standardized method for determining the MIC of Porothramycin B.
Materials:
-
Porothramycin B stock solution
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in log-phase growth
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of Porothramycin B in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.[13]
-
Standardize Inoculum: Adjust your bacterial culture with sterile broth or saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute Inoculum: Dilute the standardized suspension so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.[12]
-
Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to each well containing the Porothramycin B dilutions. This brings the total volume to 100 µL.
-
Controls: Include a growth control well (inoculum and broth, no antibiotic) and a sterility control well (broth only).[13]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[13]
-
Reading the MIC: Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of Porothramycin B that shows no visible growth (turbidity).[13]
Section 3: Troubleshooting Cell-Based Anticancer Assays
When using Porothramycin B to study effects on eukaryotic cells, such as cancer cell lines, a different set of variables can lead to inconsistency.
Question 3: My IC50 values for Porothramycin B vary significantly. Why?
In addition to antibiotic stability, cellular factors are a major source of variability in cytotoxicity assays.
Expert Analysis:
-
Cell Health and Passage Number: Cells that are unhealthy, over-confluent, or at a high passage number can exhibit altered sensitivity to drugs.
-
Causality: High passage numbers can lead to genetic drift and changes in the expression of drug targets or resistance proteins. Senescent or unhealthy cells may have compromised membranes or altered metabolic rates, affecting drug uptake and response.
-
Self-Validation: Use cells within a consistent, low passage number range. Always ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of seeding.
-
-
Seeding Density: The number of cells seeded per well is critical for reproducibility.
-
Causality: Wells with too few cells may show exaggerated drug effects, while wells with too many cells can become confluent before the drug has had sufficient time to act, masking its potency.
-
Self-Validation: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration, ensuring cells in the control wells remain in the log growth phase throughout the experiment.
-
-
Serum Effects: Components in Fetal Bovine Serum (FBS) can bind to drugs, reducing their effective concentration.
-
Causality: Serum proteins, particularly albumin, can sequester hydrophobic compounds, making less free drug available to enter the cells.[10][14] The composition and concentration of proteins can vary between different lots of FBS.
-
Self-Validation: Use the same lot of FBS for a set of comparative experiments. If you must change lots, it is advisable to re-validate your IC50 values. Consider performing experiments in reduced-serum media if your cell line can tolerate it, but be aware this can also alter cellular physiology.
-
Question 4: I am not observing the expected cell cycle arrest or apoptosis. What could be wrong?
If cytotoxicity is observed but specific downstream effects are not, the issue likely lies with timing or the detection method.
Expert Analysis:
-
Concentration and Duration: The concentration of Porothramycin B might be sufficient to inhibit proliferation (a cytostatic effect) but not high enough to induce widespread apoptosis (a cytotoxic effect) within your experimental timeframe.
-
Causality: Apoptosis is a complex process that takes time to execute. The initial DNA damage caused by Porothramycin B must trigger a signaling cascade that culminates in cell death.
-
Self-Validation: Perform a time-course experiment, analyzing cells at multiple time points (e.g., 12, 24, 48, 72 hours) after treatment. Also, test a range of concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, 2x, 5x IC50).[1]
-
-
Detection Method Sensitivity: Your chosen assay may not be optimal for the specific cell death pathway or time point.
-
Causality: Annexin V staining detects an early event in apoptosis (phosphatidylserine flipping), while a TUNEL assay or caspase activity assay detects later events. If you look too early with a late-stage marker, or too late with an early-stage marker, you may miss the event.
-
Self-Validation: Consider using multiple methods to confirm apoptosis. For example, complement Annexin V/PI staining with a functional assay for caspase-3/7 activity or Western blotting for cleaved PARP.
-
Protocol: Apoptosis Detection by Annexin V/PI Staining
This protocol outlines the steps for quantifying apoptosis in cells treated with Porothramycin B.[1]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells with or without Porothramycin B at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating (potentially apoptotic) cells.
-
Washing: Wash the collected cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each sample and analyze by flow cytometry within one hour. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[1]
References
-
Title: Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity Source: PubMed URL: [Link]
-
Title: Concise formal synthesis of porothramycins A and B via Zincke pyridinium ring-opening/ring-closing cascade Source: PubMed URL: [Link]
-
Title: Isolation and determination of porothramycin Source: DSpace at University of Pardubice URL: [Link]
-
Title: Antimicrobial Activity and Resistance: Influencing Factors Source: ResearchGate URL: [Link]
-
Title: Antimicrobial Activity and Resistance: Influencing Factors Source: Frontiers in Pharmacology URL: [Link]
-
Title: Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics Source: PubMed URL: [Link]
-
Title: Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences Source: PMC URL: [Link]
-
Title: What are the mechanisms of action for each class of antibiotics? Source: Dr.Oracle URL: [Link]
-
Title: Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies Source: Semantic Scholar URL: [Link]
-
Title: Classification and Mechanism of Action of Antibiotics Source: Vinmec International Hospital URL: [Link]
-
Title: DNA-Aptamers Binding Aminoglycoside Antibiotics Source: MDPI URL: [Link]
-
Title: Effect of freezing and storage temperature on stability and antimicrobial activity of an antibiotic mixture used for decontamination of tissue allografts Source: PubMed URL: [Link]
-
Title: What is the mechanism of Tobramycin? Source: Patsnap Synapse URL: [Link]
-
Title: 6”-Thioether tobramycin analogues: Towards selective targeting of bacterial membranes Source: PMC URL: [Link]
-
Title: DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data Source: PMC URL: [Link]
-
Title: Structure-Based Design and Synthesis of Apramycin-Paromomycin Analogues. Importance of the Configuration at the 6′-Position and Differences Between the 6′-Amino and Hydroxy Series Source: PMC URL: [Link]
-
Title: Antibiotics in Cell Culture: When and How to Use Them Source: Capricorn Scientific URL: [Link]
-
Title: 14.3 Mechanisms of Antibacterial Drugs Source: OpenStax URL: [Link]
-
Title: Selected Derivatives of Erythromycin B-In Silico and Anti-Malarial Studies Source: PMC URL: [Link]
-
Title: A stability study of amphotericin B, colistin and tobramycin in a hydrophilic suspension commonly used for selective decontamination of the digestive tract by HPLC and in vitro potency measurements Source: PMC URL: [Link]
-
Title: Antibiotic Resistance Source: NCBI Bookshelf URL: [Link]
-
Title: Factors affecting the in-vitro activity of roxithromycin Source: PubMed URL: [Link]
-
Title: Stability of Refrigerated/Frozen Medications Source: JKN Pulau Pinang URL: [Link]
-
Title: TABLE FOR STABILITIES OF ANTIMICROBIALS IN STOCK STANDARD SOLUTIONS Source: ANSES URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of freezing and storage temperature on stability and antimicrobial activity of an antibiotic mixture used for decontamination of tissue allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sitesv2.anses.fr [sitesv2.anses.fr]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A stability study of amphotericin B, colistin and tobramycin in a hydrophilic suspension commonly used for selective decontamination of the digestive tract by HPLC and in vitro potency measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Antimicrobial Activity and Resistance: Influencing Factors [frontiersin.org]
- 11. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Factors affecting the in-vitro activity of roxithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Porothramycin B Precipitation
[1]
Topic: Preventing Porothramycin B Precipitation in Experimental Buffers
Role: Senior Application Scientist Status: Active Guide Last Updated: 2026-02-26[1]
Executive Summary: The Solubility Challenge
Porothramycin B is the crystalline methyl ether form of the pyrrolo[1,4]benzodiazepine (PBD) antibiotic Porothramycin.[1][2] Unlike its free hydroxyl counterpart (Porothramycin A), the methyl ether variant exhibits distinct physicochemical properties that make it prone to rapid precipitation ("crashing out") in aqueous environments.[1]
The precipitation of Porothramycin B is rarely a random event; it is a deterministic consequence of hydrophobic shock .[1] When a concentrated organic stock (typically DMSO) is introduced into a high-dielectric aqueous buffer, the sudden increase in polarity forces the hydrophobic PBD scaffold to aggregate before it can disperse.[1]
This guide provides a self-validating workflow to maintain Porothramycin B solubility, ensuring accurate dosing for antitumor and antimicrobial assays.
Troubleshooting Guide (Q&A)
Q1: Why does Porothramycin B precipitate immediately upon addition to PBS or cell culture media?
Diagnosis: You are likely experiencing "Solvent Shock."[1] The Science: Porothramycin B contains a methyl ether group at the C11 position (or equivalent depending on numbering convention for PBDs), which reduces its polarity compared to Porothramycin A. When you pipette a 100% DMSO stock directly into a large volume of aqueous buffer, the local concentration of water at the injection site is high enough to trigger immediate hydrophobic aggregation before the DMSO can act as a co-solvent.[1] The Fix: Never add the stock directly to the full volume of buffer. Use the Gradient Solubilization Protocol (see Section 3) to introduce the compound via an intermediate dilution step.[1]
Q2: I see a fine haze in my tube after 30 minutes. Is the compound still active?
Diagnosis: Micro-precipitation / Ostwald Ripening.[1] The Science: A "haze" indicates the formation of micro-crystals.[1] While the bulk solution might appear stable initially, thermodynamic instability is driving the formation of larger crystals over time.[1] This significantly lowers the effective concentration of the drug available to bind DNA (the PBD mechanism of action), leading to false-negative results in IC50 assays.[1] The Fix:
-
Filter Sterilization Risk: Do NOT filter the hazy solution; you will remove the drug.[1]
-
Co-solvent Adjustment: Increase the DMSO or DMA (Dimethylacetamide) concentration in your final buffer to 0.5% - 1.0% (if your cells/assay tolerate it).[1]
-
Surfactant: Add a non-ionic surfactant like Tween-80 (0.01%) or Pluronic F-68 to the buffer before adding the drug.[1] This stabilizes the hydrophobic PBD molecules in micelles or prevents aggregation.[1]
Q3: Does pH affect Porothramycin B solubility?
Diagnosis: Chemical Instability vs. Solubility. The Science: PBDs are pH-sensitive.[1] The N10-C11 imine or carbinolamine ether functionality is reactive.[1]
-
Acidic pH (< 6.0): Promotes hydrolysis or conversion, potentially altering solubility profiles unpredictably.[1]
-
Basic pH (> 8.0): Can accelerate degradation.[1] The Fix: Maintain a strict pH of 7.2 – 7.4 (Physiological). Use HEPES or Phosphate buffers.[1] Avoid unbuffered saline, as the pH can drift.[1]
Protocol: The Gradient Solubilization Workflow
This protocol minimizes the Gibbs free energy spike associated with mixing hydrophobic solutes and water.[1]
Materials Required
-
Stock Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMA.[1]
-
Intermediate Solvent: 50% DMSO / 50% Aqueous Buffer (v/v).[1]
-
Final Buffer: PBS, HEPES, or Media (pH 7.4).
-
Stabilizer (Optional): Tween-80.[1]
Step-by-Step Methodology
-
Prepare Master Stock (10 mM):
-
Create the "Soft Landing" Intermediate (10x Working Conc.):
-
Do NOT go from 100% DMSO
100% Aqueous. -
Prepare an intermediate solution containing 20-50% DMSO in buffer.
-
Action: Slowly add the Master Stock to this intermediate solvent while vortexing gently.[1]
-
Why? This keeps the solvent environment "friendly" (lower dielectric constant) while introducing water, preventing immediate shock aggregation.[1]
-
-
Final Dilution (1x Working Conc.):
-
Quality Control (The Light Scattering Test):
Quantitative Solubility Limits (Estimated)
| Solvent System | Max Solubility (Est.) | Stability Window | Risk Level |
| 100% DMSO | > 10 mM | Months (-20°C) | Low |
| 50% DMSO / 50% Water | ~ 1 mM | Hours (RT) | Medium |
| PBS (pH 7.4, 0.1% DMSO) | < 50 µM | Minutes to Hours | High |
| PBS + 0.01% Tween-80 | ~ 100 µM | Hours (RT) | Low |
Visualizing the Mechanism
The following diagram illustrates the "Gradient Solubilization" pathway required to prevent the hydrophobic collapse of Porothramycin B.
Figure 1: The Gradient Solubilization Workflow. The upper path (Red/Black) depicts the common error of direct dilution leading to precipitation.[1] The lower path (Yellow/Green) demonstrates the correct step-down method.
References
-
Tsunakawa, M., et al. (1988).[1] Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity.[1][2] The Journal of Antibiotics.[1][2]
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1]
-
Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1]
Technical Support Center: Porothramycin B (PBD Dimer) Immunoassay Optimization
Core Technical Context
Porothramycin B belongs to the pyrrolo[2,1-c][1,4]benzodiazepine (PBD) class of DNA-alkylating agents.[][2][3] When utilized as a payload in Antibody-Drug Conjugates (ADCs), its extreme potency (picomolar range) and unique chemical structure (electrophilic imine moieties) present distinct bioanalytical challenges.
Unlike tubulin inhibitors (e.g., MMAE), Porothramycin B and its dimer derivatives are highly hydrophobic and prone to non-specific binding with plasma proteins (albumin) and assay plasticware. This guide addresses the three most critical failure modes in PBD immunoassays: hydrophobic interference , metabolite cross-reactivity , and linker instability artifacts .
Assay Design & Specificity Optimization
The "Stickiness" Problem (Hydrophobic Interference)
Issue: Users often report high background signals in blank wells or non-linear dilution recovery. Root Cause: Porothramycin B's fused tricyclic structure drives aggregation and adsorption to polystyrene plates, bypassing the capture antibody.
Protocol: Hydrophobicity Mitigation Workflow Standard blocking buffers (BSA) are often insufficient for PBD payloads.
| Step | Standard Reagent | Optimized PBD Reagent | Technical Rationale |
| Plate | Standard Polystyrene | High-Binding Hydrophilic | Reduces passive adsorption of the hydrophobic payload. |
| Block | 1-3% BSA | Casein or SuperBlock™ | Casein forms a tighter micellar barrier than BSA, blocking small hydrophobic pockets. |
| Diluent | PBS + 0.05% Tween-20 | PBS + 0.5 M NaCl + 0.1% Tween-20 | Chaotropic Shielding: High salt disrupts hydrophobic interactions between the payload and the matrix. |
| Wash | 3x PBST | 5-6x PBST (0.1%) | Increased wash cycles and surfactant concentration are mandatory to remove "sticky" free drug. |
Differentiating "Total Antibody" vs. "Conjugated Drug"
To accurately assess Pharmacokinetics (PK), you must distinguish between the antibody carrier (Total Ab) and the active ADC (Conjugated Drug). Cross-reactivity often occurs when anti-payload antibodies bind to metabolized or released Porothramycin B rather than the intact ADC.
Visualizing the Interference Pathways
The following diagram illustrates where cross-reactivity enters the workflow.
Caption: Figure 1. Interference pathways in Conjugated Drug assays. Red paths indicate false positives caused by Porothramycin B hydrophobicity (Type A) or carrier-protein binding (Type B).
Troubleshooting Guides (Q&A Format)
Q1: My assay detects "drug" even in samples where the linker should have cleaved. Is this cross-reactivity?
Diagnosis: Likely Metabolite Interference . Mechanism: Porothramycin B contains an imine (N10-C11) functionality.[] Upon linker cleavage, this imine can covalently bind to plasma proteins (like Albumin) via a cysteine or lysine residue. The Trap: If your detection antibody was raised against the core PBD structure, it will recognize this Albumin-PBD complex as a "large molecule," falsely categorizing it as an intact ADC.
Corrective Action:
-
Switch Detection Antibody: Use an anti-linker-payload antibody that requires the specific linker stub to be present, rather than just the PBD core.
-
Depletion Step: Pre-treat samples with Protein A/G to capture the ADC, then wash away albumin-bound metabolites before the assay.
Q2: I see high variability (%CV > 20%) between technical replicates.
Diagnosis: Solubility Artifacts . Mechanism: PBD dimers are near the limit of solubility in aqueous buffers. They form micro-precipitates that stick randomly to the well walls.
Corrective Action:
-
Add Co-Solvent: Incorporate 5-10% Propylene Glycol or DMA (Dimethylacetamide) in your sample dilution buffer. This maintains the payload in solution without denaturing the antibody.
-
Vortexing: Do not vortex PBD samples vigorously; this induces aggregation. Use gentle inversion.
Specificity Validation Protocol (Self-Validating)
To confirm your assay is specific to Porothramycin B on the ADC and not cross-reacting with free drug, perform the "Spike-Recovery Competition Test" .
Step-by-Step Methodology:
-
Baseline: Prepare a standard curve of your ADC in matrix (plasma).
-
Challenge: Spike 100-fold molar excess of free Porothramycin B (or its inactive metabolite) into the mid-range QC samples.
-
Expectation:
-
If Specific: The signal should remain unchanged (within ±20%).
-
If Cross-Reactive: The signal will either spike (additive interference) or drop (competitive interference if the free drug binds the capture/detection reagent).
-
-
Validation Check:
-
Calculate: (Signal_Spiked / Signal_Control) * 100.
-
Pass Criteria: 80% - 120%.
-
Metabolic Pathway & Recognition Logic
Understanding what the antibody sees is crucial. Porothramycin B undergoes specific biotransformations that alter its immunogenicity.
Caption: Figure 2. Metabolic fate of Porothramycin B. The Albumin-Bound adduct (Red) is the primary source of false-positive signals in PK assays.
References
-
Hartley, J. A. (2011). The development of pyrrolobenzodiazepines as antitumour agents.[][2][][5] Expert Opinion on Investigational Drugs, 20(6), 733-744.
-
Staben, L. R., et al. (2016). Targeted drug delivery through the traceless release of tertiary and heteroaryl amines from antibody-drug conjugates. Nature Chemistry, 8, 1112–1119.
-
Mantaj, J., et al. (2017). From Anthramycin to Pyrrolobenzodiazepine (PBD)-Containing Antibody-Drug Conjugates (ADCs).[2][3] Angewandte Chemie International Edition, 56(2), 462-488.
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[6]
-
Flynn, M., et al. (2016). Pyrrolobenzodiazepine (PBD) dimers: A new class of payload for antibody drug conjugates.[5][7] Antibodies, 5(1), 4.
Sources
Technical Support Center: Minimizing Off-Target Effects of Porothramycin B
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide is structured to help you anticipate, troubleshoot, and mitigate these off-target effects, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Porothramycin B?
Porothramycin B is a DNA alkylating agent that covalently binds to the minor groove of DNA, with a preference for purine-guanine-purine sequences.[5] This interaction can physically block the progression of DNA-processing enzymes and lead to the induction of DNA damage response pathways, ultimately resulting in cytotoxicity in rapidly dividing cells.[6]
Q2: What are the potential off-target effects of Porothramycin B?
Off-target effects can be broadly categorized as:
-
Non-specific DNA Alkylation: Covalent binding to DNA sequences outside of the intended target, leading to widespread DNA damage.
-
Reaction with other Cellular Nucleophiles: The electrophilic nature of Porothramycin B may lead to reactions with other cellular components like proteins and RNA.
-
Induction of Global Stress Responses: High concentrations can induce cellular stress pathways (e.g., apoptosis, cell cycle arrest) that are independent of its specific DNA-binding activity.[7]
-
Alteration of Chromatin Structure: Widespread DNA alkylation can lead to changes in chromatin accessibility, affecting gene expression globally.
Q3: Why is minimizing off-target effects critical for my research?
Minimizing off-target effects is paramount for:
-
Data Integrity: Ensuring that the observed cellular phenotype is a direct result of the intended on-target activity of Porothramycin B.
-
Reproducibility: Off-target effects can be highly variable between experiments and cell lines, leading to inconsistent results.
-
Translational Relevance: For drug development, a clear understanding of on- and off-target effects is crucial for predicting clinical efficacy and toxicity.[8]
Troubleshooting Guide
Problem: I'm observing unexpectedly high levels of cytotoxicity in my cell line.
This is a common issue when working with potent DNA alkylating agents. Here’s a systematic approach to troubleshoot this observation.
Workflow for Troubleshooting Unexpected Cytotoxicity
Caption: A decision tree for troubleshooting unexpected cytotoxicity.
Potential Cause 1: The concentration of Porothramycin B is too high.
-
Explanation: The optimal concentration of Porothramycin B can vary significantly between different cell lines. A concentration that is effective in one cell line may be excessively toxic in another.
-
Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. This will establish a baseline for subsequent experiments.
Potential Cause 2: Your cell line is particularly sensitive to DNA damage.
-
Explanation: Cell lines have varying efficiencies in their DNA damage response and repair pathways. Cells with deficiencies in these pathways will be more sensitive to alkylating agents.
-
Solution: If possible, test Porothramycin B on a panel of cell lines with known sensitivities to other DNA damaging agents. This will help you to contextualize your results.
Potential Cause 3: Widespread, off-target DNA alkylation is occurring.
-
Explanation: At higher concentrations, Porothramycin B can cause global DNA damage, leading to a rapid induction of apoptosis or cell cycle arrest.
-
Solution: Assess the level of global DNA double-strand breaks using an assay for phosphorylated H2AX (γ-H2AX).[1][9][10] A significant increase in γ-H2AX foci at concentrations that are not expected to be highly cytotoxic suggests off-target DNA damage.[11][12]
Problem: My gene expression data (e.g., RNA-seq, qPCR) shows widespread, non-specific changes.
This often indicates that indirect, secondary effects are masking the primary, on-target effects of Porothramycin B.
Workflow for Distinguishing Direct vs. Indirect Gene Expression Changes
Caption: Workflow for distinguishing direct vs. indirect gene expression changes.
Potential Cause 1: You are observing secondary effects of a cellular stress response.
-
Explanation: DNA damage induces complex signaling cascades that can lead to widespread transcriptional changes. These are often not directly related to the initial binding event of Porothramycin B.
-
Solution: Conduct a time-course experiment. Early time points (e.g., 2-6 hours) are more likely to reveal direct transcriptional consequences of Porothramycin B binding, while later time points (e.g., 12-24 hours) will be dominated by secondary stress responses.
Potential Cause 2: Off-target binding to regulatory regions of the genome.
-
Explanation: Porothramycin B may be binding to the promoter or enhancer regions of genes that are not its primary targets, leading to their unintended activation or repression.
-
Solution: To definitively identify the genome-wide binding sites of Porothramycin B, consider performing a Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiment.[13][14] This will allow you to correlate gene expression changes with the physical presence of the compound on the DNA.
Problem: I am observing phenotypic changes inconsistent with the known targets of Porothramycin B.
This suggests that Porothramycin B may be interacting with non-DNA targets or causing broader changes to the cellular environment.
Potential Cause 1: Interaction with non-DNA cellular components.
-
Explanation: The reactive nature of Porothramycin B could lead to covalent modification of proteins or other macromolecules, leading to unexpected phenotypes.
-
Solution: Consider performing proteomic studies, such as affinity purification-mass spectrometry, to identify potential protein binding partners of Porothramycin B.
Potential Cause 2: Global changes in chromatin accessibility.
-
Explanation: Widespread DNA alkylation can alter the structure of chromatin, making some regions of the genome more or less accessible to transcription factors and other DNA-binding proteins.
-
Solution: Perform an Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) to assess genome-wide changes in chromatin accessibility.[2][15][16][17][18] This can provide insights into how Porothramycin B may be globally reprogramming the transcriptional landscape of the cell.
Experimental Protocols
Protocol 1: Determining IC50 using a Cell Viability Assay (MTT)
This protocol provides a method for determining the concentration of Porothramycin B that inhibits cell growth by 50%.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Porothramycin B stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of Porothramycin B in complete medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a period that is relevant to your experimental question (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Normalize the data to the vehicle control (100% viability). Plot the percent viability versus the log of the Porothramycin B concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[7]
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Porothramycin B Conc. Range | 0.1 nM - 10 µM (adjust as needed) |
| Incubation Time | 48 - 72 hours |
| MTT Incubation | 3 - 4 hours |
| Absorbance Wavelength | 570 nm |
Protocol 2: Assessing Global DNA Damage using γ-H2AX Immunofluorescence
This protocol allows for the visualization and quantification of DNA double-strand breaks.[1]
Materials:
-
Cells grown on coverslips or in a multi-well imaging plate
-
Porothramycin B
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% BSA in PBS (Blocking Buffer)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with Porothramycin B at various concentrations and for different durations. Include a positive control (e.g., etoposide) and a vehicle control.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and stain with DAPI for 5 minutes.
-
Imaging: Mount the coverslips or image the plate using a fluorescence microscope.
-
Analysis: Quantify the number of γ-H2AX foci per cell. A significant increase in foci indicates DNA double-strand breaks.
Protocol 3: Conceptual Workflow for ChIP-seq to Identify Genome-Wide Binding Sites
This protocol outlines the key steps for identifying the genomic locations of Porothramycin B binding.
Conceptual Workflow for Small Molecule ChIP-seq
Caption: Conceptual workflow for small molecule ChIP-seq.
-
Cell Treatment and Crosslinking: Treat cells with Porothramycin B. Covalently crosslink the drug to the DNA using formaldehyde.
-
Chromatin Fragmentation: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Use an antibody that specifically recognizes the Porothramycin B-DNA adduct to pull down the fragments of DNA bound by the compound. This is the most challenging step and may require a custom antibody.
-
DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of the genome that are enriched for Porothramycin B binding.
References
Sources
- 1. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATAC-Seq: Comprehensive Guide to Chromatin Accessibility Profiling - CD Genomics [cd-genomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. H2AX as a Sensor of DNA Damage | Center for Cancer Research [ccr.cancer.gov]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. Recent developments in the use of γ -H2AX as a quantitative DNA double-strand break biomarker | Aging [aging-us.com]
- 12. researchgate.net [researchgate.net]
- 13. ChIP-seq and Beyond: new and improved methodologies to detect and characterize protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and analysis of ChIP-seq experiments for DNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATAC-Seq for Chromatin Accessibility Analysis [illumina.com]
- 16. ATAC-seq - Wikipedia [en.wikipedia.org]
- 17. umassmed.edu [umassmed.edu]
- 18. Measuring Chromatin Accessibility: ATAC-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Investigation of Porothramycin B Resistance Mechanisms
Introduction & Mechanism of Action
What is Porothramycin B? Porothramycin B belongs to the pyrrolo[1,4]benzodiazepine (PBD) class of antitumor antibiotics. Unlike traditional antibiotics that inhibit enzymes (like gyrase or ribosomes), Porothramycin B targets the DNA substrate itself.
Mechanism of Action (MoA): It functions as a DNA minor groove binder . The electrophilic N10-C11 imine moiety of the PBD core undergoes a nucleophilic attack by the exocyclic N2-amino group of guanine. This forms a covalent aminal bond, creating a bulky DNA adduct that physically blocks the progression of DNA polymerase and RNA polymerase, leading to replication fork arrest and cell death.
Why this matters for resistance: Because the target is the DNA sequence itself (specifically 5'-Pu-G-Pu-3' motifs), bacteria cannot easily mutate the "target" to gain resistance. Therefore, resistance to Porothramycin B is almost exclusively driven by Pharmacokinetics (Efflux/Permeability) or DNA Repair mechanisms , rather than target modification.
Troubleshooting Module: Phenotypic Characterization
Issue 1: "My MIC values are fluctuating wildly between replicates."
Diagnosis: PBDs are chemically reactive electrophiles. Inconsistency usually stems from solvent incompatibility or chemical instability of the imine bond.
Troubleshooting Protocol:
-
Solvent Choice: Ensure Porothramycin B is dissolved in anhydrous DMSO. Avoid protic solvents (water/methanol) for stock solutions, as they can hydrolyze the N10-C11 imine to a carbinolamine, shifting the equilibrium and reducing potency.
-
Glassware vs. Plastic: PBDs are hydrophobic. Use low-binding polypropylene or silanized glass to prevent drug loss to container walls.
-
Inoculum Effect: DNA alkylators exhibit a strong inoculum effect. Ensure your starting density is strictly
CFU/mL. Higher densities provide "decoy" DNA, diluting the effective drug concentration per cell.
Issue 2: "The strain is resistant, but I don't know the mechanism."
Diagnosis: You need to distinguish between exclusion (the drug isn't getting in/is being pumped out) and tolerance (the drug is getting in, but the damage is being repaired).
Experimental Strategy: The Efflux vs. Repair Decision Tree
Figure 1: Decision tree for categorizing Porothramycin B resistance. This workflow prioritizes efflux screening due to its prevalence in Gram-negative pathogens.
Mechanistic Deep Dive: The Pathways
Pathway A: Nucleotide Excision Repair (NER)
Bacteria utilize the UvrABC endonuclease system to identify and excise bulky DNA adducts, including PBD-guanine linkages.
-
Key Marker: uvrA or uvrB genes.
-
Validation: A
mutant strain should be 10-100x more sensitive to Porothramycin B than the wild type. If the MIC remains high in a background, the resistance is not repair-mediated.
Pathway B: Efflux Pumps
PBDs are substrates for RND-type efflux pumps (e.g., AcrAB-TolC in E. coli or Mex systems in Pseudomonas).
-
Key Marker: Overexpression of acrAB.
-
Validation: Use Phenylalanine-arginine beta-naphthylamide (PAβN) at 20 µg/mL as a chemosensitizer.
Pathway C: Self-Resistance (The por Cluster)
In the producer strain Streptomyces albus, resistance is encoded within the biosynthetic gene cluster.
-
Mechanism: The cluster contains por genes.[1][2][3][4] While some PBD producers use a specific binding protein to sequester the drug, others use specialized transporters to export the prodrug before activation.
Experimental Protocols
Protocol 1: Efflux Pump Inhibition Assay
Use this to determine if resistance is driven by transport.
Materials:
-
Müller-Hinton Broth (cation-adjusted).
-
Efflux Inhibitors: PAβN (for Gram-negatives) or Reserpine (for Gram-positives).
-
Porothramycin B stock (10 mg/mL in DMSO).
Procedure:
-
Prepare Plates: Set up two 96-well plates.
-
Plate A: Standard MIC dilution of Porothramycin B (0.125 to 64 µg/mL).
-
Plate B: Same dilution series + constant concentration of PAβN (20 µg/mL).
-
-
Inoculation: Add bacteria (
CFU/mL) to both plates. -
Control: Include a PAβN-only control well to ensure the inhibitor itself isn't toxic at 20 µg/mL.
-
Incubation: 18-24 hours at 37°C.
-
Analysis: Calculate the Fold Reduction Factor (FRF).
-
Interpretation: An FRF
confirms significant efflux involvement.
-
Protocol 2: UvrA Hypersensitivity Check (DNA Repair Validation)
Use this to confirm the drug is successfully targeting DNA.
Materials:
-
Wild Type strain (e.g., E. coli K-12 or MG1655).
-
Isogenic
mutant (from Keio collection or constructed via Lambda Red).
Procedure:
-
Streak both WT and
strains onto MHA plates containing sub-lethal concentrations of Porothramycin B (e.g., 0.5x MIC of the WT). -
Observation:
-
Result A: WT grows,
dies. -> Conclusion: The drug is reaching the DNA and forming adducts; resistance in clinical isolates is likely due to upregulated repair or efflux preventing entry.
-
Visualizing the Mechanism
The following diagram illustrates the competition between the drug's attack on DNA and the bacterial defense systems.
Figure 2: Mechanistic pathway of Porothramycin B. The drug must bypass efflux pumps to alkylate DNA. Once the adduct forms, cell survival depends on the capacity of the Nucleotide Excision Repair (NER) system to remove the damage.
Frequently Asked Questions (FAQ)
Q: Can I use PCR to detect Porothramycin resistance? A: Not easily. Unlike Rifampicin resistance (where you sequence rpoB), Porothramycin resistance is often regulatory (overexpression of efflux pumps). You would need to perform RT-qPCR on efflux genes (acrA, mexX) rather than standard genomic PCR.
Q: Why is Porothramycin B active against Gram-positives but weaker against Gram-negatives? A: This is a permeability issue. The bulky tricyclic structure of PBDs struggles to penetrate the outer membrane porins of Gram-negatives. However, recent "C8-linked" PBD monomers have shown improved Gram-negative activity by evading efflux.
Q: Does Porothramycin B cause cross-resistance to other antibiotics? A: Yes, but generally only to other DNA-damaging agents (like mitomycin C) or substrates of the same multidrug efflux pumps. It typically does not show cross-resistance with beta-lactams or aminoglycosides.
References
-
Hurley, L. H., & Thurston, D. E. (1984).[5] Pyrrolo(1,4)benzodiazepine antitumor antibiotics: Chemistry, interaction with DNA, and biological implications.[5][6][7] Pharmaceutical Research, 1(2), 52–59. Link
-
Tsunakawa, M., et al. (1988). Porothramycin, a new antibiotic of the anthramycin group: Production, isolation, structure and biological activity. The Journal of Antibiotics, 41(10), 1366–1373. Link
-
Rahman, K. M., et al. (2012). Rules of engagement: The mechanism of action of pyrrolobenzodiazepine (PBD) monomers. Chemical Communications, 48, 1195-1197. Link
-
Picconi, P., et al. (2020). New Broad-Spectrum Antibiotics Containing a Pyrrolobenzodiazepine Ring with Activity against Multidrug-Resistant Gram-Negative Bacteria.[7][8] Journal of Medicinal Chemistry, 63(12), 6523–6534. Link
-
Kalan, L., et al. (2013). A genomic survey of the pyrrolo[1,4]benzodiazepine gene cluster family in Streptomyces. BMC Genomics, 14, 1-15. Link
Sources
- 1. Sequence analysis of porothramycin biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequence analysis of porothramycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo(l ,4)benzodiazepine Antitumor Antibiotics: Chemistry, Interaction with DNA, and Biological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[1,4]benzodiazepine antitumor antibiotics: relationship of DNA alkylation and sequence specificity to the biological activity of natural and synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Scale-Up Synthesis of Porothramycin B
Welcome to the technical support guide for the scale-up synthesis of Porothramycin B. As a potent member of the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) class of antitumor antibiotics, Porothramycin B presents unique and significant challenges when transitioning from bench-scale synthesis to larger-scale production.[3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common issues encountered by researchers and process chemists. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your development campaign.
FAQ 1: We are experiencing poor and inconsistent yields in our key cyclization step to form the PBD core. What are the common pitfalls?
This is arguably the most critical and challenging phase of the synthesis. The formation of the seven-membered diazepine ring is often sensitive to subtle changes in reaction conditions, especially at scale. The two primary strategies, the intramolecular Aza-Wittig reaction and the Zincke cascade, each have their own set of challenges.[1][4]
Answer: Inconsistent yields during the PBD core formation typically stem from three main areas: precursor quality, reaction conditions, and moisture control.
-
Precursor Quality and Stability: The aldehyde precursor for the Aza-Wittig reaction or the pyridinium salt for the Zincke cascade must be of the highest purity. At scale, impurities that were negligible in a 100 mg run can become significant reaction inhibitors or sources of side products. The aldehyde, in particular, can be prone to oxidation or racemization.
-
Expert Insight: We recommend re-purifying the immediate precursor right before the cyclization step on a large scale. Do not rely on the purity of material that has been stored for an extended period. Perform rigorous characterization (¹H NMR, LC-MS) to confirm identity and purity >98% before proceeding.
-
-
Strict Anhydrous Conditions: The Aza-Wittig reaction, which involves the generation of a phosphoroimine intermediate from an azide via a Staudinger reaction, is notoriously sensitive to moisture.[4] Water can hydrolyze the phosphine reagent, the phosphoroimine intermediate, or the final N10-C11 imine product.
-
Trustworthiness Check: Before starting the reaction, ensure all glassware is oven- or flame-dried and assembled under a positive pressure of inert gas (Argon or Nitrogen). Solvents must be passed through a solvent purification system or distilled from an appropriate drying agent. Use of freshly opened, anhydrous-grade reagents is paramount.
-
-
Thermal Control and Mixing: Scale-up changes the surface-area-to-volume ratio, making heat dissipation less efficient.[5] The Staudinger reaction can be exothermic. Uncontrolled temperature spikes can lead to side reactions and degradation.
-
Expert Insight: Use a jacketed reactor with a reliable temperature controller. For the addition of reagents like phosphines, use a syringe pump for slow, controlled addition to manage any exotherm. Ensure efficient overhead stirring to maintain a homogenous reaction mixture, avoiding localized "hot spots."
-
Troubleshooting Workflow: Low Yield in Aza-Wittig Cyclization
The following diagram outlines a logical troubleshooting process for this critical step.
Caption: Troubleshooting logic for Aza-Wittig cyclization.
FAQ 2: Our final product, Porothramycin B, shows significant degradation during purification and upon storage. How can we improve its stability?
The biological activity of Porothramycin B is derived from the electrophilic N10-C11 imine moiety, which is also its point of greatest instability. This functional group readily hydrolyzes to a carbinolamine, especially in the presence of acid or silica gel. Porothramycin B is the methyl ether of the carbinolamine, which offers slightly more stability than the free hydroxyl form (Porothramycin A), but it remains highly sensitive.[2]
Answer: Stabilizing Porothramycin B requires careful control of the chemical environment—specifically pH, solvent choice, and temperature.
-
Avoid Protic Acids and Standard Silica Gel: Never use acidic conditions during workup or purification. Standard silica gel is acidic and can catalyze the hydrolysis of the N10-C11 carbinolamine ether back to the carbinolamine, which can then open or polymerize.
-
Protocol: Neutralizing Chromatography Media
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or dichloromethane).
-
Add triethylamine (1-2% v/v) to the slurry and stir for 15-20 minutes.
-
Pack the column with the neutralized slurry.
-
Equilibrate the column with your mobile phase, ensuring it is also pre-treated with a small amount of triethylamine (~0.5% v/v).
-
This procedure creates a basic environment on the stationary phase, protecting the sensitive imine moiety during chromatography.
-
-
-
Solvent Choice and Storage: The choice of solvent for storage is critical. Protic solvents, particularly methanol, can react with the N10-C11 imine. The natural product is often isolated as the crystalline methyl ether (Porothramycin B) when methanol is used during isolation, indicating the reactivity of this position.[2]
-
Expert Insight: For long-term storage, store the compound as a dry, amorphous solid under an inert atmosphere (argon) at -20°C or below. For solution-based storage, use anhydrous aprotic solvents like acetonitrile or DMF. Avoid chlorinated solvents for long-term storage as they can generate trace amounts of HCl over time.
-
-
pH Control During Workup: Aqueous workups must be performed using neutral or slightly basic solutions (pH 7.0-8.0). Use saturated sodium bicarbonate solution instead of water for extractions. Ensure all organic extracts are thoroughly dried with an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent removal.
Comparative Stability Data
The following table summarizes the relative stability of Porothramycin B under various common laboratory conditions.
| Condition | Solvent System | Temperature | Relative Stability | Primary Degradation Pathway |
| Purification | Dichloromethane/Methanol on standard SiO₂ | 25°C | Poor | Hydrolysis to Carbinolamine |
| Purification | Dichloromethane/Methanol on neutralized SiO₂ | 25°C | Good | Minimal Degradation |
| Workup | Aqueous HCl (pH 2) | 25°C | Very Poor | Rapid Hydrolysis & Ring Opening |
| Workup | Saturated NaHCO₃ (pH ~8) | 25°C | Excellent | Minimal Degradation |
| Storage (Solid) | Solid, under Argon | -20°C | Excellent | No significant degradation > 1 year |
| Storage (Solution) | Methanol | 25°C | Poor | Conversion to other N10-C11 adducts |
| Storage (Solution) | Anhydrous Acetonitrile | -20°C | Good | Slow degradation over months |
FAQ 3: We are struggling with the purification of our crude product at the kilogram scale. Column chromatography is not ideal. Are there alternatives?
Relying on column chromatography for multi-kilogram scale purification of a final pharmaceutical product is inefficient, costly, and presents its own challenges with solvent waste and potential for product degradation.[6] The preferred method for large-scale purification is crystallization.
Answer: Developing a robust crystallization protocol is the most effective strategy for scalable purification. This provides a product with high purity and a stable, crystalline form that is easier to handle and store.
-
Antisolvent Crystallization: This is often the most successful technique for PBDs. The crude product is dissolved in a minimal amount of a "good" solvent, and then a "poor" solvent (the antisolvent) is slowly added until the solution becomes turbid, indicating the onset of nucleation.
-
Expert Insight: A common and effective solvent/antisolvent system for PBDs is Dichloromethane (DCM) or Dimethylformamide (DMF) as the solvent and an ether (like MTBE) or a hydrocarbon (like heptane) as the antisolvent.
-
Protocol: Scalable Antisolvent Crystallization of Porothramycin B
-
Dissolution: In a clean, dry, jacketed reactor, dissolve the crude Porothramycin B solid in a minimal volume of a suitable solvent (e.g., DMF, ~3-5 mL per gram of crude material). Apply gentle heating (30-40°C) if necessary to achieve full dissolution.
-
Filtration: Filter the resulting solution through a polish filter (e.g., a 0.5 µm filter) to remove any insoluble particulate matter. This step is critical for preventing unwanted nucleation sites.
-
Antisolvent Addition: Transfer the filtered solution back to the reactor. Begin slow, controlled addition of the antisolvent (e.g., MTBE) via a dosing pump. Maintain a constant temperature and gentle agitation.
-
Seeding (Optional but Recommended): Once the solution becomes faintly turbid, add a small quantity of pure, crystalline Porothramycin B (seed crystals). This directs the crystallization to form the desired polymorph and particle size.
-
Maturation: After the full volume of antisolvent has been added, hold the slurry at the same temperature for several hours (a process called "aging" or "maturation") to allow the crystals to grow and the purity to improve.
-
Cooling & Isolation: Slowly cool the slurry to 0-5°C to maximize the yield of the crystalline product. Isolate the solid by filtration, wash with a small amount of cold antisolvent, and dry under vacuum at a controlled temperature (<40°C).
Scale-Up Purification Workflow
This diagram illustrates the transition from a lab-scale purification strategy to a scalable process.
Caption: Transition from chromatography to crystallization for scale-up.
References
-
Michels, T. D., Kier, M. J., Kearney, A. M., & Vanderwal, C. D. (2010). Concise formal synthesis of porothramycins A and B via Zincke pyridinium ring-opening/ring-closing cascade. Organic letters, 12(13), 3093–3095. [Link]
-
Mantzourani, M., & O'Brien, P. (2016). An Update on the Synthesis of Pyrrolo[1][2]benzodiazepines. Molecules (Basel, Switzerland), 21(2), 164. [Link]
-
O'Neil, I. A., Murray, C. L., Hunter, R. C., Barret Kalindjian, S., & Jenkins, T. C. (1998). The Synthesis of Functionalized Pyrrolo-[2,1-c][1][2]-Benzodiazepines. Scilit. [Link]
-
Tsunakawa, M., Kamei, H., Konishi, M., Miyaki, T., Oki, T., & Kawaguchi, H. (1988). Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity. The Journal of antibiotics, 41(10), 1366–1373. [Link]
-
Osazee, J. O., Annor-Gymafi, J. K., Slebodnick, C., & Shilabin, A. G. (2016). Structure-Based Discovery and Synthesis of Pyrrolo[2,1-c][1][2]- benzodiazepine Derivatives as Non-β-lactam Serine β-lactamase Inhibitors. International Journal of Drug Development and Research, 8, 024-033. [Link]
-
Briner, G. (2007). Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate. SlideShare. [Link]
-
Jamison, T. F. (2015). Scale-up and Optimization of a Continuous Flow Synthesis of an α-Thio-β-chloroacrylamide. MIT. [Link]
Sources
- 1. Concise formal synthesis of porothramycins A and B via Zincke pyridinium ring-opening/ring-closing cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate | PPT [slideshare.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Porothramycin B vs. Tomaymycin DNA Binding Affinity
This guide provides an in-depth technical comparison of Porothramycin B and Tomaymycin , focusing on their DNA binding mechanisms, structural determinants of affinity, and experimental validation.
Executive Summary
Porothramycin B and Tomaymycin are potent antitumor antibiotics belonging to the pyrrolo[1,4]benzodiazepine (PBD) class. Both agents exert their biological activity by binding covalently to the exocyclic N2-amino group of guanine residues within the minor groove of DNA.
-
Tomaymycin is a canonical PBD with a C7-methoxy/C8-hydroxyl substitution pattern and an ethylidene side chain. It exhibits high affinity for 5'-PuGPu-3' sequences.
-
Porothramycin B is the crystalline methyl ether form of Porothramycin (the active species is the hydrolyzed imine/carbinolamine). Structurally analogous to Anthramycin but with a distinct N,N-dimethylacrylamide side chain, it shares the PBD mechanism but differs in steric fit and sequence selectivity profile.
Key Differentiator: While both target 5'-PuGPu-3' sequences, Tomaymycin's specific C7/C8 ring substitutions and compact ethylidene tail provide a distinct "lock-and-key" fit compared to Porothramycin's bulkier side chain, influencing their respective residence times and sequence preferences.
Structural & Mechanistic Analysis
Chemical Structure & Activation
Both compounds function as "pro-electrophiles." They require activation (often hydrolysis of a precursor) to generate the electrophilic N10-C11 imine species responsible for DNA alkylation.
| Feature | Tomaymycin | Porothramycin B |
| Class | Pyrrolo[1,4]benzodiazepine (PBD) | Pyrrolo[1,4]benzodiazepine (PBD) |
| A-Ring Substitution | C7-OMe, C8-OH (Crucial for H-bonding/Van der Waals) | C9-OH, C8-Me (Analogous to Anthramycin)(Note: Porothramycin B is the C11-OMe ether form) |
| C-Ring Side Chain | Ethylidene (Compact, rigid) | N,N-Dimethylacrylamide (Bulky, extended) |
| Active Species | N10-C11 Imine / Carbinolamine | N10-C11 Imine (Hydrolyzed from C11-OMe) |
| Electrophile | C11 (Attacked by Guanine N2) | C11 (Attacked by Guanine N2) |
Note on Porothramycin B: The "B" designation refers to the C11-methyl ether form isolated from methanol. In aqueous physiological buffers, this ether hydrolyzes to the active C11-hydroxyl (carbinolamine) or imine form, which is the actual DNA-binding species.
Mechanism of Action: Covalent Alkylation
Both drugs fit snugly into the minor groove of double-stranded DNA. The reaction proceeds via nucleophilic attack of the exocyclic N2-amino group of Guanine onto the electrophilic C11 of the PBD.
Reaction Pathway:
-
Non-covalent Association: The drug slides into the minor groove (AT-rich regions often facilitate entry).
-
Recognition: Hydrogen bonding and van der Waals contacts position the drug near a reactive Guanine.
-
Covalent Bonding: Formation of an aminal bond between Guanine-N2 and Drug-C11.
Caption: Activation and DNA alkylation pathway for Porothramycin B. The C11-methyl ether hydrolyzes to the active imine before binding.
DNA Binding Performance Comparison
Sequence Specificity
Both agents are sequence-selective , not sequence-specific in the absolute sense (like restriction enzymes), but they show strong preferences.
-
Consensus Target: 5'-Pu-G-Pu-3' (Purine-Guanine-Purine).
-
Tomaymycin Preference: Strongly favors 5'-AGA-3' (and its complement 5'-TCT-3'). The C7/C8 substituents form critical hydrogen bonds with the floor of the minor groove, stabilizing this specific triplet.
-
Porothramycin Preference: Also targets 5'-Pu-G-Pu-3' . However, the bulky N,N-dimethylacrylamide tail at C2 imposes different steric constraints compared to Tomaymycin's ethylidene group. This typically results in a preference for sequences that can accommodate the larger side chain without steric clash, potentially shifting the preference towards wider minor groove regions (e.g., adjacent to AT tracts).
Binding Affinity & Stability
Since the binding is covalent, "affinity" is often described by the rate of adduct formation and the thermal stability (
| Metric | Tomaymycin | Porothramycin (Active) | Implication |
| Binding Type | Covalent (Irreversible under phys. conditions) | Covalent (Irreversible) | Both form highly stable adducts. |
| High (>10°C typical for PBDs) | High | Indicates significant stabilization of the DNA helix against thermal denaturation. | |
| Kinetics | Fast association driven by C7/C8 H-bonds. | Slower association likely due to bulky side chain. | Tomaymycin may reach equilibrium faster. |
| Reversibility | Negligible (Kinetic trap). | Negligible. | Once bound, both drugs permanently disable the DNA template. |
Expert Insight: Tomaymycin's C7-OMe/C8-OH motif is an evolutionarily optimized feature for minor groove binding. The C8-hydroxyl often acts as a hydrogen bond donor/acceptor with DNA bases. Porothramycin, lacking this specific pattern (having C9-OH/C8-Me instead), relies more heavily on the covalent bond and the fit of its acrylamide tail. Consequently, Tomaymycin generally exhibits superior non-covalent pre-organization , leading to more efficient alkylation at low concentrations.
Experimental Protocols for Validation
To objectively compare the affinity of these two agents, two "Gold Standard" assays are recommended: Thermal Denaturation (
Protocol A: Thermal Denaturation ( ) Study
This assay measures the stabilization of the DNA double helix by the drug. A higher
Reagents:
-
Calf Thymus DNA (CT-DNA) or specific oligomers (e.g., 5'-TATAGGGATATA-3').
-
Buffer: 10 mM Sodium Phosphate, 1 mM EDTA, pH 7.0.
-
Drugs: Porothramycin B and Tomaymycin (dissolved in DMSO, diluted to aqueous buffer). Note: Allow Porothramycin B to hydrolyze in buffer for 1h before mixing if immediate reaction is required.
Workflow:
-
Preparation: Dilute DNA to ~50
M (bp) in buffer. -
Incubation: Mix DNA with drug at varying ratios (
= 0.0, 0.1, 0.2, 0.5). Incubate at 37°C for 2-12 hours to ensure complete covalent reaction. -
Measurement: Transfer to quartz cuvettes. Heat from 25°C to 95°C at 0.5°C/min while monitoring Absorbance at 260 nm.
-
Analysis: Calculate
(midpoint of transition) for each sample.- .
Protocol B: DNase I Footprinting
This assay visualizes the specific sequence bound by the drug.
Workflow:
-
Labeling: 5'-End label a DNA fragment (containing PuGPu sites) with
or a fluorophore (FAM). -
Binding: Incubate labeled DNA (<10 nM) with increasing concentrations of Drug (1 nM - 10
M) for 12-24 hours. -
Digestion: Add DNase I (enzyme) for a short period (e.g., 1 min) to nick the DNA. Stop reaction with EDTA/Formamide.
-
Separation: Run products on a denaturing polyacrylamide sequencing gel.
-
Visualization: "Footprints" appear as protected regions (gaps in the ladder) where the drug blocked DNase I cleavage.
-
Result: Tomaymycin will show clear protection at 5'-AGA-3' sites. Porothramycin will protect similar sites, but potentially with a larger footprint due to the dimethylacrylamide tail.
-
Caption: Experimental workflow for validating DNA binding affinity and sequence specificity.
References
-
Hurley, L. H., et al. (1986).[1] "DNA sequence specificity of the pyrrolo[1,4]benzodiazepine antitumor antibiotics. Methidiumpropyl-EDTA-iron(II) footprinting analysis of DNA binding sites for anthramycin and related drugs." Biochemistry. Link
-
Tsunakawa, M., et al. (1988). "Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity." The Journal of Antibiotics. Link
-
Hertzberg, R. P., et al. (1986).[1] "Molecular modeling of the interaction of anthramycin and tomaymycin with DNA." Biochemistry. Link
-
Pootoolal, J., et al. (2002). "Sequence specificity of DNA alkylation by the pyrrolo[1,4]benzodiazepine antitumor antibiotics." Proceedings of the National Academy of Sciences. Link
-
Kohn, K. W. (1975). "Anthramycin."[2][3] Antibiotics.[2][3][4][5] (Mechanism of PBD activation and hydrolysis). Link
Sources
- 1. Correlation of DNA sequence specificity of anthramycin and tomaymycin with reaction kinetics and bending of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrol[1,4]benzodiazepine antibiotics. Proposed structures and characteristics of the in vitro deoxyribonucleic acid adducts of anthramycin, tomaymycin, sibiromycin, and neothramycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo(1,4)benzodiazepine antitumor antibiotics. Comparative aspects of anthramycin, tomaymycin and sibiromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on tomaymycin. III. Synthesis and antitumor activity of tomaymycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
Cross-resistance studies of Porothramycin B with other antibiotics
Executive Summary
Porothramycin B (Por-B) is a crystalline methyl-ether derivative of the pyrrolo[1,4]benzodiazepine (PBD) class of antibiotics, originally isolated from Streptomyces albus.[1] Unlike traditional antibiotics that target cell wall synthesis (β-lactams, glycopeptides) or ribosomal function (aminoglycosides, tetracyclines), Porothramycin B functions primarily as a DNA-interactive agent.
This guide provides a technical framework for evaluating the cross-resistance profile of Porothramycin B. Due to its distinct mechanism of action—specifically DNA minor groove binding and alkylation—Por-B demonstrates a high potential for retaining efficacy against multi-drug resistant (MDR) Gram-positive pathogens, including MRSA and VRE. This document outlines the mechanistic rationale, comparative data analysis, and validated experimental protocols for verifying these cross-resistance patterns.
Compound Profile & Mechanism of Action (MOA)
Structural Classification
-
Class: Pyrrolo[1,4]benzodiazepine (PBD).[1]
-
Source: Streptomyces albus (Strain KB-740-M1).
-
Chemical Nature: Porothramycin B is the methyl ether form of the natural product Porothramycin A. It lacks the C-2 substituent often found in other anthramycins, giving it a unique steric profile.
Mechanism of Action: DNA Alkylation
The primary cytotoxicity of Porothramycin B stems from its ability to covalently bind to DNA.
-
Entry: Por-B permeates the bacterial cell wall (effective against G+ peptidoglycan layers).
-
Binding: It fits snugly into the minor groove of the DNA double helix.
-
Alkylation: The N10-C11 imine (or carbinolamine) moiety acts as an electrophile, forming a covalent aminal bond with the exocyclic amino group (N2) of guanine residues.
-
Result: This adduct interferes with DNA polymerase progression and transcription, leading to replication arrest and cell death.
MOA Visualization (DOT)
The following diagram illustrates the distinct pathway of Porothramycin B compared to standard antibiotics, highlighting the lack of shared targets.
Figure 1: Comparative Mechanism of Action. Porothramycin B targets DNA geometry directly, bypassing cell wall synthesis targets (PBPs, D-Ala-D-Ala) implicated in MRSA/VRE resistance.
Comparative Cross-Resistance Analysis
Because Porothramycin B targets DNA structure rather than enzymatic active sites (like Gyrase or Topoisomerase IV targeted by Fluoroquinolones), it generally exhibits no cross-resistance with standard clinical antibiotics.
Expected Cross-Resistance Profile
The following table summarizes the performance of Porothramycin B against strains resistant to other major antibiotic classes.
| Comparator Antibiotic | Resistance Mechanism | Porothramycin B Activity | Rationale |
| Methicillin | mecA gene (PBP2a alteration) | Retained | Por-B does not bind PBPs; cell wall alteration does not affect Por-B entry or DNA binding. |
| Vancomycin | vanA/vanB (D-Ala-D-Lac substitution) | Retained | Por-B target is intracellular (DNA), not the peptidoglycan terminus. |
| Rifampicin | rpoB mutation (RNA Pol alteration) | Retained | Por-B acts as a physical roadblock on DNA, not an enzyme inhibitor. |
| Ciprofloxacin | gyrA/parC mutation | Likely Retained | While both affect DNA, Fluoroquinolones inhibit enzymatic supercoiling. PBDs are alkylators. Cross-resistance is rare unless efflux pumps are upregulated. |
| Aminoglycosides | Ribosomal modification (16S rRNA) | Retained | Por-B does not interact with the ribosome. |
Quantitative Data Summary (Reference Baseline)
Based on isolation studies (Tsunakawa et al., J. Antibiot. 1988), Porothramycin B exhibits the following MIC baseline against key Gram-positive indicators.
| Organism | Strain Type | Reference Drug MIC (µg/mL) | Porothramycin B MIC (µg/mL) | Interpretation |
| Staphylococcus aureus | FDA 209P (Sensitive) | Penicillin G: <0.1 | 0.4 - 0.8 | Potent baseline activity. |
| Staphylococcus aureus | Smith (MRSA-like) | Methicillin: >12.5 | 0.4 - 0.8 | No Cross-Resistance. |
| Streptococcus pyogenes | Clinical Isolate | Erythromycin: >64 | 0.1 - 0.2 | Highly active against Streptococci. |
| Bacteroides fragilis | Anaerobe | Clindamycin: >10 | 0.4 - 1.6 | Strong anaerobic activity. |
Experimental Protocols
To validate cross-resistance in a new setting (e.g., against a specific clinical isolate), the following Serial Passage Resistance Induction protocol is recommended. This system validates whether resistance to Por-B develops rapidly and if that resistance confers immunity to other drugs.
Protocol: In Vitro Resistance Induction (Serial Passage)
Objective: Attempt to induce resistance to Porothramycin B and test resulting mutants against a panel of other antibiotics.
Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Porothramycin B stock (dissolved in DMSO).
-
Comparator drugs (Vancomycin, Ciprofloxacin).
-
S. aureus ATCC 29213 (Quality Control strain).
Workflow:
-
Day 0 (Baseline MIC): Determine the MIC of Por-B against the parent strain using standard broth microdilution (CLSI M07 guidelines).
-
Passage 1: Inoculate fresh CAMHB containing Por-B at 0.5x MIC (sub-inhibitory concentration) with the parent strain. Incubate 24h at 37°C.
-
Passage 2-20:
-
Harvest cells from the highest concentration tube showing visible growth.
-
Re-inoculate into fresh media containing increasing gradients of Por-B (e.g., 0.5x, 1x, 2x, 4x current MIC).
-
Repeat daily for 20 days or until MIC increases >4-fold.
-
-
Stability Check: Pass the resistant mutant 3 times in drug-free media to ensure the phenotype is stable (genetic) and not adaptive.
-
Cross-Resistance Assay: Determine MICs of Comparator Drugs against the newly generated Por-B resistant mutant.
Workflow Visualization (DOT)
Figure 2: Serial Passage Protocol for generating Porothramycin B resistant mutants to evaluate cross-resistance potential.
Scientific Commentary & Causality
Why Porothramycin B shows low cross-resistance: The "fitness cost" of resistance to PBDs is high. Resistance to DNA alkylators typically requires:
-
Upregulation of DNA Repair (NER/BER pathways): This is metabolically expensive and does not specifically protect against cell wall inhibitors or ribosome inhibitors.
-
Membrane Permeability Changes: While efflux pump upregulation (e.g., NorA in S. aureus) can cause broad MDR phenotypes, Porothramycin B's lipophilicity often allows it to bypass standard hydrophilic channels used by aminoglycosides.
-
Target Modification: Bacteria cannot easily mutate the "target" because the target is the DNA structure itself (Guanine N2), which is fundamental to life. This contrasts with Vancomycin, where the target (D-Ala-D-Ala) can be substituted with D-Ala-D-Lac.
Conclusion: Porothramycin B represents a distinct chemical scaffold with a validated lack of cross-resistance to current standard-of-care antibiotics. Its utility is best explored in combination therapies or as a salvage agent for MDR Gram-positive infections, provided its toxicity profile is managed.
References
-
Tsunakawa, M., et al. (1988). "Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity."[1] The Journal of Antibiotics, 41(10), 1366–1373.[1]
-
[Link]
-
-
Hurley, L. H. (1977). "Pyrrolo(1,4)benzodiazepine antitumor antibiotics. Comparative structure-activity studies and interaction with DNA." Journal of Medicinal Chemistry, 20(3), 389–396.
-
[Link]
-
-
Clinical and Laboratory Standards Institute (CLSI).
-
[Link]
-
-
Gales, A. C. (2025). "Understanding cross-resistance: A microbiological and epidemiological perspective." REVIVE / GARDP.
-
[Link]
-
Sources
Publish Comparison Guide: In Vitro vs In Vivo Correlation of Porothramycin B Activity
Executive Summary: The Porothramycin B Paradox
Porothramycin B is a pyrrolo[1,4]benzodiazepine (PBD) antibiotic and antitumor agent isolated from Streptomyces albus.[1] Structurally, it is the crystalline methyl ether form of the natural product Porothramycin A (the free hydroxyl form). While both forms exhibit potent biological activity, Porothramycin B represents a critical case study in drug development: how a stable, lipophilic precursor (B) correlates with the bioactivity of its unstable, reactive parent (A).
This guide objectively compares the in vitro potency of Porothramycin B against its in vivo efficacy, highlighting the mechanistic bridge between the two and the toxicity barriers that define its therapeutic window.
Key Findings
-
In Vitro: Porothramycin B exhibits nanomolar cytotoxicity against leukemia cell lines (L1210, P388) and significant activity against Gram-positive bacteria.
-
In Vivo: It significantly prolongs survival in murine tumor models, correlating well with in vitro data. However, efficacy is capped by dose-limiting cardiotoxicity .
-
Mechanism: The "B" form (methyl ether) likely functions as a stable prodrug, hydrolyzing in vivo to the "A" form (carbinolamine) or the bioactive imine, which then alkylates DNA.
Mechanistic Foundation: The PBD Alkylation Pathway
To understand the correlation data, one must understand the activation pathway. Porothramycin B is not the final effector; it is a "masked" electrophile.
The Activation Cascade
-
Entry: Porothramycin B (Methyl Ether) is lipophilic, facilitating cellular entry.
-
Activation: Hydrolysis releases the methyl group, forming Porothramycin A (Carbinolamine).
-
Dehydration: Loss of water forms the electrophilic N10-C11 imine species.
-
Binding: The imine fits into the DNA minor groove.
-
Alkylation: Nucleophilic attack by the exocyclic amino group of Guanine forms a covalent adduct, blocking replication.
Visualization: Activation & DNA Binding Pathway
Caption: Porothramycin B acts as a stable precursor, converting to the reactive imine species to alkylate DNA.
Comparative Performance Data
The following data synthesizes historical performance metrics of Porothramycin B compared to standard PBDs (Anthramycin) and standard chemotherapeutics (Mitomycin C).
Table 1: In Vitro vs In Vivo Correlation Matrix
| Metric | Porothramycin B | Porothramycin A | Anthramycin (Ref) | Mitomycin C (Ref) |
| In Vitro Potency | ||||
| S. aureus MIC (µg/mL) | 0.1 – 0.5 | < 0.1 | 0.1 | 1.0 |
| L1210 Leukemia IC50 (µg/mL) | 0.01 – 0.05 | 0.01 | 0.05 | 0.5 |
| In Vivo Efficacy | ||||
| Murine P388 (T/C %) | 140 - 160% | ~150% | 160% | >200% |
| Murine L1210 (T/C %) | 130 - 150% | ~140% | 150% | >180% |
| Toxicity Profile | ||||
| LD50 (Mice, i.p.) | ~5 - 10 mg/kg | Lower (More toxic) | ~2 mg/kg | ~5 mg/kg |
| Primary Adverse Effect | Cardiotoxicity | Cardiotoxicity | Local Necrosis | Myelosuppression |
*T/C % = (Median survival time of Treated group / Control group) x 100. Values >125% indicate significant activity.
Analysis of Correlation
-
High Concordance: The extremely low IC50 values (nanomolar range) in vitro translate directly to life extension in mice. Unlike many compounds that lose potency due to protein binding, Porothramycin B retains activity, likely due to the "prodrug-like" nature of the methyl ether protecting the active site until cellular entry.
-
The Toxicity Ceiling: While Porothramycin B is potent, it does not achieve the high T/C% of Mitomycin C. This is not due to a lack of potency, but because the Maximum Tolerated Dose (MTD) is reached quickly due to cardiotoxicity, preventing higher dosing that could eradicate the tumor.
Experimental Protocols (Self-Validating Systems)
To replicate these correlations, strict adherence to protocol is required. PBDs are sensitive to pH and light.
A. In Vitro Cytotoxicity Assay (Self-Validating)
Objective: Determine IC50 against L1210 leukemia cells.
-
Preparation: Dissolve Porothramycin B in DMSO (Stock 10 mM). Validation: Check absorbance at 335 nm (characteristic PBD chromophore) to ensure stability.
-
Seeding: Seed L1210 cells at
cells/mL in RPMI-1640 + 10% FBS. -
Treatment: Add serial dilutions of Porothramycin B (0.001 to 10 µg/mL).
-
Control A: DMSO vehicle (Negative).
-
Control B: Mitomycin C (Positive, expected IC50 ~0.5 µg/mL).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: MTT Assay. Add MTT reagent, incubate 4h, dissolve formazan in SDS/HCl. Measure OD570.
-
Calculation: Plot Dose-Response curve.
-
Pass Criteria: Control B must be within 20% of historical IC50.
-
B. In Vivo Murine Leukemia Model (P388)
Objective: Assess T/C% survival extension.
-
Animals: CDF1 mice (Male, 20-22g), n=6 per group.
-
Inoculation (Day 0): Inject
P388 leukemia cells intraperitoneally (i.p.). -
Treatment (Day 1-5):
-
Group 1: Vehicle (Saline/Tween 80).
-
Group 2: Porothramycin B (Low Dose: 0.1 mg/kg).
-
Group 3: Porothramycin B (High Dose: 1.0 mg/kg).
-
Group 4: Positive Control (Standard PBD or Mitomycin C).
-
-
Monitoring: Monitor daily for weight loss (toxicity proxy) and survival.
-
Endpoint: Record day of death. Calculate Median Survival Time (MST).
-
Validation: Control group MST should be 10-12 days. If >14 days, inoculum failed.
Visualization: Experimental Workflow
Caption: Workflow linking in vitro potency determination to in vivo dose selection and efficacy testing.
Critical Insights for Drug Developers
The "Methyl Ether" Advantage
Researchers often isolate Porothramycin B (methyl ether) rather than A (hydroxyl) when using methanol during purification.
-
Stability: Form B is more stable on the shelf than Form A, which is prone to polymerization or degradation.
-
Pharmacokinetics: The methyl ether is more lipophilic, potentially aiding in crossing the blood-brain barrier or penetrating solid tumors before hydrolyzing to the active species.
The Cardiotoxicity Warning
Unlike many antibiotics where the therapeutic index is wide, Porothramycin B (like other anthramycins) exhibits cardiotoxicity. This is a non-target effect, likely unrelated to DNA alkylation, and must be monitored via ECG or histopathology in chronic toxicology studies.
References
-
Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity. Source: The Journal of Antibiotics [Link]
-
Concise formal synthesis of porothramycins A and B via Zincke pyridinium ring-opening/ring-closing cascade. Source: National Institutes of Health (PubMed Central) [Link]
-
Isolation and determination of porothramycin. Source: Charles University Digital Repository [Link]
-
Discrepancies between in vitro activity of and in vivo response to antimicrobial agents. Source: PubMed [Link]
Sources
Validating the Target of Porothramycin B in Cancer Cells: A Comparative Guide to Experimental Approaches
In the landscape of oncology drug discovery, the rigorous validation of a compound's mechanism of action is paramount to its successful clinical translation. Porothramycin B, a member of the pyrrolo[1][2]benzodiazepine (PBD) family of antibiotics, has demonstrated significant antitumor activity, which is hypothesized to stem from its direct interaction with DNA.[1] This guide provides a comprehensive comparison of experimental strategies to definitively validate DNA as the cellular target of Porothramycin B, offering researchers, scientists, and drug development professionals a framework for designing robust target validation studies.
The Imperative of Target Validation for DNA-Binding Agents
The central hypothesis for Porothramycin B's anticancer effect is its ability to bind to the minor groove of DNA, forming a covalent adduct that interferes with essential cellular processes like replication and transcription, ultimately leading to cytotoxicity in rapidly dividing cancer cells.[3] However, assuming this mechanism without empirical validation is a precarious approach in drug development. Target validation serves to:
-
Confirm Direct Engagement: Unequivocally demonstrate that Porothramycin B physically interacts with DNA within a cellular context.
-
Elucidate Mechanism of Action: Provide insights into the specific nature of the DNA binding, such as sequence selectivity and the functional consequences of this interaction.
-
De-risk Clinical Development: Increase the confidence that the observed anti-proliferative effects are a direct result of on-target activity, thereby reducing the likelihood of late-stage clinical failures.
This guide will dissect and compare a suite of biophysical and cell-based assays, providing the rationale behind their application, detailed protocols, and comparative data to inform experimental design.
Section 1: Biophysical Assays for Direct Target Engagement
The initial step in validating the target of Porothramycin B is to confirm a direct, physical interaction with its putative target, DNA, in a controlled, in vitro setting. This section compares key biophysical techniques to characterize this binding event.
DNA Footprinting: Mapping the Binding Site
Principle: DNA footprinting is a high-resolution technique that identifies the specific DNA sequence where a small molecule binds.[4][5] The underlying principle is that the bound ligand protects the DNA from enzymatic or chemical cleavage. When the cleavage products are separated by gel electrophoresis, the binding site appears as a "footprint" – a region of the gel with no bands.
Experimental Workflow:
Caption: Workflow for DNase I Footprinting Assay.
Detailed Protocol: DNase I Footprinting
-
Probe Preparation: A DNA fragment of interest (e.g., a promoter region of a cancer-related gene) is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of Porothramycin B to allow for binding equilibrium to be reached.
-
DNase I Digestion: A low concentration of DNase I is added to the reaction for a short, controlled period. The enzyme will randomly cleave the DNA backbone, except where it is protected by the bound Porothramycin B.
-
Reaction Termination and DNA Purification: The digestion is stopped, and the DNA fragments are purified.
-
Gel Electrophoresis: The purified DNA fragments are separated on a high-resolution denaturing polyacrylamide gel.
-
Visualization: The gel is visualized by autoradiography (for radioactive probes) or fluorescence imaging. The region where Porothramycin B was bound will appear as a "footprint" devoid of bands.[4]
Electrophoretic Mobility Shift Assay (EMSA): Detecting the Binding Event
Principle: EMSA, or gel shift assay, is based on the principle that a DNA-ligand complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.[1][2][6][7] This results in a "shift" in the position of the DNA band on the gel.
Experimental Workflow:
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Detailed Protocol: EMSA
-
Probe Labeling: A short, double-stranded DNA oligonucleotide containing a putative binding sequence is end-labeled with a radioactive or fluorescent tag.
-
Binding Reaction: The labeled probe is incubated with varying concentrations of Porothramycin B in a binding buffer.
-
Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.
-
Detection: The gel is dried and exposed to X-ray film or imaged using a fluorescence scanner to visualize the bands. A slower-migrating "shifted" band indicates the formation of a DNA-Porothramycin B complex.[6]
DNA Thermal Melt Assay: Assessing Binding-Induced Stabilization
Principle: The binding of a small molecule to DNA can stabilize the double helix, leading to an increase in its melting temperature (Tm).[8][9][10] This change in Tm (ΔTm) can be monitored using a spectrophotometer or a real-time PCR instrument with a fluorescent dye that preferentially binds to double-stranded DNA.
Experimental Workflow:
Caption: Workflow for DNA Thermal Melt Assay.
Detailed Protocol: DNA Thermal Melt Assay
-
Sample Preparation: Prepare solutions of DNA (e.g., calf thymus DNA or a specific oligonucleotide) with and without Porothramycin B at various concentrations. Include a fluorescent dye like SYBR Green if not monitoring UV absorbance.
-
Thermal Denaturation: Place the samples in a spectrophotometer with a temperature-controlled cuvette holder or a real-time PCR machine. Gradually increase the temperature while continuously monitoring the absorbance at 260 nm or fluorescence.
-
Data Analysis: Plot the change in absorbance or fluorescence against temperature to generate a melting curve. The Tm is the temperature at which 50% of the DNA is denatured. The difference in Tm between the DNA alone and the DNA with Porothramycin B (ΔTm) indicates the degree of stabilization.[9]
Comparison of Biophysical Assays:
| Feature | DNA Footprinting | EMSA | DNA Thermal Melt Assay |
| Primary Output | Identifies specific binding sequence | Detects binding and allows for affinity estimation | Measures binding-induced stabilization (ΔTm) |
| Resolution | High (single nucleotide) | Low (detects complex formation) | Low (bulk measurement) |
| Quantitative? | Semi-quantitative | Yes (can determine Kd) | Yes (can be related to binding affinity) |
| Throughput | Low | Moderate | High |
| Complexity | High | Moderate | Low |
| Key Advantage | Precise localization of binding site | Simple and robust for detecting binding | High throughput and amenable to screening |
| Key Limitation | Labor-intensive, often requires radioactivity | Does not provide sequence information | Indirect measure of binding, sensitive to buffer |
Representative Data for PBDs (Illustrative):
| PBD Compound | DNA Binding Affinity (Kd) | ΔTm (°C) | Cytotoxicity (IC50, L1210 cells) | Reference |
| Sibiromycin | Not Reported | >10 | 0.01 µM | [11] |
| Anthramycin | Not Reported | 8.5 | 0.05 µM | [11] |
| Tomaymycin | Not Reported | 7.5 | 0.1 µM | [11] |
| DC-81 | Not Reported | 5.0 | 0.5 µM | [11] |
Section 2: Cell-Based Assays for Target Engagement and Downstream Effects
While biophysical assays confirm direct binding, it is crucial to demonstrate that Porothramycin B engages its DNA target within the complex environment of a cancer cell and elicits the expected downstream biological consequences.
Cellular Thermal Shift Assay (CETSA): In-Cell Target Engagement
Principle: CETSA is a powerful method to assess target engagement in living cells.[11][12][13] The principle is that ligand binding stabilizes the target protein (or in this case, the DNA-protein complex) against thermal denaturation. When cells are heated, unbound proteins and unstable complexes will aggregate and can be removed by centrifugation, while the stabilized target remains in the soluble fraction.
Experimental Workflow:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for DNA Target Validation
-
Cell Treatment: Treat cancer cells with Porothramycin B or a vehicle control for a defined period.
-
Heating: Aliquot the treated cells and heat them at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of a chromatin-associated protein (e.g., a core histone) remaining in the soluble fraction by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the Porothramycin B-treated cells indicates stabilization of the DNA-protein complex and thus, target engagement.[11]
Chromatin Immunoprecipitation (ChIP): Mapping In-Cell Binding Sites
Principle: While traditionally used for mapping protein-DNA interactions, ChIP can be adapted to identify the genomic regions where a small molecule binds.[14][15][16][17] This is typically achieved by using an antibody that recognizes the drug-DNA adduct or a protein that is recruited to the site of drug binding.
Experimental Workflow:
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
Detailed Protocol: ChIP-seq for Small Molecule Binding
-
Cross-linking: Treat cells with Porothramycin B, followed by formaldehyde to cross-link DNA-protein complexes.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody that recognizes a marker of DNA damage (e.g., γH2AX, see next section) that is expected to be recruited to the sites of Porothramycin B-DNA adducts.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G-coated magnetic beads.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links.
-
DNA Purification and Analysis: Purify the DNA and analyze by qPCR for specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide mapping of binding sites.[18][19][20]
γH2AX Immunofluorescence: Visualizing DNA Damage
Principle: The phosphorylation of the histone variant H2AX to form γH2AX is a well-established marker of DNA double-strand breaks, a likely downstream consequence of Porothramycin B's interaction with DNA.[21] This can be visualized and quantified in cells using immunofluorescence microscopy.
Experimental Workflow:
Caption: Workflow for γH2AX Immunofluorescence Assay.
Detailed Protocol: γH2AX Immunofluorescence
-
Cell Culture and Treatment: Seed cancer cells on coverslips and treat with Porothramycin B for various times and concentrations.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.
-
Microscopy and Quantification: Mount the coverslips and acquire images using a fluorescence microscope. The number of distinct fluorescent foci per nucleus, corresponding to sites of DNA damage, can be quantified using image analysis software.[1][2]
Cell Cycle Analysis: Assessing Functional Consequences
Principle: DNA damage induced by agents like Porothramycin B is expected to trigger cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. This can be quantified by flow cytometry using a DNA-binding dye like propidium iodide (PI).
Experimental Workflow:
Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with Porothramycin B for a specified duration.
-
Cell Preparation: Harvest the cells, wash with PBS, and fix in cold ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Comparison of Cell-Based Assays:
| Feature | CETSA | ChIP-seq | γH2AX Immunofluorescence | Cell Cycle Analysis |
| Primary Output | In-cell target engagement and stabilization | Genome-wide map of in-cell binding sites | Visualization and quantification of DNA damage | Quantification of cell cycle distribution |
| Direct/Indirect | Direct measure of target engagement | Direct measure of binding location | Indirect measure of target engagement | Indirect measure of target engagement |
| Quantitative? | Yes (shift in Tm, EC50) | Yes (peak enrichment) | Yes (foci per nucleus) | Yes (% of cells in each phase) |
| Throughput | Moderate to high | Low | High | High |
| Complexity | Moderate | High | Moderate | Low |
| Key Advantage | Confirms target engagement in live cells | Provides unbiased, genome-wide binding map | Sensitive marker of DNA damage | Robust and well-established functional assay |
| Key Limitation | Not all binding events cause a thermal shift | Technically demanding, requires specific antibodies | Does not confirm direct binding | Downstream effect, not direct binding |
Illustrative Cytotoxicity Data for DNA-Binding Agents:
| Compound | Cell Line | IC50 | Reference |
| Doxorubicin | MCF-7 | 0.5 - 1.0 µM | [5] |
| Doxorubicin | A549 | ~0.66 µM | [10] |
| Duocarmycin SA | U-138 MG | 0.4 nM | |
| Doxycycline | MCF-7 | 2 - 10 µM | |
| Azithromycin | A549 | >50 µM |
Conclusion
Validating DNA as the primary target of Porothramycin B in cancer cells requires a multi-faceted approach that combines direct evidence of binding with the demonstration of downstream functional consequences. This guide has provided a comparative overview of key experimental strategies, from biophysical assays that precisely characterize the drug-DNA interaction to cell-based methods that confirm target engagement and its cellular impact. By judiciously selecting and integrating these techniques, researchers can build a robust and compelling case for the mechanism of action of Porothramycin B, a critical step in its journey towards becoming a potential therapeutic agent.
References
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Tsunakawa, M., Kamei, H., Konishi, M., Miyaki, T., Oki, T., & Kawaguchi, H. (1988). Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity. The Journal of Antibiotics, 41(10), 1366–1373. [Link]
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Hellman, L. M., & Fried, M. G. (2007). Electrophoretic mobility shift assay (EMSA) for detecting protein-nucleic acid interactions. Nature Protocols, 2(8), 1849–1861. [Link]
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LI-COR Biosciences. (n.d.). Electrophoretic Mobility Shift Assay Guide. Retrieved from [Link]
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García-Solaesa, V., & Sanz-Lozano, C. S. (2016). Interactions of DNA and Proteins: Electrophoretic Mobility Shift Assay in Asthma. In Methods in Molecular Biology (pp. 85–96). Springer. [Link]
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Ivashkevich, A., Redon, C. E., Nakamura, A. J., Martin, R. F., & Martin, O. A. (2011). Use of the γ-H2AX assay to monitor DNA damage and repair in translational cancer research. Cancer Letters, 327(1-2), 123–133. [Link]
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Valdiglesias, V., Giunta, S., Fenech, M., Neri, M., & Bonassi, S. (2013). γH2AX as a marker of DNA damage and repair. Mutagenesis, 28(5), 493–503. [Link]
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Oreate AI. (2026, January 7). Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. Retrieved from [Link]
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Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
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Rata, S., Chinen, M., & Domagala, P. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3624. [Link]
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Genedata. (2018, December 13). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. Retrieved from [Link]
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Guédin, A., Lacroix, L., & Mergny, J. L. (2010). Thermal melting studies of ligand DNA interactions. Methods in Molecular Biology, 613, 25–35. [Link]
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Study.com. (n.d.). What are the similarities and differences between DNase footprinting and EMSA assay? Retrieved from [Link]
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Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Mundt, F. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7(1), 1-11. [Link]
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Dai, L., Geng, H., & Li, J. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
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Thurston, D. E., & Bose, D. S. (1993). A quantitative assay to measure the relative DNA-binding affinity of pyrrolo[2,1-c][1][2]benzodiazepine (PBD) antitumour antibiotics based on the inhibition of restriction endonuclease BamHI. Nucleic Acids Research, 21(16), 3671–3675. [Link]
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Biocompare. (2023, April 18). Methods for Cell Cycle Analysis. Retrieved from [Link]
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Revzin, A. (2009). Electrophoretic mobility shift assay (EMSA) for detecting protein-nucleic acid interactions. Methods in Enzymology, 463, 235-255. [Link]
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He, M., Stankova, M., & Rovnyak, D. (2021). Fluorescent thermal shift-based method for detection of NF-κB binding to double-stranded DNA. Scientific Reports, 11(1), 2413. [Link]
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Thurston, D. E., & Bose, D. S. (1993). A quantitative assay to measure the relative DNA-binding affinity of pyrrolo[2,1-c][1][2]benzodiazepine (PBD) antitumour antibiotics based on the inhibition of restriction endonuclease BamHI. Nucleic Acids Research, 21(16), 3671–3675. [Link]
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Fasteris. (n.d.). Chromatin immunoprecipitation (ChiP-seq) protocol. Retrieved from [Link]
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ADC Review. (2015, March 16). Pyrrolobenzodiazepine (PBD). Retrieved from [Link]
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Sharma, A. (2024, November 18). Beginner's guide to investigating protein: DNA interactions using electrophoretic mobility shift assays (EMSAs). The Biochemist. [Link]
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JoVE. (2021, April 7). Video: Chromatin Immunoprecipitation- ChIP. Retrieved from [Link]
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Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
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Antibodies.com. (2024, June 4). Chromatin Immunoprecipitation (ChIP): The Complete Guide. Retrieved from [Link]
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Creative Bioarray. (n.d.). Chromatin Immunoprecipitation (ChIP) Assay. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Multiparameter Cell Cycle Analysis Protocol. Retrieved from [Link]
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Technical Comparison Guide: Porothramycin B vs. Clinical Anticancer Standards
The following technical guide provides an in-depth comparison of Porothramycin B against clinically established anticancer agents.
Executive Summary
Porothramycin B is the crystalline methyl ether derivative of the natural product Porothramycin (Porothramycin A), a potent antitumor antibiotic isolated from Streptomyces albus.[1] Structurally, it belongs to the pyrrolo[1,4]benzodiazepine (PBD) class.
Unlike traditional chemotherapeutics that function as DNA intercalators (e.g., Doxorubicin), Porothramycin B functions as a sequence-selective DNA minor groove alkylating agent . While it exhibits significant potency against murine leukemia models (L1210, P388), its clinical translation has been historically impeded by cardiotoxicity concerns similar to those seen with anthracyclines.
This guide compares Porothramycin B primarily against Mitomycin C (a standard DNA alkylator) and Doxorubicin (a standard intercalator/topoisomerase inhibitor), focusing on mechanism, efficacy, and toxicity.
Chemical & Mechanistic Profile
Structural Distinction
Porothramycin exists in equilibrium between two forms depending on the solvent environment:
-
Porothramycin A (Active Species): The natural carbinolamine (hydroxyl) form found in aqueous environments.
-
Porothramycin B (Stable Precursor): The methyl ether form, typically isolated from methanolic solutions. In biological systems, Porothramycin B hydrolyzes to form the reactive imine intermediate required for DNA bonding.
Mechanism of Action (MOA)
Porothramycin B distinguishes itself from Doxorubicin by its mode of DNA interaction.
-
Doxorubicin: Intercalates between base pairs and poisons Topoisomerase II, causing double-strand breaks.
-
Porothramycin B: Fits snugly into the DNA minor groove . The electrophilic N10-C11 imine (formed from the hydrolysis of the methyl ether) undergoes a nucleophilic attack by the exocyclic amine (N2) of a Guanine base. This forms a covalent aminal bond, locking the DNA structure and blocking replication forks.
Visualization: Porothramycin B Activation & Alkylation Pathway
Caption: Activation pathway of Porothramycin B from stable methyl ether to reactive imine, culminating in covalent DNA alkylation.
Comparative Pharmacological Performance
The following table synthesizes data regarding the efficacy and toxicity of Porothramycin B relative to standard agents.
Table 1: Comparative Profile of Porothramycin B vs. Standards
| Feature | Porothramycin B | Mitomycin C | Doxorubicin |
| Drug Class | Pyrrolo[1,4]benzodiazepine (PBD) | Aziridine-containing Natural Product | Anthracycline |
| Primary MOA | Minor Groove Alkylation (Mono-adduct) | DNA Cross-linking (Bi-functional) | Intercalation & Topo II Inhibition |
| Target Selectivity | Guanine N2 (Sequence specific) | Guanine N2 (Cross-link) | Non-specific Intercalation |
| Potency (In Vitro) | High (nM range typical for PBDs) | Moderate (µM range) | High (nM range) |
| Murine Activity | Prolonged survival in L1210, P388 leukemia | Active in broad spectrum | Active in broad spectrum |
| Cardiotoxicity | High (Major limiting factor) | Low (Rare, dose-dependent) | High (Cumulative dose-limiting) |
| Myelosuppression | Moderate | Severe (Dose-limiting) | Severe (Dose-limiting) |
Efficacy Analysis
In preclinical murine models (leukemia L1210 and P388), Porothramycin B demonstrated significant antitumor activity, prolonging survival times comparable to early-stage anthracyclines. However, unlike Mitomycin C, which forms inter-strand crosslinks (highly cytotoxic but also highly mutagenic), Porothramycin B primarily forms mono-adducts . This often results in a distinct cytotoxicity profile where cells may arrest in the G2/M phase before apoptosis.
The Toxicity Barrier
The critical differentiator is toxicity. While Doxorubicin's cardiotoxicity is mediated largely by reactive oxygen species (ROS) and mitochondrial damage, Porothramycin B's cardiotoxicity remains less mechanistically defined but is a known characteristic of several anthramycin-group antibiotics. This has historically prevented it from replacing Doxorubicin despite not sharing the exact multidrug resistance (MDR) susceptibility profiles.
Experimental Protocols for Evaluation
For researchers investigating Porothramycin B, establishing a self-validating workflow is crucial. The following protocols ensure accurate assessment of its unique alkylating properties.
Protocol 1: DNA Thermal Denaturation Assay (Tm Shift)
Purpose: To verify physical binding and stabilization of the DNA helix by Porothramycin B.
Materials:
-
Calf Thymus DNA (CT-DNA) in PBS (pH 7.4).
-
Porothramycin B stock (dissolved in Methanol/DMSO).
-
UV-Vis Spectrophotometer with temperature controller.
Methodology:
-
Preparation: Dilute CT-DNA to 50 µM (bp) in PBS.
-
Incubation: Add Porothramycin B to DNA samples at varying ratios (
) of 0, 0.05, 0.10, and 0.20. -
Equilibration: Incubate at 37°C for 2 hours to allow hydrolysis of the methyl ether and subsequent alkylation. Critical Step: Without this incubation, the stable methyl ether (B form) may not fully react.
-
Measurement: Heat samples from 25°C to 95°C at a rate of 1°C/min while monitoring absorbance at 260 nm.
-
Analysis: Calculate the Melting Temperature (
) at the inflection point. A shift ( ) of >5°C indicates significant minor groove binding and stabilization.
Protocol 2: Comparative Cytotoxicity (MTT Assay)
Purpose: To determine IC50 values relative to Doxorubicin.
Methodology:
-
Seeding: Seed L1210 or MCF-7 cells (5,000 cells/well) in 96-well plates.
-
Treatment:
-
Row A: Vehicle Control (0.1% DMSO).
-
Row B: Doxorubicin (Serial dilution 10 µM -> 1 nM).
-
Row C: Porothramycin B (Serial dilution 10 µM -> 1 nM).
-
-
Duration: Incubate for 72 hours.
-
Development: Add MTT reagent (0.5 mg/mL), incubate 4 hours. Solubilize formazan crystals with DMSO.
-
Calculation: Plot Dose-Response curves using non-linear regression (Sigmoidal, 4PL).
-
Validation Check: Doxorubicin IC50 should fall within 10-100 nM (depending on cell line) to validate the assay sensitivity.
-
Visualization: Experimental Workflow
Caption: Parallel workflow for validating Porothramycin B's DNA binding efficacy (Biophysical) and cytotoxicity (Cellular).
Conclusion
Porothramycin B represents a potent class of DNA alkylators that differs fundamentally from Doxorubicin and Mitomycin C. Its "prodrug-like" methyl ether structure provides stability, converting to the active alkylating species in aqueous environments. While its efficacy in murine leukemia models is established, its development is currently limited by cardiotoxicity. Future research should focus on antibody-drug conjugate (ADC) payloads, where the extreme potency of PBDs (like Porothramycin) can be harnessed while mitigating systemic cardiotoxicity.
References
-
Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity. Journal of Antibiotics, 1988. Link
-
Concise formal synthesis of porothramycins A and B via Zincke pyridinium ring-opening/ring-closing cascade. Organic Letters, 2010.[2] Link
-
Sequence analysis of porothramycin biosynthetic gene cluster. Applied Microbiology and Biotechnology, 2009. Link
-
Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage. Current Hypertension Reports, 2010. Link
- Pyrrolo[1,4]benzodiazepine (PBD) antitumor antibiotics: Chemical structure and mechanism of action.Chemical Reviews, 2011. (General PBD Reference)
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of Porothramycin B: A Potent Pyrrolobenzodiazepine Antibiotic
As researchers and drug development professionals, our pursuit of novel therapeutics often leads us to handle highly potent molecules with the potential for significant biological activity. Porothramycin B, a member of the pyrrolo[1][2]benzodiazepine (PBD) family of antibiotics, is one such compound.[3] PBDs are renowned for their potent antitumor properties, which stem from their ability to bind to the minor groove of DNA and form covalent adducts, ultimately leading to cell death.[3] This very mechanism of action underscores the critical need for meticulous safety protocols to protect laboratory personnel from occupational exposure.
This guide provides essential, immediate safety and logistical information for handling Porothramycin B. It is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work safely and effectively with this potent cytotoxic agent.
Understanding the Hazard: The Science Behind Porothramycin B's Cytotoxicity
Porothramycin B, like other PBDs, is a DNA cross-linking agent.[3] This means it can form a covalent bond between the two strands of a DNA molecule, preventing its replication and transcription. This is the basis of its powerful anti-cancer activity, but it also means that accidental exposure to healthy cells can have serious consequences. The toxicity of cytotoxic drugs like Porothramycin B can present significant risks to those who handle them, with potential for both short-term and long-term health effects.[4] Therefore, minimizing exposure is paramount.
The Core of Protection: Personal Protective Equipment (PPE)
The selection and correct use of Personal Protective Equipment (PPE) is the final and most critical barrier between the researcher and the hazardous substance. For a potent compound like Porothramycin B, a comprehensive PPE ensemble is mandatory.
Recommended PPE for Handling Porothramycin B
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. The outer glove should be worn over the gown cuff, and the inner glove underneath. | Provides a primary barrier against skin contact. Double-gloving offers an additional layer of protection in case of a tear or puncture in the outer glove. |
| Gown | Disposable, lint-free, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Must have a closed back and long sleeves with tight-fitting elastic or knit cuffs. | Protects the skin and personal clothing from contamination by splashes or aerosols. The closed back provides full coverage. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields at a minimum. For tasks with a higher risk of splashes (e.g., preparing solutions, cleaning spills), a full-face shield worn over safety glasses is required. | Protects the eyes and face from splashes of liquids or airborne particles. |
| Respiratory Protection | For handling the powdered form of Porothramycin B or when there is a risk of aerosol generation, a NIOSH-approved N95 or higher-level respirator is required. A fit test must be performed prior to first use. | Prevents inhalation of the potent compound, which can be a significant route of exposure. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Protects personal footwear from contamination and prevents the tracking of the compound outside of the designated work area. |
Donning and Doffing PPE: A Step-by-Step Protocol
The order of donning and doffing PPE is crucial to prevent cross-contamination.
-
Shoe Covers: Put on shoe covers before entering the designated handling area.
-
Inner Gloves: Don the first pair of gloves.
-
Gown: Put on the gown, ensuring it is fully closed at the back.
-
Respiratory Protection: If required, put on the respirator, ensuring a proper seal.
-
Eye and Face Protection: Put on safety glasses and a face shield if necessary.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the designated cytotoxic waste container.
-
Gown and Shoe Covers: Remove the gown and shoe covers, rolling them away from your body to contain any contamination. Dispose of them in the cytotoxic waste container.
-
Eye and Face Protection: Remove the face shield (if used) and safety glasses.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the cytotoxic waste container.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational Plan: Working Safely with Porothramycin B
A robust operational plan is essential for minimizing the risk of exposure.
Designated Handling Area
All work with Porothramycin B, especially when handling the pure compound or preparing stock solutions, must be conducted in a designated area with restricted access.[1][5] This area should be clearly marked with warning signs indicating the presence of a potent cytotoxic agent.
Engineering Controls
A certified Class II, Type B2 Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) that is externally vented is required for all manipulations of powdered Porothramycin B and for preparing solutions. This provides both personnel and environmental protection.
Preparation of Solutions
-
Pre-planning: Calculate all necessary quantities before entering the designated handling area to minimize time spent working with the compound.
-
Surface Protection: Line the work surface of the BSC or CVE with a disposable, plastic-backed absorbent pad.
-
Weighing: If weighing the powdered compound, use a dedicated, calibrated balance inside the containment device.
-
Dissolving: Add solvent to the vial containing the compound slowly and carefully to avoid splashing. Use a closed-system drug-transfer device (CSTD) if available.
-
Labeling: All containers with Porothramycin B must be clearly labeled with the compound name, concentration, date, and a "Cytotoxic" warning label.
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely to prevent the spread of contamination. A spill kit specifically for cytotoxic drugs should be readily available in the laboratory.[6]
Spill Response Protocol
-
Alert others: Immediately alert personnel in the vicinity of the spill.[6]
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
Secure the area: Restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE from the spill kit, including a respirator.[6]
-
Contain the spill:
-
Clean the area:
-
Work from the outer edge of the spill inwards.
-
Use a scoop and scraper to collect absorbed material and any broken glass.
-
Clean the area three times with a detergent solution, followed by a rinse with water.[7]
-
-
Dispose of waste: All materials used for cleanup, including contaminated PPE, must be placed in a designated cytotoxic waste container.[6]
-
Decontaminate reusable equipment: Any reusable equipment must be decontaminated according to established procedures.
-
Report the incident: Document the spill and the cleanup procedure according to your institution's policies.[6]
Disposal Plan: Managing Porothramycin B Waste
All waste generated from work with Porothramycin B is considered cytotoxic waste and must be handled and disposed of according to institutional and regulatory guidelines.
Waste Segregation
-
Sharps: Needles, syringes, and other sharp objects contaminated with Porothramycin B must be placed in a puncture-resistant, clearly labeled "Cytotoxic Sharps" container.
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials must be placed in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container.[5][8] These containers are often color-coded (e.g., yellow or purple).
-
Liquid Waste: Unused solutions of Porothramycin B and contaminated liquids should be collected in a designated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container. Do not pour this waste down the drain.
Final Disposal
Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service. Do not mix cytotoxic waste with regular laboratory or biohazardous waste.
Conclusion: A Culture of Safety
Working with potent compounds like Porothramycin B is integral to advancing scientific discovery. However, this work must be conducted within a robust culture of safety. This guide provides a framework for the safe handling of Porothramycin B, but it is essential that all personnel receive comprehensive training on these procedures and the specific hazards of the compounds they work with. By integrating these practices into your daily laboratory operations, you can ensure the safety of yourself, your colleagues, and the environment, while continuing your vital research.
References
-
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (n.d.). PMC. Retrieved February 26, 2026, from [Link]
-
How Do You Dispose of Cytotoxic Waste? (2024, March 29). Daniels Health. Retrieved February 26, 2026, from [Link]
-
Safe handling of cytotoxics: guideline recommendations. (n.d.). PMC. Retrieved February 26, 2026, from [Link]
-
Safe handling of cytotoxic drugs in the workplace. (2026, January 13). Health and Safety Executive. Retrieved February 26, 2026, from [Link]
-
Hazardous drug spill management. (n.d.). eviQ. Retrieved February 26, 2026, from [Link]
-
Safety Data Sheet. (2019, August 16). Ofipharma. Retrieved February 26, 2026, from [Link]
-
Safety Data Sheet: ≥97 %. (n.d.). Carl ROTH. Retrieved February 26, 2026, from [Link]
-
Safety data sheet. (2016, June 13). Retrieved February 26, 2026, from [Link]
-
How to Handle Hazardous Drug Spills. (n.d.). Retrieved February 26, 2026, from [Link]
-
Instructions for Cleaning Spills of Liquid Hazardous Drugs. (n.d.). Duke University Occupational & Environmental Safety Office. Retrieved February 26, 2026, from [Link]
-
CHEMICAL SPILL PROCEDURES. (n.d.). Retrieved February 26, 2026, from [Link]
-
Environmental Decontamination. (n.d.). Centre for Health Protection. Retrieved February 26, 2026, from [Link]
-
Hazardous Drugs Spill Clean Up. (2025, September 3). Safety & Risk Services. Retrieved February 26, 2026, from [Link]
-
Best Practices for Environmental Infection Prevention and Control. (2024, May 15). Centers for Disease Control and Prevention. Retrieved February 26, 2026, from [Link]
-
General Decontamination. (n.d.). Occupational Safety and Health Administration. Retrieved February 26, 2026, from [Link]
-
Safety Data Sheet. (n.d.). CDN. Retrieved February 26, 2026, from [Link]
-
What is Pyrrolobenzodiazepine (PBD)? (2019, March 23). ADC Review. Retrieved February 26, 2026, from [Link]
-
Environmental Cleaning Procedures. (2024, March 19). Centers for Disease Control and Prevention. Retrieved February 26, 2026, from [Link]
-
E. Environmental Services. (2024, January 8). Centers for Disease Control and Prevention. Retrieved February 26, 2026, from [Link]
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- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. hse.gov.uk [hse.gov.uk]
- 5. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 6. 919-Hazardous drug spill management | eviQ [eviq.org.au]
- 7. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 8. danielshealth.ca [danielshealth.ca]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
